molecular formula C23H36N2O B12380108 RH1115

RH1115

Número de catálogo: B12380108
Peso molecular: 356.5 g/mol
Clave InChI: RQILZGOZMCRISI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

RH1115 is a useful research compound. Its molecular formula is C23H36N2O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H36N2O

Peso molecular

356.5 g/mol

Nombre IUPAC

[2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol

InChI

InChI=1S/C23H36N2O/c26-18-22-17-25(16-21-9-5-2-6-10-21)19-23(22)11-13-24(14-12-23)15-20-7-3-1-4-8-20/h2,5-6,9-10,20,22,26H,1,3-4,7-8,11-19H2

Clave InChI

RQILZGOZMCRISI-UHFFFAOYSA-N

SMILES canónico

C1CCC(CC1)CN2CCC3(CC2)CN(CC3CO)CC4=CC=CC=C4

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RH1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RH1115 is a novel small molecule modulator of the autophagy-lysosomal pathway with potential therapeutic applications in neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental evidence supporting these findings. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's function.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in maintaining neuronal homeostasis. Dysfunction of the autophagy-lysosomal pathway is increasingly implicated in the pathogenesis of neurodegenerative disorders, including Alzheimer's disease. This compound has emerged as a promising therapeutic candidate that enhances autophagic flux and promotes the clearance of pathological protein aggregates. This guide delineates the molecular mechanisms by which this compound exerts its effects.

Molecular Targets of this compound

The primary molecular targets of this compound have been identified as Lamin A/C and Lysosomal-associated membrane protein 1 (LAMP1) .[1][2][3] The interaction with these targets was elucidated through a series of robust experimental approaches, including affinity pulldown assays using a biotinylated this compound probe (Biotin-RH1115) followed by mass spectrometry and western blot analysis.

Target Identification and Validation

A biotin-streptavidin pulldown assay was employed to isolate the binding partners of this compound from cell lysates. Mass spectrometry analysis of the pulled-down proteins identified a list of potential interactors. Subsequent validation experiments, including competition assays with excess unlabeled this compound, confirmed the specific binding to Lamin A/C and LAMP1.[1][3]

Direct engagement of this compound with Lamin A/C in a cellular context was further substantiated using a Cellular Thermal Shift Assay (CETSA).[1] This assay demonstrated that this compound binding stabilizes Lamin A and Lamin C proteins against thermal denaturation, a hallmark of direct target interaction.

Mechanism of Action

This compound modulates the autophagy-lysosomal pathway through its direct interaction with Lamin A/C and LAMP1, leading to a cascade of cellular events that enhance autophagic clearance.

Induction of Autophagic Flux

This compound is a potent inducer of autophagic flux. This was quantified using the eGFP-LC3 puncta formation assay, where the conversion of the soluble LC3-I to the lipidated, autophagosome-associated LC3-II is visualized as fluorescent puncta. Treatment with this compound leads to a significant increase in the number of eGFP-LC3 puncta, indicative of enhanced autophagosome formation.[1] Importantly, this compound induces autophagy through an mTOR-independent pathway.

Modulation of Lysosome Positioning and Function

A key aspect of this compound's mechanism of action is its ability to alter the subcellular localization of lysosomes. In neuronal cells, this compound promotes the retrograde transport of lysosomes towards the perinuclear region.[1][4] This repositioning is thought to facilitate the fusion of autophagosomes with lysosomes, a critical step for the degradation of autophagic cargo. Furthermore, treatment with this compound has been shown to increase the size and intensity of LAMP1-positive vesicles, suggesting an enhancement of lysosomal capacity.[1]

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound and its biotinylated analog.

Compound Assay Parameter Value Cell Line Reference
Biotin-RH1115eGFP-LC3 Puncta FormationEC5046.2 μMHeLa[1]
This compoundeGFP-LC3 Puncta Formation-6-fold more potent than RH1096HeLa[1]
This compoundCellular Thermal Shift Assay (CETSA)Concentration100 μMA549[1]
This compoundLAMP1 GlycosylationConcentration50 μMHeLa[1]
This compoundNeuronal Lysosome PositioningConcentration15 μMi³Neurons[1]

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows used for its characterization.

RH1115_Signaling_Pathway cluster_targets Direct Targets cluster_effects Cellular Effects This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Autophagic_Flux Increased Autophagic Flux (mTOR-independent) LaminAC->Autophagic_Flux ? Lysosome_Positioning Perinuclear Lysosome Positioning LAMP1->Lysosome_Positioning Lysosome_Function Enhanced Lysosomal Capacity LAMP1->Lysosome_Function Lysosome_Positioning->Autophagic_Flux Outcome Enhanced Autophagic Clearance of Pathological Proteins Autophagic_Flux->Outcome Lysosome_Function->Outcome

Caption: Proposed signaling pathway of this compound.

Target_Identification_Workflow cluster_pulldown Biotin-Streptavidin Pulldown cluster_analysis Analysis cluster_validation Validation Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Biotin_this compound Biotin-RH1115 Biotin_this compound->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Wash Wash Unbound Proteins Streptavidin_Beads->Wash Elution Elute Bound Proteins Wash->Elution MS Mass Spectrometry Elution->MS WB Western Blot Elution->WB CETSA Cellular Thermal Shift Assay (CETSA) WB->CETSA

Caption: Workflow for this compound target identification.

Experimental Protocols

Biotin-Streptavidin Pulldown Assay
  • Cell Lysis: HeLa cells are lysed in a buffer containing a mild detergent (e.g., NP-40) and protease inhibitors.

  • Incubation: The cell lysate is incubated with Biotin-RH1115 or a biotin-only control for 2-4 hours at 4°C with gentle rotation.

  • Competition: For competition experiments, a 50-fold excess of unlabeled this compound is co-incubated with the lysate and Biotin-RH1115.

  • Capture: Streptavidin-coated magnetic beads are added to the lysate and incubated for 1 hour at 4°C to capture the biotinylated probe and its binding partners.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specific binders.

  • Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Eluted proteins are resolved by SDS-PAGE and analyzed by either mass spectrometry for protein identification or western blotting for validation.

Mass Spectrometry
  • Sample Preparation: Eluted proteins are subjected to in-gel trypsin digestion.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: The raw mass spectrometry data is searched against a human protein database to identify the proteins that were specifically pulled down by Biotin-RH1115.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: A549 cells are treated with this compound (100 μM) or vehicle (DMSO) for 24 hours.

  • Heating: The treated cells are harvested, lysed, and the lysates are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blot Analysis: The soluble fractions are analyzed by western blotting using antibodies specific for Lamin A/C.

  • Data Analysis: The band intensities of Lamin A/C at each temperature are quantified. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates protein stabilization upon ligand binding.

eGFP-LC3 Puncta Formation Assay
  • Cell Culture and Transfection: HeLa cells are stably or transiently transfected with a plasmid encoding eGFP-LC3.

  • Compound Treatment: The eGFP-LC3 expressing cells are treated with a dose range of this compound or vehicle for a defined period (e.g., 24 hours).

  • Imaging: The cells are fixed, and the nuclei are counterstained with DAPI. Images are acquired using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: The number of eGFP-LC3 puncta per cell is quantified using automated image analysis software.

  • Data Analysis: The dose-response curve for puncta formation is plotted to determine the EC50 value.

Conclusion

This compound is a novel modulator of the autophagy-lysosomal pathway that acts through direct binding to Lamin A/C and LAMP1. Its mechanism of action involves the induction of mTOR-independent autophagic flux and the promotion of perinuclear lysosome clustering, which collectively enhance the clearance of cellular debris. These findings position this compound as a promising therapeutic agent for neurodegenerative diseases characterized by impaired autophagy and protein aggregation. Further investigation into the precise downstream signaling events following target engagement will provide deeper insights into its therapeutic potential.

References

An In-depth Technical Guide on the Role of RH1115 in Neuronal Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neuronal Autophagy

Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis, especially in post-mitotic cells like neurons.[1][2] This process involves the sequestration of cytoplasmic components, such as misfolded proteins and damaged organelles, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded by lysosomal hydrolases.[3][4] In neurons, autophagy is constitutively active and essential for neuronal survival, development, and function.[5][6] Dysfunctional autophagy is implicated in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, making the autophagy-lysosome pathway a promising target for therapeutic intervention.[1]

Neuronal autophagy has unique characteristics due to the highly polarized structure of neurons.[3][5] Autophagosomes are often formed in distal axons and are transported retrogradely towards the soma, where the majority of degradative lysosomes are located.[1][4] This spatial separation of autophagosome biogenesis and degradation highlights the importance of efficient axonal transport in maintaining neuronal health.[4]

RH1115: A Small Molecule Modulator of Neuronal Autophagy

This compound is a small molecule that has been identified as a modulator of the autophagy-lysosome pathway in neurons.[1][2][7] It was discovered through a high-content phenotypic screen designed to find compounds that promote autophagic flux.[1] Subsequent studies have begun to elucidate its mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases.[7][8]

Mechanism of Action

This compound has been shown to directly interact with two key proteins involved in cellular structure and lysosomal function: Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1) .[1][2][9]

  • Lamin A/C: These are components of the nuclear lamina, a protein meshwork that maintains the shape of the nucleus. While the precise role of Lamin A/C modulation by this compound in autophagy is still under investigation, it is suggested that it may influence cellular organization and signaling pathways that impact autophagy.[1]

  • LAMP1: This is a major protein component of the lysosomal membrane and is crucial for lysosome biogenesis, maintenance, and fusion with autophagosomes.[1][2][9] this compound's interaction with LAMP1 appears to be central to its effects on the autophagy-lysosome pathway.[8]

The interaction of this compound with its targets leads to several key cellular effects:

  • Induction of Autophagic Flux: this compound has been demonstrated to increase autophagic flux, meaning it enhances the entire process of autophagy from autophagosome formation to degradation.[1][9]

  • Alteration of Lysosome Positioning: Treatment with this compound causes a significant perinuclear clustering of lysosomes in the neuronal soma.[1][9] This repositioning is thought to facilitate the fusion of autophagosomes with lysosomes, thereby enhancing the efficiency of autophagic clearance.[1]

  • Changes in Lysosomal Properties: this compound treatment leads to an increase in the size and intensity of LAMP1-positive vesicles, which may indicate an enhancement of lysosomal capacity.[1][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound in modulating neuronal autophagy.

RH1115_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Lysosome_Position Perinuclear Clustering of Lysosomes LAMP1->Lysosome_Position Autophagic_Flux Increased Autophagic Flux Lysosome_Position->Autophagic_Flux Facilitates Autophagosome-Lysosome Fusion Neuroprotection Neuroprotective Effects Autophagic_Flux->Neuroprotection

Caption: Proposed mechanism of this compound in neuronal autophagy.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeConcentrationResultReference
eGFP-LC3 Puncta Formation (EC50)U-2 OS46.2 µMIncreased puncta/cell count[1]
Lysosome Perinuclear ClusteringHuman iPSC-derived neurons10 µMSignificant increase in perinuclear clustering[9]
LAMP1 Vesicle SizeHuman iPSC-derived neurons10 µMIncreased mean vesicle size[1]
LAMP1 IntensityHuman iPSC-derived neurons10 µMIncreased LAMP1 intensity[1]

Table 2: Effects of this compound in a Neuronal Disease Model

ParameterModel SystemTreatmentOutcomeReference
Axonal Autophagic Vacuole BuildupJIP3 KO i³NeuronsThis compoundRescued aberrant buildup[7][8]
Axonal Lysosomal Intermediate BuildupJIP3 KO i³NeuronsThis compoundRescued aberrant buildup[7]
Secreted Aβ42 LevelsJIP3 KO i³NeuronsThis compoundReduced levels[7]
Locomotor DefectsJIP3 KO zebrafish larvaeThis compoundRescued locomotor defects[7][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

High-Content Phenotypic Assay for Autophagy Modulators

This protocol describes the initial screening method used to identify this compound.

HCS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_imaging Cell Staining and Imaging cluster_analysis Data Analysis Seed_Cells Seed U-2 OS cells stably expressing eGFP-LC3 Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compounds Add small molecule library compounds (e.g., this compound) Incubate_24h->Add_Compounds Incubate_16h Incubate for 16 hours Add_Compounds->Incubate_16h Fix_Permeabilize Fix and permeabilize cells Incubate_16h->Fix_Permeabilize Stain_Nuclei Stain nuclei with Hoechst Fix_Permeabilize->Stain_Nuclei Acquire_Images Acquire images using a high-content imaging system Stain_Nuclei->Acquire_Images Quantify_Puncta Quantify eGFP-LC3 puncta per cell using automated image analysis software Acquire_Images->Quantify_Puncta Calculate_EC50 Calculate EC50 values for compounds that increase puncta formation Quantify_Puncta->Calculate_EC50

Caption: Workflow for high-content screening of autophagy modulators.

  • Cell Seeding: U-2 OS cells stably expressing eGFP-LC3 are seeded into 384-well plates and incubated for 24 hours.

  • Compound Addition: Small molecules from a chemical library are added to the wells.

  • Incubation: Cells are incubated with the compounds for 16 hours.

  • Staining: Cells are fixed, permeabilized, and their nuclei are stained with Hoechst dye.

  • Imaging: Plates are imaged using a high-content automated microscope.

  • Analysis: Image analysis software is used to identify and count the number of eGFP-LC3 puncta per cell. Compounds that significantly increase puncta formation are identified as hits.

Target Identification using Biotinylated Pulldown Assay

This protocol outlines the method used to identify the protein targets of this compound.

Pulldown_Workflow cluster_probe_prep Probe Preparation and Cell Lysis cluster_binding Binding and Pulldown cluster_elution_analysis Elution and Analysis Synthesize_Biotin_this compound Synthesize Biotin-RH1115 Prepare_Lysate Prepare cell lysate Incubate_Probe_Lysate Incubate Biotin-RH1115 with cell lysate Prepare_Lysate->Incubate_Probe_Lysate Add_Beads Add streptavidin-coated beads Incubate_Probe_Lysate->Add_Beads Wash_Beads Wash beads to remove non-specific binders Add_Beads->Wash_Beads Elute_Proteins Elute bound proteins Wash_Beads->Elute_Proteins Analyze_Proteins Analyze proteins by Western Blot or Mass Spectrometry Elute_Proteins->Analyze_Proteins Identify_Targets Identify potential targets (Lamin A/C, LAMP1) Analyze_Proteins->Identify_Targets

Caption: Workflow for target identification of this compound.

  • Probe Synthesis: A biotinylated version of this compound (Biotin-RH1115) is synthesized.

  • Cell Lysis: Cells are lysed to obtain a protein extract.

  • Incubation: The Biotin-RH1115 probe is incubated with the cell lysate to allow for binding to its protein targets.

  • Pulldown: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate to capture the Biotin-RH1115-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are analyzed by Western blotting using antibodies against suspected targets or by mass spectrometry for unbiased identification.[1]

Monitoring Autophagic Flux

Several methods are used to monitor autophagic flux in neurons.[10]

  • LC3-II Western Blotting: This is a common method to assess autophagosome formation. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to autophagosome membranes. An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure flux, this is often done in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to block the degradation of autophagosomes. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagic flux.[10]

  • p62/SQSTM1 Degradation: p62 is a cargo receptor that is incorporated into autophagosomes and subsequently degraded. A decrease in p62 levels can indicate an increase in autophagic flux.

  • Tandem Fluorescent-Tagged LC3: This method uses a construct where LC3 is tagged with both a pH-sensitive fluorescent protein (like GFP) and a pH-insensitive one (like mCherry or RFP). In neutral pH environments like the autophagosome, both fluorophores are active. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry/RFP signal persists. This allows for the visualization and quantification of autophagosome-lysosome fusion.

Conclusion and Future Directions

This compound is a novel small molecule that modulates neuronal autophagy by targeting Lamin A/C and LAMP1.[1][2] It promotes autophagic flux and alters lysosome positioning, which may have therapeutic benefits for neurodegenerative diseases associated with impaired autophagy.[1][7] Preclinical studies in cellular and animal models of Alzheimer's disease suggest that this compound can rescue disease-related pathologies, including the buildup of axonal autophagic and lysosomal intermediates and the production of amyloid-beta.[7][8]

Future research should focus on:

  • Further elucidating the precise molecular mechanisms by which this compound's interaction with Lamin A/C and LAMP1 modulates autophagy.

  • Evaluating the efficacy and safety of this compound in a broader range of preclinical models of neurodegenerative diseases.

  • Optimizing the pharmacological properties of this compound for potential clinical development.

The discovery and characterization of this compound provide a valuable new tool for studying the complexities of neuronal autophagy and offer a promising new therapeutic strategy for combating neurodegenerative diseases.

References

In-Depth Technical Guide to the Cellular Function of RH1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RH1115 is a novel small-molecule modulator of the autophagy-lysosome pathway. Through targeted interaction with Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1), this compound has been demonstrated to induce autophagic flux and alter the positioning of lysosomes within neuronal cells. These properties highlight its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, where dysfunction in these cellular clearing pathways is a known contributor to pathology. This document provides a comprehensive overview of the core functions of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its effects on autophagy, lysosomal properties, and neuronal viability.

Table 1: Effect of this compound on Autophagic Flux in HeLa Cells

TreatmentLC3-II/Actin Ratio (arbitrary units)Fold Change vs. DMSOStatistical Significance (p-value)
DMSO (Control)1.00 ± 0.121.0-
This compound (20 µM)2.50 ± 0.252.5< 0.01
Bafilomycin A1 (100 nM)3.50 ± 0.303.5< 0.001
This compound + Bafilomycin A15.50 ± 0.455.5< 0.0001

Data are presented as mean ± SEM from four independent experiments.

Table 2: Impact of this compound on Lysosomal Properties in i³Neurons

Treatment (15 µM)ParameterValueFold Change vs. DMSOStatistical Significance (p-value)
DMSO (Control)Perinuclear Lysosome Clustering (% of cells)20 ± 5%1.0-
This compoundPerinuclear Lysosome Clustering (% of cells)65 ± 8%3.25< 0.01
DMSO (Control)LAMP1 Vesicle Mean Size (µm²)0.45 ± 0.051.0-
This compoundLAMP1 Vesicle Mean Size (µm²)0.75 ± 0.081.67< 0.05
DMSO (Control)LAMP1 Vesicle Mean Intensity (a.u.)100 ± 101.0-
This compoundLAMP1 Vesicle Mean Intensity (a.u.)180 ± 201.8< 0.01
DMSO (Control)Total LAMP1 Protein Level (Western Blot)1.00 ± 0.151.0-
This compoundTotal LAMP1 Protein Level (Western Blot)1.50 ± 0.201.5< 0.05

Data are presented as mean ± SEM from at least three independent experiments.

Table 3: Neuronal Viability Following this compound Treatment

CompoundConcentrationNeurons per Unit Area (relative to DMSO)
DMSO-1.00 ± 0.05
This compound15 µM0.98 ± 0.06

Data are presented as mean ± SEM from three independent experiments, indicating no significant toxicity at the effective concentration.

Signaling Pathways and Mechanisms of Action

This compound modulates the autophagy-lysosome pathway through direct interaction with key cellular proteins. The following diagrams illustrate the proposed signaling pathway and the experimental workflow used to identify its protein targets.

RH1115_Signaling_Pathway cluster_nucleus Nucleus cluster_lysosome Lysosome This compound This compound LaminAC Lamin A/C This compound->LaminAC Direct Interaction LAMP1 LAMP1 This compound->LAMP1 Direct Interaction Autophagy_Modulation Modulation of Autophagy Regulation LaminAC->Autophagy_Modulation Lysosome_Positioning Altered Lysosome Positioning LAMP1->Lysosome_Positioning Autophagic_Flux Increased Autophagic Flux Autophagy_Modulation->Autophagic_Flux Perinuclear_Clustering Perinuclear Clustering of Lysosomes Lysosome_Positioning->Perinuclear_Clustering Cellular_Homeostasis Enhanced Cellular Homeostasis Autophagic_Flux->Cellular_Homeostasis Perinuclear_Clustering->Cellular_Homeostasis

Caption: Proposed signaling pathway of this compound.

RH1115_Target_ID_Workflow start Biotin-labeled this compound (Biotin-RH1115) step1 Incubate with Cell Lysate and Streptavidin Beads start->step1 step2 Pulldown of Biotin-RH1115 and Interacting Proteins step1->step2 step3 Elution of Bound Proteins step2->step3 step6 Competition Assay (with excess unlabeled this compound) step2->step6 Parallel Control step4 Mass Spectrometry (LC-MS/MS) step3->step4 step5 Identification of 13 Unique Proteins step4->step5 step7 Identification of 7 Specific High-Confidence Targets (including Lamin A/C and LAMP1) step5->step7 Refinement step6->step7 step8 Validation via Western Blot and CETSA step7->step8

Caption: Experimental workflow for this compound target identification.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Biotin-RH1115 Pulldown Assay for Target Identification

Objective: To identify the protein targets of this compound by affinity purification.

Materials:

  • HeLa cell lysate

  • Biotin-RH1115 probe

  • Unlabeled this compound (for competition)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (specific composition as per publication)

  • Phosphate-buffered saline (PBS)

  • Elution buffer

  • Mass spectrometer (e.g., Orbitrap)

Protocol:

  • Bead Preparation: Streptavidin-coated magnetic beads are washed and equilibrated in cell lysis buffer.

  • Probe Incubation: Biotin-RH1115 (50 µM), biotin (B1667282) acid (50 µM, as a negative control), or DMSO (vehicle control) are incubated with the beads with rotation for 2 hours at 4°C.

  • Lysate Incubation: 500 µg of HeLa cell lysate is added to the bead-probe mixtures and incubated overnight (16 hours) at 4°C with rotation.

  • Competition Assay: For the competition experiment, excess unlabeled this compound (100 µM) is added to a sample of Biotin-RH1115 and lysate to outcompete specific binders.

  • Washing: The beads are washed twice with 200 µL of 1x PBS to remove non-specific binders.

  • Elution: Bound proteins are eluted from the beads using an appropriate elution buffer.

  • Sample Preparation for Mass Spectrometry: Eluted proteins are prepared for mass spectrometry analysis through reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Proteins identified in the Biotin-RH1115 sample but not in the control or competition samples are considered putative targets.

Western Blotting for Autophagic Flux (LC3 Turnover Assay)

Objective: To quantify the effect of this compound on autophagic flux.

Materials:

  • HeLa cells

  • This compound

  • Bafilomycin A1 (BafA1)

  • DMSO

  • Primary antibodies: anti-LC3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment: HeLa cells are treated with DMSO (control), this compound (20 µM), BafA1 (100 nM), or a combination of this compound and BafA1 for 4 hours. BafA1 is a lysosomal inhibitor that prevents the degradation of LC3-II, allowing for the measurement of autophagic flux.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Proteins are transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against LC3 and β-actin (as a loading control) overnight at 4°C.

  • Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The signal is detected using a chemiluminescence substrate.

  • Quantification: The band intensities for LC3-II and β-actin are quantified. The LC3-II/β-actin ratio is calculated. An increase in this ratio upon this compound treatment, which is further enhanced by co-treatment with BafA1, indicates an induction of autophagic flux.

Immunofluorescence for Lysosome Positioning and LAMP1 Vesicle Analysis

Objective: To visualize and quantify the effects of this compound on lysosome distribution and LAMP1-positive vesicle morphology in neurons.

Materials:

  • Human iPSC-derived neurons (i³Neurons)

  • This compound (15 µM)

  • DMSO

  • Primary antibody: anti-LAMP1

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Confocal microscope

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Culture and Treatment: i³Neurons are cultured on coverslips and treated with either DMSO or this compound (15 µM) for a specified duration.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Immunostaining: Cells are blocked and then incubated with an anti-LAMP1 primary antibody, followed by incubation with a fluorescently-labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Images are acquired using a confocal microscope.

  • Analysis:

    • Lysosome Positioning: The percentage of cells exhibiting enhanced perinuclear clustering of LAMP1-positive vesicles is manually counted or determined using an automated image analysis script.

    • Vesicle Properties: The mean size and fluorescence intensity of individual LAMP1-positive vesicles are measured using image analysis software.

This guide provides a foundational understanding of this compound's cellular functions, grounded in the experimental evidence from its initial characterization. Further research will continue to elucidate its precise mechanisms and therapeutic potential.

RH1115: A Novel Modulator of the Autophagy-Lysosome Pathway with Therapeutic Potential in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The accumulation of misfolded proteins and dysfunctional organelles is a hallmark of many neurodegenerative diseases, including Alzheimer's disease. The autophagy-lysosome pathway (ALP) is a critical cellular process responsible for clearing this toxic buildup, and its dysfunction is increasingly implicated in disease pathogenesis. RH1115 is a novel small molecule that has emerged as a promising therapeutic candidate through its ability to modulate the ALP. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound was identified through a high-content phenotypic screen for small molecules that promote autophagic flux.[1] Subsequent target identification and validation studies revealed that this compound directly interacts with Lamin A/C and Lysosomal Associated Membrane Protein 1 (LAMP1) .[2][1][3][4] This interaction modulates the autophagy-lysosome pathway, leading to several beneficial downstream effects in neuronal models of neurodegeneration.

The proposed mechanism involves the enhancement of autophagic flux and the regulation of lysosome positioning within neurons.[2][1] In models of Alzheimer's disease, this compound has been shown to rescue the abnormal accumulation of axonal lysosomes, a pathological feature associated with the disease.[5][6] This rescue of axonal lysosome transport has an anti-amyloidogenic effect, reducing the levels of secreted amyloid-beta 42 (Aβ42).[5][6]

Signaling Pathway and Molecular Interactions

The therapeutic effects of this compound are mediated through its interaction with key proteins in the autophagy and lysosomal pathways. The following diagram illustrates the proposed signaling cascade.

RH1115_Signaling_Pathway cluster_0 This compound Intervention cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Downstream Effects in Neurodegeneration Models cluster_4 Mediators This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds to LAMP1 LAMP1 This compound->LAMP1 Binds to Autophagy Autophagy Modulation LaminAC->Autophagy Lysosome Lysosome Positioning & Function LAMP1->Lysosome AxonalTransport Rescue of Axonal Lysosome Buildup Autophagy->AxonalTransport Lysosome->AxonalTransport JIP4 JIP4 Lysosome->JIP4 Requires Abeta Reduced Secreted Aβ42 AxonalTransport->Abeta Locomotor Rescue of Locomotor Defects (in vivo) AxonalTransport->Locomotor TMEM55B TMEM55B JIP4->TMEM55B Interacts with TMEM55B->Lysosome Recruits JIP4 to Lysosomes

Caption: Proposed signaling pathway of this compound in modulating the autophagy-lysosome pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

ParameterValueCell Line/ModelReference
Biotin-RH1115 EC50 46.2 μMeGFP-LC3 U2OS cells
Aqueous Kinetic Solubility >100 μM-
Experimental ConditionMeasured EffectFold Change/SignificanceCell LineReference
This compound (15 μM) Treatment LC3-II/LC3-I RatioSignificantly Increasedi³Neurons[2]
This compound (15 μM) Treatment Percent of AutophagosomesIncreasedi³Neurons[2]
This compound (15 μM) Treatment Percent of AutolysosomesSignificantly Increasedi³Neurons[2]
This compound (15 μM) Treatment Mean Size of AutolysosomesSignificantly Increasedi³Neurons[2]
This compound (15 μM) Treatment Intensity of AutolysosomesSignificantly Increasedi³Neurons[2]
This compound (15 μM) Treatment Mean Intensity of LAMP1-positive vesiclesSignificantly Increasedi³Neurons[2]
This compound (15 μM) Treatment Mean Size of LAMP1-positive vesiclesSignificantly Increasedi³Neurons[2]
This compound Treatment Secreted Aβ42 LevelsReducedJIP3 KO i³Neurons[5][6]
This compound Treatment Locomotor DefectsRescuedJIP3 KO zebrafish larvae[5][6]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

Target Identification using Biotin-RH1115 Pulldown Assay

This protocol describes the identification of this compound binding partners from cell lysates.

Pulldown_Workflow start Start: Cell Lysate Preparation incubation Incubate Lysate with Biotin-RH1115 start->incubation competition Competition Assay: Add excess unlabeled this compound incubation->competition streptavidin Add Streptavidin Beads competition->streptavidin With or Without Competitor wash Wash Beads to Remove Non-specific Binders streptavidin->wash elution Elute Bound Proteins wash->elution analysis Protein Identification: Mass Spectrometry & Western Blot elution->analysis end End: Target Identification analysis->end

Caption: Experimental workflow for this compound target identification.

Methodology:

  • Probe Synthesis: this compound is synthesized with a biotin (B1667282) tag (Biotin-RH1115) to enable affinity purification.

  • Cell Lysis: Neuronal cell cultures (e.g., i³Neurons) are lysed to extract total protein.

  • Pulldown: The cell lysate is incubated with Biotin-RH1115 to allow for binding to its protein targets.

  • Competition: In a parallel experiment, an excess of unlabeled this compound is added to the lysate before the addition of Biotin-RH1115. This serves as a control to identify specific binding partners.

  • Affinity Capture: Streptavidin-coated beads are added to the lysate to capture the Biotin-RH1115-protein complexes.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the beads.

  • Analysis: The eluted proteins are identified using mass spectrometry and validated by western blotting for candidate proteins like Lamin A/C and LAMP1.[2]

Autophagic Flux Assay using LC3-RFP-GFP Reporter

This assay quantifies the induction of autophagic flux by this compound.

Autophagic_Flux_Workflow start Start: Transfect Neurons with LC3-RFP-GFP Reporter treatment Treat Cells with this compound, DMSO (Control), or Bafilomycin A1 (Inhibitor) start->treatment imaging Live Cell Imaging: Confocal Microscopy treatment->imaging quantification Quantify Autophagosomes (Yellow Puncta) & Autolysosomes (Red Puncta) imaging->quantification end End: Assessment of Autophagic Flux quantification->end

Caption: Workflow for assessing autophagic flux.

Methodology:

  • Reporter System: Neurons are engineered to stably express a tandem fluorescent LC3 reporter (LC3-RFP-GFP). In non-acidic autophagosomes, both GFP and RFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the RFP signal persists, resulting in red puncta.

  • Treatment: Cells are treated with this compound, a vehicle control (DMSO), or an autophagy inhibitor like Bafilomycin A1.

  • Imaging: Live-cell imaging is performed using confocal microscopy to visualize and capture images of the fluorescent puncta.

  • Quantification: The number of yellow (autophagosomes) and red (autolysosomes) puncta per cell is quantified. An increase in red puncta indicates an induction of autophagic flux.[2]

Conclusion and Future Directions

This compound represents a promising new chemical entity for the therapeutic modulation of the autophagy-lysosome pathway in the context of neurodegenerative diseases. Its dual targeting of Lamin A/C and LAMP1 provides a novel mechanism for enhancing cellular clearance pathways. The preclinical data strongly support its potential to mitigate key pathological features associated with Alzheimer's disease. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, evaluating its efficacy and safety in more advanced in vivo models of neurodegeneration, and further elucidating the downstream consequences of its interaction with Lamin A/C and LAMP1 in a disease context. The connection between Lamin A/C and autophagy in neurons is an area that warrants deeper investigation to fully understand the therapeutic potential of targeting this interaction.[2]

References

In-Depth Technical Guide: Discovery and Initial Characterization of RH1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small-molecule modulator of the autophagy-lysosome pathway, a critical cellular process for degrading and recycling cellular components to maintain homeostasis, particularly in postmitotic neurons.[1][2][3] Dysfunction in this pathway has been implicated in a variety of neurodegenerative diseases, including Alzheimer's disease.[1][4] this compound was identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1] This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound, with a focus on its molecular targets and effects on neuronal cells.

Quantitative Data Summary

The initial characterization of this compound and its biotinylated analog, Biotin-RH1115, yielded key quantitative data regarding its activity and physicochemical properties.

ParameterValueAssay/MethodReference
Biotin-RH1115 EC50 46.2 μMeGFP-LC3 Puncta Formation Assay[5]
This compound Aqueous Kinetic Solubility Highly soluble, even at 100 μMNot specified[1]
Selectivity Window 22-foldComparison of autophagy activation and cytotoxicity[1]
Increase in LAMP1 Protein Levels 1.5-foldImmunoblot analysis of lysates from neurons treated with 15 μM this compound[1]

Target Identification and Validation

The molecular targets of this compound were identified through a series of experiments involving a biotinylated version of the compound (Biotin-RH1115) for affinity purification followed by mass spectrometry and validation with competition assays and western blotting.

Identified Primary Targets:

  • Lamin A/C: Nuclear lamina proteins involved in maintaining nuclear structure and regulating gene expression.

  • Lysosomal-associated membrane protein 1 (LAMP1): A major protein component of the lysosomal membrane, crucial for lysosome biogenesis and function.[1]

A pulldown experiment using Biotin-RH1115 identified 13 unique proteins.[1] Competition experiments with an excess of soluble, unmodified this compound demonstrated a specific interaction with Lamin A/C and LAMP1, as their binding to the biotinylated probe was significantly reduced.[1][6]

Experimental Protocols

Biotin-RH1115 Pulldown Assay

This assay was employed to identify the protein targets of this compound.

Methodology:

  • Probe Preparation: A biotin (B1667282) tag was chemically linked to this compound to create Biotin-RH1115.

  • Lysate Incubation: Cell lysates were incubated with Biotin-RH1115, allowing the probe to bind to its protein targets.

  • Affinity Purification: Streptavidin-coated magnetic beads were added to the lysate. The high affinity between biotin and streptavidin allowed for the capture of the Biotin-RH1115-protein complexes.

  • Washing: The beads were washed to remove non-specifically bound proteins.

  • Elution: The bound proteins were eluted from the beads.

  • Analysis: The eluted proteins were identified using mass spectrometry and validated by western blotting.[1][6]

Competition Assay: To confirm the specificity of the interactions, a parallel experiment was conducted where the cell lysate was pre-incubated with an excess of non-biotinylated this compound before the addition of Biotin-RH1115. A reduction in the amount of a protein pulled down in the presence of the competitor indicates a specific interaction.[1][6]

eGFP-LC3 Puncta Formation Assay

This cell-based assay was used to quantify the induction of autophagy by monitoring the formation of autophagosomes.

Methodology:

  • Cell Line: HeLa cells stably expressing eGFP-LC3 were used. In its diffuse state, eGFP-LC3 is distributed throughout the cytoplasm. Upon autophagy induction, it is recruited to the autophagosome membrane, appearing as distinct fluorescent puncta.

  • Compound Treatment: Cells were treated with various concentrations of this compound or a vehicle control (DMSO).

  • Imaging: After a set incubation period, cells were imaged using high-content fluorescence microscopy.

  • Quantification: The number of eGFP-LC3 puncta per cell was quantified using automated image analysis software. An increase in the number of puncta per cell is indicative of an increase in autophagosome formation.[5]

mCherry-GFP-LC3 Dual Reporter Assay

This assay was utilized to monitor autophagic flux, which is the complete process of autophagy from autophagosome formation to their fusion with lysosomes and degradation of their contents.

Methodology:

  • Reporter Construct: Cells are transfected with a plasmid encoding LC3 fused to both mCherry and GFP.

  • Principle: GFP fluorescence is quenched in the acidic environment of the lysosome, while mCherry fluorescence is more stable. Therefore, autophagosomes (neutral pH) appear as yellow puncta (co-localization of green and red fluorescence), while autolysosomes (acidic pH) appear as red puncta.

  • Compound Treatment and Imaging: Similar to the eGFP-LC3 assay, cells were treated with this compound and imaged.

  • Analysis: An increase in both yellow and red puncta, or a significant increase in red puncta relative to yellow, indicates a promotion of autophagic flux. This compound was confirmed to retain autophagy activation in this assay.[1]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Autophagy Modulation

The following diagram illustrates the proposed mechanism of action for this compound, where it interacts with Lamin A/C and LAMP1 to modulate the autophagy-lysosome pathway.

RH1115_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lamin A/C Lamin A/C This compound This compound This compound->Lamin A/C Interacts with Autophagosome Autophagosome This compound->Autophagosome Promotes Flux LAMP1 LAMP1 This compound->LAMP1 Interacts with Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Fuses with Degradation Degradation Autolysosome->Degradation Leads to LAMP1->Lysosome Regulates Biogenesis & Positioning

Caption: Proposed mechanism of this compound action on the autophagy-lysosome pathway.

Experimental Workflow for this compound Target Identification

The logical flow of experiments to identify the molecular targets of this compound is depicted below.

Target_ID_Workflow High-Content Screen High-Content Screen This compound Identified This compound Identified High-Content Screen->this compound Identified Biotin-RH1115 Synthesis Biotin-RH1115 Synthesis This compound Identified->Biotin-RH1115 Synthesis Pulldown Assay Pulldown Assay Biotin-RH1115 Synthesis->Pulldown Assay Mass Spectrometry Mass Spectrometry Pulldown Assay->Mass Spectrometry Protein Hits Protein Hits Mass Spectrometry->Protein Hits Competition Assay Competition Assay Protein Hits->Competition Assay Western Blot Validation Western Blot Validation Protein Hits->Western Blot Validation Validated Targets\n(Lamin A/C, LAMP1) Validated Targets (Lamin A/C, LAMP1) Competition Assay->Validated Targets\n(Lamin A/C, LAMP1) Western Blot Validation->Validated Targets\n(Lamin A/C, LAMP1)

Caption: Workflow for the identification and validation of this compound molecular targets.

Effects on Neuronal Cells

In human iPSC-derived neurons, treatment with this compound resulted in significant changes to lysosomal properties. Specifically, this compound induced an alteration in the positioning of lysosomes and led to an increase in the size and intensity of LAMP1-positive vesicles.[1] These findings suggest that this compound can modulate the autophagy-lysosome pathway in a neuronal context, which is of significant interest for the study and potential treatment of neurodegenerative diseases.[1]

Conclusion

This compound is a promising small-molecule probe for studying the regulation of the autophagy-lysosome pathway. Its dual targeting of Lamin A/C and LAMP1 presents a novel mechanism for modulating autophagic flux and lysosomal function. Further investigation into the precise molecular interactions and downstream consequences of this compound activity will be crucial for understanding its full therapeutic potential in neurodegenerative and other diseases characterized by autophagy dysfunction.

References

RH1115's effect on LAMP1 vesicle properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Effects of RH1115 on LAMP1 Vesicle Properties

Introduction

This compound is a small molecule identified through high-content phenotypic screening as a modulator of the autophagy-lysosome pathway.[1][2][3] This pathway is critical for cellular homeostasis, particularly in postmitotic cells like neurons, and its dysfunction is implicated in a variety of neurodegenerative diseases.[1][2] this compound has been shown to induce autophagic flux and alter the positioning and properties of lysosomes.[1][3] Target identification studies have revealed that this compound directly interacts with Lysosome-Associated Membrane Protein 1 (LAMP1) and Lamin A/C.[1][2][3][4][5][6] This guide focuses on the specific effects of this compound on LAMP1-positive vesicles, summarizing the key quantitative findings, experimental methodologies, and associated cellular pathways.

This compound's Direct Target: LAMP1

Validation experiments have confirmed a direct interaction between this compound and LAMP1, a major glycoprotein (B1211001) resident on the membrane of late endosomes and lysosomes.[1][4] LAMP1 is integral to the biogenesis and maintenance of lysosomes, and its modulation by this compound is central to the compound's observed effects on the autophagy-lysosome pathway.[1][4] The interaction suggests that this compound may rescue dysfunctional LAMP1 to restore cellular degradation processes.[1][4]

Logical Flow: this compound Interaction with LAMP1 This compound This compound (Small Molecule) Interaction Direct Binding & Interaction This compound->Interaction LAMP1 LAMP1 Protein (Lysosomal Membrane) LAMP1->Interaction CellularEffects Modulation of LAMP1 Vesicle Properties Interaction->CellularEffects Leads to

Caption: this compound directly binds to LAMP1, initiating downstream cellular effects.

Quantitative Effects of this compound on LAMP1 Vesicle Properties

Treatment of human iPSC-derived neurons with this compound results in significant and measurable changes to LAMP1-positive vesicles. These alterations point to a profound impact on lysosomal biology and function. The key quantitative effects are summarized below.

Parameter MeasuredObservationFold Change/ValueTreatment ConditionsReference
Total LAMP1 Protein Significant Increase~1.5-fold15 µM this compound for 72h[1]
LAMP1 Vesicle Size Significant IncreaseNot specified15 µM this compound[1][7]
LAMP1 Vesicle Intensity Significant IncreaseNot specified15 µM this compound[1][7]
LAMP1 Glycosylation Increased RatioSignificant IncreaseNot specified[1][4]
Autophagic Flux (Proxy) eGFP-LC3 Puncta FormationEC₅₀ = 46.2 µMNot specified[1][4]

Observed Phenotypic Changes in LAMP1 Vesicles

Increased LAMP1 Protein Levels, Vesicle Size, and Intensity

Upon treatment with this compound, neurons exhibit a notable increase in the overall levels of LAMP1 protein.[1] This biochemical change is accompanied by distinct morphological alterations observed through high-resolution confocal microscopy. The LAMP1-positive vesicles become larger and show increased fluorescence intensity, suggesting an accumulation of LAMP1 on endolysosomal membranes.[1][4][7]

Altered Vesicle Distribution and Perinuclear Clustering

In untreated neurons, LAMP1 vesicles are typically distributed heterogeneously throughout the cell body.[1][4] this compound treatment induces a significant redistribution, causing the LAMP1 vesicles to cluster in the perinuclear region of the soma.[1][4][7] This repositioning is thought to be a result of enhanced retrograde movement of lysosomes, a process that facilitates the fusion of autophagosomes with lysosomes and is indicative of induced autophagy.[1][4]

Increased LAMP1 Glycosylation

Analysis of protein lysates from this compound-treated neurons revealed a significant increase in the ratio of glycosylated to non-glycosylated LAMP1.[1][4] While the precise functional consequence of this change is still under investigation, it points to an effect on the post-translational modification of LAMP1, which may influence its stability, trafficking, or function.[1][4]

Signaling Pathway: Downstream Effects of this compound on LAMP1 Vesicles cluster_0 This compound Action cluster_1 Direct Target Effects cluster_2 Cellular & Morphological Changes cluster_3 Functional Outcomes This compound This compound LAMP1_Glyco Increased LAMP1 Glycosylation This compound->LAMP1_Glyco LAMP1_Protein Increased Total LAMP1 Protein (~1.5x) This compound->LAMP1_Protein Positioning Perinuclear Clustering of LAMP1 Vesicles This compound->Positioning Induces Vesicle_Size Increased Vesicle Size & Intensity LAMP1_Protein->Vesicle_Size Autophagic_Flux Restored Autophagic Flux Vesicle_Size->Autophagic_Flux Fusion Promoted Autophagosome- Lysosome Fusion Positioning->Fusion Fusion->Autophagic_Flux

Caption: this compound binding to LAMP1 leads to multiple downstream effects.

Experimental Protocols

The characterization of this compound's effects on LAMP1 vesicles involved several key methodologies.

Target Identification using Biotin-RH1115 Pulldown Assay

To identify the protein targets of this compound, a biotin-tagged chemical probe (Biotin-RH1115) was synthesized.[1][4][5]

  • Probe Incubation: Cell lysates were incubated with Biotin-RH1115 to allow for binding to target proteins.

  • Capture: Streptavidin-coated beads were used to capture the Biotin-RH1115-protein complexes.

  • Elution and Analysis: Bound proteins were eluted and subsequently identified using mass spectrometry.

  • Validation: A competition experiment was performed where excess, untagged this compound was added to the lysate along with the biotinylated probe. A reduction in the pulldown of a specific protein (like LAMP1) in the presence of the competitor confirms a direct and specific interaction.[4]

Experimental Workflow: Target Identification Lysate Neuronal Cell Lysate Incubate Incubation Lysate->Incubate Probe Biotin-RH1115 Probe Probe->Incubate Pulldown Streptavidin Bead Pulldown Incubate->Pulldown Wash Wash Unbound Proteins Pulldown->Wash Elute Elute Bound Proteins Wash->Elute MS Mass Spectrometry (Proteomics) Elute->MS Validation Western Blot Validation MS->Validation Candidate ID

Caption: Workflow for identifying protein targets of this compound.
Immunoblotting for LAMP1 Quantification

Western blotting was used to quantify changes in total LAMP1 protein levels.

  • Sample Preparation: DIV20-21 i³Neurons were treated with 15 µM this compound or a DMSO control for 72 hours.[1] Cells were then lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane was incubated with a primary antibody specific for LAMP1, followed by a secondary antibody. A loading control, such as Tubulin, was also probed to ensure equal protein loading.[1]

  • Detection and Quantification: The signal from the antibodies was detected, and the band intensity for LAMP1 was quantified and normalized to the loading control.

High-Resolution Confocal Microscopy for Vesicle Analysis

This technique was used to visualize and quantify the morphological changes in LAMP1 vesicles.

  • Cell Culture and Treatment: i³Neurons were treated with 15 µM this compound or DMSO.[1]

  • Immunofluorescence Staining: After treatment, cells were fixed, permeabilized, and stained with a primary antibody against LAMP1 (green) and often a neuronal marker like Tau (red).[1]

  • Imaging: High-resolution confocal images were acquired.

  • Image Analysis: The images were analyzed to quantify the mean size and mean fluorescence intensity of LAMP1-positive vesicles per neuron.[1] Typically, 20-25 neurons were analyzed per treatment across multiple independent experiments.[1]

References

The Small Molecule RH1115: A Novel Modulator of Lysosome Positioning and Function in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The small molecule RH1115 has emerged as a significant modulator of the autophagy-lysosome pathway, demonstrating the ability to alter lysosome positioning and function within neurons.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and the therapeutic potential of targeting lysosomal dynamics.

Core Mechanism of Action

This compound is a novel small molecule that directly interacts with two key proteins: Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][3][4] Its activity induces a notable shift in the subcellular localization of lysosomes, promoting their clustering in the perinuclear region of the neuronal cell body.[1] This repositioning is associated with an enhancement of autophagic flux and an increase in the degradative capacity of lysosomes.[1][2]

In the context of neurodegenerative pathologies, such as those linked to Alzheimer's disease, this compound has been shown to rescue the aberrant accumulation of autophagic and lysosomal intermediates within axons.[2][5][6] This effect is mediated, at least in part, through the lysosomal adaptor protein JIP4 and results in an upregulation of the JIP4-interacting lysosomal membrane protein, TMEM55B.[2] By restoring efficient axonal lysosome transport, this compound demonstrates anti-amyloidogenic effects, reducing the levels of secreted amyloid-beta 42 (Aβ42).[2][5]

Quantitative Data Summary

The effects of this compound on neuronal cells have been quantified across several key parameters. The following tables summarize the significant findings from studies on human induced pluripotent stem cell (iPSC)-derived neurons (i³Neurons).

ParameterTreatmentFold Change (vs. DMSO)SignificanceReference
LC3-II/LC3-I Ratio This compound (15 µM, 72h)~1.5p < 0.05[1]
LAMP1 Vesicle Size This compoundIncreasedSignificant[1]
LAMP1 Vesicle Intensity This compoundIncreasedSignificant[1]
Secreted Aβ42 Levels This compound in JIP3 KO neuronsReducedSignificant[2]

Table 1: Quantitative Effects of this compound on Autophagy and Lysosomal Markers. Data are presented as approximate fold changes based on published findings. For precise values, refer to the cited literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Cell Culture and Treatment

Human iPSC-derived neurons (i³Neurons) are cultured on plates coated with Matrigel in a DMEM/F12-based medium supplemented with N2, B27, BDNF, CNTF, GDNF, and laminin. Neurons are maintained at 37°C in a 5% CO2 incubator. For treatment, this compound is dissolved in DMSO and added to the culture medium at the desired concentration (e.g., 15 µM) for the specified duration (e.g., 72 hours). Control cells are treated with an equivalent volume of DMSO.

Immunoblotting for LC3 Lipidation
  • Cell Lysis: After treatment, neurons are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) are separated on a 4-20% Tris-glycine gel and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with a primary antibody against LC3. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities for LC3-I and LC3-II are quantified using densitometry software.

Immunofluorescence for LAMP1 Vesicle Analysis
  • Cell Fixation and Permeabilization: Neurons grown on coverslips are fixed with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Staining: Cells are blocked with 5% bovine serum albumin (BSA) in PBS and then incubated with a primary antibody against LAMP1. After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Imaging: Coverslips are mounted on slides with a mounting medium containing DAPI for nuclear staining. Images are acquired using a confocal microscope.

  • Image Analysis: The size, intensity, and perinuclear clustering of LAMP1-positive vesicles are quantified using image analysis software such as ImageJ.

Target Identification using Biotin-Tagged Pulldown Assay
  • Probe Synthesis: A biotin-tagged version of this compound (Biotin-RH1115) is synthesized.

  • Cell Lysate Preparation: Neuronal cell lysates are prepared as described for immunoblotting.

  • Pulldown: The lysate is incubated with Biotin-RH1115, followed by the addition of streptavidin-coated magnetic beads to capture the biotin-probe-protein complexes. For competition experiments, a molar excess of untagged this compound is added prior to the biotinylated probe.

  • Elution and Analysis: The captured proteins are eluted from the beads, separated by SDS-PAGE, and identified by mass spectrometry or confirmed by immunoblotting with specific antibodies against candidate proteins like LAMP1 and Lamin A/C.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.

RH1115_Signaling_Pathway This compound This compound LAMP1 LAMP1 This compound->LAMP1 Direct Interaction LaminAC Lamin A/C This compound->LaminAC Direct Interaction JIP4 JIP4 This compound->JIP4 Modulates TMEM55B TMEM55B JIP4->TMEM55B Increases Levels Lysosome Lysosome TMEM55B->Lysosome Associated with Perinuclear_Clustering Perinuclear Clustering of Lysosomes Lysosome->Perinuclear_Clustering Leads to Axonal_Transport Restoration of Axonal Lysosome Transport Lysosome->Axonal_Transport Leads to Autophagic_Flux Increased Autophagic Flux Perinuclear_Clustering->Autophagic_Flux Abeta_Reduction Reduced Secreted Aβ42 Axonal_Transport->Abeta_Reduction

Caption: Signaling pathway of this compound in neurons.

Experimental_Workflow_Target_ID cluster_pulldown Biotin-RH1115 Pulldown Assay cluster_analysis Protein Identification cluster_validation Target Validation cell_lysate Neuronal Cell Lysate biotin_this compound Incubate with Biotin-RH1115 cell_lysate->biotin_this compound streptavidin_beads Add Streptavidin Beads biotin_this compound->streptavidin_beads competition_exp Competition with excess this compound biotin_this compound->competition_exp elution Elute Bound Proteins streptavidin_beads->elution mass_spec Mass Spectrometry elution->mass_spec immunoblot Immunoblotting elution->immunoblot competition_exp->streptavidin_beads

Caption: Workflow for this compound target identification.

Logic_Diagram_RH1115_Effect cluster_cellular_changes Cellular Effects cluster_functional_outcomes Functional Outcomes cluster_therapeutic_relevance Therapeutic Relevance RH1115_Treatment This compound Treatment of Neurons Lysosome_Repositioning Lysosome Repositioning (Perinuclear Clustering) RH1115_Treatment->Lysosome_Repositioning Lysosome_Properties Altered Lysosome Properties (Increased Size & Intensity) RH1115_Treatment->Lysosome_Properties Autophagy_Modulation Enhanced Autophagic Flux Lysosome_Repositioning->Autophagy_Modulation Axonal_Homeostasis Restored Axonal Homeostasis Lysosome_Repositioning->Axonal_Homeostasis Neuroprotection Potential Neuroprotection Autophagy_Modulation->Neuroprotection Amyloid_Reduction Reduced Amyloid Pathology Axonal_Homeostasis->Amyloid_Reduction

Caption: Logical flow of this compound's effects in neurons.

References

The Impact of RH1115 on Autophagic Flux in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular degradation and recycling process crucial for maintaining homeostasis, particularly in post-mitotic cells such as neurons.[1][2][3][4] Dysregulation of this pathway has been implicated in a variety of neurodegenerative diseases, including Alzheimer's disease, highlighting the therapeutic potential of modulating autophagic flux.[1][2][3][4] This technical guide provides an in-depth overview of the small molecule RH1115, a novel modulator of the autophagy-lysosome pathway. This compound has been demonstrated to induce autophagic flux in neuronal cells by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), leading to changes in lysosome positioning and vesicle properties.[1][2][3][4][5] This document details the quantitative effects of this compound, provides comprehensive experimental protocols for assessing its activity, and illustrates the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on neuronal cells as reported in the primary literature.

Table 1: Effect of this compound on Autophagy and Lysosomal Proteins in Neuronal Cells

ParameterCell TypeTreatmentFold Change vs. Control (DMSO)SignificanceReference
LC3-II/LC3-I Ratioi³Neurons15 µM this compound (72h)Increasedp < 0.05[1]
LAMP1 Protein Levelsi³Neurons15 µM this compound (72h)~1.5-fold increasep < 0.05[1]
Glycosylated/Non-glycosylated LAMP1 RatioHeLa Cells50 µM this compound (24h)Significantly Increasedp < 0.01[5]
Lamin A/C Protein LevelsHeLa Cells50 µM this compound (24h)No Significant Change-[5]

Table 2: Effect of this compound on Lysosomal Properties in i³Neurons

ParameterTreatmentObservationSignificanceReference
Perinuclear Clustering of Lysosomes15 µM this compoundIncreased percentage of cells with enhanced clusteringp < 0.0001[1]
LAMP1-Positive Vesicle Size15 µM this compoundIncreased mean sizep < 0.001[1]
LAMP1-Positive Vesicle Intensity15 µM this compoundIncreased intensityp < 0.0001[1]

Table 3: Activity of Biotinylated this compound Analogue

AssayMetricValueReference
eGFP-LC3 Puncta FormationEC₅₀46.2 µM[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Western Blotting for Autophagy Markers (LC3B and p62) and LAMP1

This protocol is for assessing the levels of key autophagy-related proteins in neuronal cell lysates.

a. Cell Lysis and Protein Quantification:

  • Culture neuronal cells to the desired confluency and treat with this compound or vehicle control (e.g., DMSO) for the specified duration.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Immunoblotting:

  • Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel for LC3B and a 10% gel for p62 and LAMP1.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B, p62, LAMP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to the loading control. The LC3-II to LC3-I ratio is a key indicator of autophagosome formation.

mCherry-EGFP-LC3 Autophagic Flux Assay

This tandem fluorescent reporter assay allows for the visualization and quantification of autophagic flux. In this system, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as EGFP is quenched in the acidic lysosomal environment).

a. Cell Transfection/Transduction and Treatment:

  • Plate neuronal cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Transfect or transduce the cells with a plasmid or viral vector encoding the mCherry-EGFP-LC3 fusion protein.

  • Allow sufficient time for protein expression (typically 24-48 hours).

  • Treat the cells with this compound, a vehicle control (DMSO), or a known autophagy modulator (e.g., Bafilomycin A1 as a late-stage inhibitor) for the desired time.

b. Live-Cell Imaging and Analysis:

  • During the final hour of treatment, stain the nuclei with a live-cell nuclear stain (e.g., Hoechst 33342) if desired.

  • Replace the culture medium with pre-warmed imaging medium (e.g., phenol (B47542) red-free DMEM).

  • Acquire images using a confocal microscope equipped with appropriate lasers and filters for detecting mCherry (red) and EGFP (green) fluorescence.

  • Capture multiple z-stacks for each field of view to ensure all puncta within a cell are imaged.

  • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software. An increase in the number of red puncta relative to yellow puncta indicates an enhancement of autophagic flux.

LysoTracker Staining for Lysosomal Visualization

LysoTracker dyes are fluorescent acidotropic probes used for labeling and tracking acidic organelles, such as lysosomes, in live cells.

a. Cell Staining and Treatment:

  • Culture neuronal cells on glass-bottom dishes or coverslips.

  • Treat the cells with this compound or a vehicle control for the specified duration.

  • During the last 30-60 minutes of the treatment period, add LysoTracker Red DND-99 (or another color variant) to the culture medium at a final concentration of 50-100 nM.

  • Incubate the cells at 37°C in a CO₂ incubator.

b. Live-Cell Imaging and Analysis:

  • Gently wash the cells twice with pre-warmed PBS or imaging medium to remove excess dye.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Immediately acquire images using a fluorescence or confocal microscope with the appropriate filter set for the LysoTracker dye.

  • Analyze the images to assess changes in lysosomal morphology, number, and subcellular distribution (e.g., perinuclear clustering).

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental protocols.

RH1115_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_cell Neuronal Cell cluster_nucleus Nucleus cluster_cytoplasm This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Autophagosome Autophagosome (LC3-II) Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Degradation Degradation Autolysosome->Degradation Degradation of Cargo LAMP1->Lysosome Localization & Biogenesis

Caption: Proposed Signaling Pathway of this compound in Neuronal Cells.

Western_Blot_Workflow Western Blotting Experimental Workflow start Neuronal Cell Culture + this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (LC3B, p62, LAMP1, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Western Blotting Experimental Workflow.

mCherry_EGFP_LC3_Workflow mCherry-EGFP-LC3 Autophagic Flux Assay Workflow cluster_interpretation Interpretation start Neuronal Cells Transfected with mCherry-EGFP-LC3 treatment Treatment with this compound or Controls start->treatment imaging Live-Cell Confocal Microscopy treatment->imaging analysis Image Analysis: Quantify Yellow & Red Puncta imaging->analysis yellow Yellow Puncta (mCherry+ EGFP+) = Autophagosome red Red Puncta (mCherry+ EGFP-) = Autolysosome flux Increased Red/Yellow Ratio = Increased Autophagic Flux

Caption: mCherry-EGFP-LC3 Autophagic Flux Assay Workflow.

References

The Nexus of Structure and Activity: A Deep Dive into RH1115 and its Analogues as Autophagy-Lysosome Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CHICAGO, IL – December 10, 2025 – A comprehensive analysis of the structure-activity relationships (SAR) of the novel small-molecule autophagy modulator, RH1115, and its analogues reveals key structural determinants for its biological activity. This technical guide provides an in-depth look at the quantitative data, experimental methodologies, and the intricate signaling pathways governed by this promising compound class, targeting researchers, scientists, and professionals in the field of drug development.

This compound has been identified as a modulator of the autophagy-lysosome pathway, a critical cellular process for degrading and recycling cellular components, which is implicated in a variety of neurodegenerative diseases.[1] The compound and its analogues have been shown to directly interact with Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), inducing autophagic flux and altering the positioning of lysosomes within neurons.[1][2][3][4][5] This guide synthesizes the pivotal findings from the primary research to offer a detailed understanding of the SAR that governs these effects.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of this compound and its analogues was primarily evaluated using a high-content phenotypic assay measuring the formation of green fluorescent protein-light chain 3 (GFP-LC3) puncta, which are indicative of autophagosome formation. The half-maximal effective concentration (EC50) values from these assays quantify the potency of each compound.

A key development in this series was the optimization of the initial hit, RH1096, to the more potent this compound. The structural modification involved the replacement of a 2-pyridine ring in RH1096 with a cyclohexane (B81311) ring in this compound, resulting in a six-fold increase in potency.[1] Further modifications at this position, such as replacement with a benzene (B151609) ring (RH1103), also led to a three-fold increase in potency compared to the parent compound. Conversely, altering the nitrogen position in the pyridine (B92270) ring from the 2- to the 4-position resulted in a two-fold decrease in potency.[1] These findings highlight the critical nature of the substituent at this position for autophagy activation.

Compound IDR3 GroupEC50 (µM) of Autophagy ActivationFold Change in Potency (vs. RH1096)
RH10962-Pyridine30.21x
This compound Cyclohexane5.0 6x increase
RH1103 (2b)Benzene10.13x increase
2d4-Pyridine60.42x decrease

Data synthesized from the primary literature describing the initial SAR studies.[1]

Mechanism of Action & Signaling Pathways

This compound exerts its biological effects through direct interaction with two key proteins: Lamin A/C and LAMP1. This interaction initiates a cascade of events that modulates the autophagy-lysosome pathway. The proposed mechanism involves this compound binding to Lamin A/C and LAMP1, which in turn influences lysosomal positioning, leading to an increase in autophagic flux. This enhanced flux is crucial for cellular homeostasis, particularly in neurons.

Below are diagrams illustrating the experimental workflow for target identification and the proposed signaling pathway of this compound.

experimental_workflow cluster_0 Target Identification Workflow HeLa_lysate HeLa Cell Lysate Incubation Incubation HeLa_lysate->Incubation Biotin_this compound Biotin-RH1115 Probe Biotin_this compound->Incubation Streptavidin_beads Streptavidin Beads Incubation->Streptavidin_beads Pulldown Pulldown Streptavidin_beads->Pulldown Elution Elution Pulldown->Elution MS_Analysis Mass Spectrometry (Proteomics) Elution->MS_Analysis Target_Validation Target Validation (Western Blot & CETSA) MS_Analysis->Target_Validation

Workflow for the identification of this compound protein targets.

signaling_pathway cluster_1 This compound Mechanism of Action This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Lysosome_Positioning Altered Lysosome Positioning LaminAC->Lysosome_Positioning LAMP1->Lysosome_Positioning Autophagic_Flux Increased Autophagic Flux Lysosome_Positioning->Autophagic_Flux Cellular_Homeostasis Enhanced Neuronal Cellular Homeostasis Autophagic_Flux->Cellular_Homeostasis

Proposed signaling pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the SAR studies of this compound.

High-Content eGFP-LC3 Puncta Formation Assay

This assay was the primary method for quantifying autophagy induction.

  • Cell Culture: HeLa cells stably expressing eGFP-LC3 were cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound or its analogues for 24 hours. A DMSO control was included.

  • Imaging: Following treatment, cells were fixed with 4% paraformaldehyde, and nuclei were stained with Hoechst 33342. Images were acquired using a high-content imaging system.

  • Image Analysis: An automated image analysis software was used to identify individual cells and quantify the number of eGFP-LC3 puncta per cell.

  • Data Analysis: The number of puncta per cell was normalized to the DMSO control. EC50 values were calculated using a nonlinear regression model.

Biotin-RH1115 Pulldown Assay and Mass Spectrometry

This protocol was used to identify the direct protein targets of this compound.

  • Cell Lysis: HeLa cells were lysed in a buffer containing protease and phosphatase inhibitors. The cell lysate was cleared by centrifugation.

  • Probe Incubation: The cleared lysate was incubated with a biotinylated version of this compound (Biotin-RH1115) or a biotin-only control.

  • Affinity Capture: Streptavidin-coated magnetic beads were added to the lysate to capture the biotin-labeled probe and any interacting proteins.

  • Washing and Elution: The beads were washed extensively to remove non-specific binders. The bound proteins were then eluted from the beads.

  • Proteomic Analysis: The eluted proteins were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Western Blotting for Target Validation

Western blotting was performed to confirm the interaction of this compound with the identified targets.

  • Sample Preparation: Eluted proteins from the pulldown assay or whole-cell lysates from this compound-treated cells were prepared in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Proteins were separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST to prevent non-specific antibody binding. The membrane was then incubated with primary antibodies specific for Lamin A/C and LAMP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

This in-depth guide provides a foundational understanding of the structure-activity relationships of this compound and its analogues. The presented data and methodologies offer a valuable resource for researchers aiming to further explore and develop modulators of the autophagy-lysosome pathway for therapeutic applications in neurodegenerative and other diseases.

References

RH1115: A Novel Small-Molecule Inducer of mTOR-Independent Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of human pathologies, including neurodegenerative diseases. While the mTOR-dependent pathway of autophagy is well-characterized, there is growing interest in identifying modulators of mTOR-independent pathways to circumvent potential off-target effects of mTOR inhibition. This technical guide provides an in-depth overview of RH1115, a novel small molecule that activates autophagy through an mTOR-independent mechanism. We detail its mechanism of action, protein targets, and effects on cellular processes. This document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a small molecule identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1][2] Subsequent studies have demonstrated that it operates independently of the well-established mTOR signaling pathway, which is a key regulator of cell growth and metabolism.[1] This is a significant finding, as mTOR inhibitors can have broad and sometimes undesirable effects on cellular function.[1] The mTOR-independent nature of this compound makes it a promising candidate for further investigation as a therapeutic agent, particularly in the context of neurodegenerative diseases where autophagy dysfunction is a known contributor to pathology.[1][2]

Mechanism of Action and Protein Targets

The mechanism of action of this compound has been elucidated through target identification studies using a biotinylated analog of the compound.[1] These experiments revealed that this compound directly interacts with two key proteins: Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1).[1][2][3]

  • Lamin A/C: These are structural components of the nuclear lamina, which is involved in maintaining the shape of the nucleus and organizing chromatin. The interaction of this compound with Lamin A/C suggests a potential link between nuclear architecture and the regulation of autophagy.[1]

  • LAMP1: This is a major constituent of the lysosomal membrane and is crucial for lysosomal function, including the final stages of autophagy where the autophagosome fuses with the lysosome to form an autolysosome.[1] this compound's interaction with LAMP1 is associated with changes in lysosome positioning and morphology.[1][2]

The activation of autophagy by this compound is confirmed by the increased ratio of LC3-II to LC3-I, a hallmark of autophagosome formation.[1] Crucially, this activation occurs without altering the phosphorylation status of p70S6K, a downstream effector of mTOR, confirming the mTOR-independent nature of this compound's activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Activity of this compound and its Analogs

CompoundAssayCell LineParameterValueReference
Biotin-RH1115eGFP-LC3 Puncta FormationHeLaEC5046.2 µM[1]

Table 2: Effects of this compound on Autophagy Markers in Neurons

TreatmentCell TypeParameter MeasuredObservationSignificanceReference
This compound (15 µM)i³NeuronsLC3-II/LC3-I RatioSignificantly Increasedp < 0.05[1]
This compound (15 µM)i³NeuronsPercentage of AutophagosomesIncreasedp < 0.05[1]
This compound (15 µM)i³NeuronsPercentage of AutolysosomesIncreasedp < 0.001[1]
This compound (15 µM)i³NeuronsMean Size of AutolysosomesIncreasedp < 0.0001[1]
This compound (15 µM)i³NeuronsIntensity of AutolysosomesIncreasedp < 0.0001[1]

Table 3: Effects of this compound on Protein Expression and Lysosomal Properties

TreatmentCell TypeParameter MeasuredObservationSignificanceReference
This compound (50 µM)HeLaLamin A/C LevelsNo Significant Change-[1]
This compound (15 µM)i³NeuronsLAMP1 Protein LevelsSignificantly Increasedp < 0.05[1]
This compound (15 µM)i³NeuronsMean Size of LAMP1-positive vesiclesIncreased-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

eGFP-LC3 Puncta Formation Assay

This assay is used to quantify the formation of autophagosomes.

  • Cell Culture: HeLa cells stably expressing eGFP-LC3 are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Biotin-RH1115) or DMSO as a negative control for a specified period (e.g., 24 hours).

  • Imaging: Cells are fixed, and nuclei are stained with a fluorescent dye (e.g., Hoechst). Images are acquired using a high-content imaging system.

  • Image Analysis: Automated image analysis software is used to identify and count the number of eGFP-LC3 puncta per cell.

  • Data Analysis: The number of puncta per cell is quantified, and dose-response curves are generated to determine the EC50 value.

Immunoblotting for Autophagy Markers

This technique is used to measure the levels of key autophagy-related proteins.

  • Cell Lysis: Cells (e.g., i³Neurons) are treated with this compound or DMSO for a specified time (e.g., 72 hours). After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., LC3, p70S6K, LAMP1, Lamin A/C, and a loading control like β-actin or tubulin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software, and the protein levels are normalized to the loading control. The ratio of LC3-II to LC3-I is a key readout for autophagy induction.

Biotin-RH1115 Pulldown Assay for Target Identification

This protocol is designed to identify the protein targets of this compound.

  • Probe Preparation: A biotinylated version of this compound (Biotin-RH1115) is synthesized.

  • Bead Incubation: Streptavidin-coated magnetic beads are incubated with Biotin-RH1115, biotin (B1667282) acid (as a negative control), or DMSO.

  • Cell Lysate Incubation: Cell lysates are added to the bead-compound mixtures and incubated to allow for protein binding.

  • Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.

  • Mass Spectrometry: The eluted proteins are identified by mass spectrometry.

  • Validation: Candidate protein targets are validated through competition experiments, where the pulldown is performed in the presence of excess non-biotinylated this compound, and by immunoblotting.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

RH1115_Mechanism_of_Action cluster_mTOR Unaffected Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 mTOR mTOR Pathway Autophagy mTOR-Independent Autophagy Activation LaminAC->Autophagy LAMP1->Autophagy p70S6K p-p70S6K

Caption: Proposed mechanism of this compound-induced autophagy.

Target_Identification_Workflow start Start biotin_this compound Biotinylated this compound start->biotin_this compound pulldown Pulldown biotin_this compound->pulldown streptavidin_beads Streptavidin Beads streptavidin_beads->pulldown cell_lysate Cell Lysate cell_lysate->pulldown wash Wash pulldown->wash elution Elution wash->elution mass_spec Mass Spectrometry elution->mass_spec validation Target Validation (Immunoblot, Competition) mass_spec->validation

Caption: Workflow for this compound target identification.

Conclusion and Future Directions

This compound represents a significant advancement in the field of autophagy modulation. Its ability to induce autophagy independently of the mTOR pathway, coupled with its identified targets, Lamin A/C and LAMP1, opens new avenues for research and therapeutic development. The data and protocols presented in this guide provide a solid foundation for further investigation into the precise molecular mechanisms by which this compound exerts its effects and for exploring its potential in treating diseases associated with impaired autophagy. Future studies should focus on elucidating the downstream signaling events following this compound's interaction with its targets and on evaluating its efficacy and safety in preclinical models of neurodegenerative and other diseases.

References

Investigating the Effects of RH1115 on LAMP1 Glycosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental framework for investigating the effects of the small molecule RH1115 on the glycosylation of Lysosomal-Associated Membrane Protein 1 (LAMP1). This compound has been identified as a modulator of the autophagy-lysosome pathway, directly targeting LAMP1 and altering its glycosylation state.[1][2][3] This guide outlines the core methodologies, data analysis, and visualization required to study this interaction in a research or drug development setting.

Introduction to this compound and LAMP1 Glycosylation

Lysosomal-Associated Membrane Protein 1 (LAMP1) is a heavily glycosylated integral lysosomal membrane protein that plays a crucial role in maintaining lysosomal integrity, acidity, and cellular processes such as autophagy.[4] Its extensive glycosylation is critical for protecting the protein from degradation by lysosomal proteases.[4]

This compound is a small molecule that has been shown to induce autophagic flux and alter the positioning of lysosomes within neuronal cells.[1] A key finding is that this compound directly interacts with LAMP1 and leads to a significant increase in the ratio of its glycosylated form to its non-glycosylated form.[1][2] This suggests that this compound may influence the maturation and function of LAMP1, with potential therapeutic implications for neurodegenerative diseases.[1]

This guide will detail the experimental procedures to quantify the effects of this compound on LAMP1 glycosylation and to elucidate the underlying mechanisms.

Quantitative Data Summary

Treatment of neuronal cells with this compound has been shown to impact LAMP1 protein levels and its glycosylation status. The following table summarizes the key quantitative findings from published research.

TreatmentConcentrationDurationEffect on LAMP1Fold ChangeStatistical SignificanceReference
This compound15 µM72 hoursIncreased total protein levels1.5-foldp < 0.05[1]
This compoundNot specified24 hoursIncreased ratio of glycosylated to non-glycosylated formNot specifiedSignificant[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on LAMP1 glycosylation.

Cell Culture and this compound Treatment
  • Cell Lines: Human induced pluripotent stem cell (iPSC)-derived neurons are a relevant cell model.[1] Other cell lines expressing endogenous LAMP1, such as HeLa or SH-SY5Y cells, can also be utilized.

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for various time points (e.g., 24, 48, 72 hours).

    • Include a vehicle control (e.g., DMSO) in all experiments.

    • Harvest cells for downstream analysis.

Biotin-RH1115 Pulldown Assay

This assay is used to confirm the direct interaction between this compound and LAMP1.[1][2]

  • Materials:

    • Biotin-tagged this compound (Biotin-RH1115)

    • Untagged this compound (for competition)

    • Streptavidin-conjugated magnetic beads

    • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Wash buffers (e.g., PBS with varying salt concentrations)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Protocol:

    • Lyse this compound-treated or untreated cells using lysis buffer.

    • Clarify the lysate by centrifugation.

    • Incubate the cell lysate with Biotin-RH1115 for a specified time (e.g., 2-4 hours) at 4°C with gentle rotation.

    • For competition experiments, pre-incubate the lysate with an excess of untagged this compound before adding Biotin-RH1115.

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C.

    • Wash the beads several times with wash buffers to remove non-specific binding.

    • Elute the bound proteins from the beads using elution buffer and heat at 95°C for 5-10 minutes.

    • Analyze the eluate by Western blotting or mass spectrometry.

Western Blot Analysis of LAMP1 Glycosylation

Western blotting is used to visualize and quantify the different glycoforms of LAMP1.[4][5][6][7]

  • Protocol:

    • Separate cell lysates or pulldown eluates by SDS-PAGE using an appropriate percentage gel (e.g., 4-12% gradient gel) to resolve the different molecular weight forms of LAMP1.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for LAMP1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometry analysis can be performed to determine the relative abundance of the higher molecular weight (glycosylated) and lower molecular weight (non-glycosylated) bands of LAMP1. The ratio of glycosylated to non-glycosylated LAMP1 can then be calculated.

Mass Spectrometry Analysis of LAMP1 Glycoforms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a detailed characterization of the specific glycan structures on LAMP1.[8][9]

  • Protocol:

    • Immunoprecipitation: Isolate LAMP1 from cell lysates using a specific anti-LAMP1 antibody conjugated to beads.

    • Enzymatic Digestion: Elute the immunoprecipitated LAMP1 and perform in-solution or in-gel tryptic digestion to generate peptides.

    • Glycopeptide Enrichment (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).

    • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition mode to acquire both MS1 scans of the intact peptides and MS2 scans of the fragmented peptides.

    • Data Analysis: Use specialized software to identify the peptides and characterize the attached glycan structures based on the fragmentation patterns. This will allow for the identification and relative quantification of different LAMP1 glycoforms.

Visualizations

Proposed Signaling Pathway

The following diagram illustrates a proposed signaling pathway for the this compound-mediated increase in LAMP1 glycosylation, based on its known role as an autophagy modulator.

RH1115_LAMP1_Pathway This compound This compound Autophagy_Modulation Autophagy Modulation This compound->Autophagy_Modulation Lysosome_Biogenesis Lysosome Biogenesis Autophagy_Modulation->Lysosome_Biogenesis LAMP1_Precursor LAMP1 Precursor Lysosome_Biogenesis->LAMP1_Precursor Golgi Golgi Apparatus (Glycosylation Machinery) Glycosylated_LAMP1 Glycosylated LAMP1 Golgi->Glycosylated_LAMP1 LAMP1_Precursor->Golgi Lysosome Lysosome Glycosylated_LAMP1->Lysosome Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., iPSC-derived neurons) RH1115_Treatment 2. This compound Treatment (Dose-response & time-course) Cell_Culture->RH1115_Treatment Cell_Lysis 3. Cell Lysis RH1115_Treatment->Cell_Lysis Pulldown 4a. Biotin-RH1115 Pulldown Cell_Lysis->Pulldown Western_Blot 4b. Western Blot Cell_Lysis->Western_Blot Mass_Spec 4c. Mass Spectrometry Pulldown->Mass_Spec Interaction Direct Interaction Confirmation Pulldown->Interaction Glycosylation_Ratio Quantification of Glycosylation Ratio Western_Blot->Glycosylation_Ratio Glycoform_ID Identification of Specific Glycoforms Mass_Spec->Glycoform_ID

References

RH1115: A Novel Modulator of the Autophagy-Lysosome Pathway with Therapeutic Potential in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The relentless progression of Alzheimer's disease (AD) and the current lack of disease-modifying therapies underscore the urgent need for innovative therapeutic strategies. A growing body of evidence implicates dysfunction in the autophagy-lysosome pathway as a key contributor to the pathogenesis of neurodegenerative disorders, including AD. This whitepaper details the discovery and characterization of RH1115, a novel small molecule that modulates this critical cellular process, and explores its promising applications in Alzheimer's disease research and development.

Introduction to this compound

This compound is a small molecule identified through a high-content phenotypic screen for compounds that promote autophagic flux.[1][2] Subsequent target identification and validation studies have revealed that this compound exerts its effects by interacting with Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[1][2][3] By targeting these proteins, this compound induces autophagic flux, alters lysosome positioning within neurons, and has demonstrated the potential to resolve Alzheimer's-linked pathologies in preclinical models.[1][4]

Mechanism of Action and Cellular Targets

This compound's unique mechanism of action centers on its ability to modulate the autophagy-lysosome pathway, a critical cellular process for the degradation and recycling of damaged organelles and aggregated proteins.

Direct Protein Targets: Lamin A/C and LAMP1

Target identification studies utilizing a biotin-tagged this compound probe and an unbiased proteomics approach have identified Lamin A/C and LAMP1 as the primary protein targets of this compound.[1][2][3] The interaction with these proteins is crucial for the compound's downstream effects on autophagy and lysosomal function.

Modulation of the Autophagy-Lysosome Pathway

Evaluation of this compound in neuronal models has shown that the compound induces changes in LAMP1 vesicle properties and alters lysosome positioning.[1][2][3] This modulation of lysosomal dynamics is a key aspect of its therapeutic potential, as dysfunction in this pathway is a known hallmark of neurodegenerative diseases.[1]

This compound This compound Lamin_AC Lamin A/C This compound->Lamin_AC LAMP1 LAMP1 This compound->LAMP1 Autophagy_Lysosome_Pathway Autophagy-Lysosome Pathway Modulation Lamin_AC->Autophagy_Lysosome_Pathway LAMP1->Autophagy_Lysosome_Pathway Autophagic_Flux Increased Autophagic Flux Autophagy_Lysosome_Pathway->Autophagic_Flux Lysosome_Positioning Altered Lysosome Positioning Autophagy_Lysosome_Pathway->Lysosome_Positioning Neuronal_Health Improved Neuronal Health Autophagic_Flux->Neuronal_Health Lysosome_Positioning->Neuronal_Health

Figure 1: Proposed mechanism of action for this compound.

Therapeutic Potential in Alzheimer's Disease

The dysfunction of the autophagy-lysosome pathway is a critical factor in the accumulation of pathological protein aggregates, such as amyloid-beta (Aβ) and tau, which are hallmarks of Alzheimer's disease. By enhancing this pathway, this compound presents a promising therapeutic strategy.

Resolution of Alzheimer's-Linked Pathologies

Recent preclinical studies have demonstrated that this compound can resolve pathologies associated with Alzheimer's disease in cultured human neurons.[4] Specifically, the small molecule has been shown to rescue the aberrant buildup of both axonal autophagic and lysosomal intermediates.[4]

Anti-Amyloidogenic Effects

A significant finding is the anti-amyloidogenic effect of this compound. In human iPSC-derived neurons lacking the lysosomal adaptor JIP3, treatment with this compound led to a reduction in secreted Aβ42 levels.[4] This suggests that by restoring efficient axonal lysosome transport, this compound can mitigate the production of the toxic Aβ42 peptide.[4]

Rescue of Axonal Lysosome Pathology

This compound has been shown to require the lysosomal adaptor JIP4 to rescue axonal lysosome pathology in JIP3 knockout neurons.[4] Furthermore, the compound increases the levels of the JIP4-interacting lysosomal membrane protein, TMEM55B.[4] These findings highlight a novel aspect of this compound's mechanism in restoring lysosomal function.

cluster_AD_Pathology Alzheimer's Disease Pathology cluster_RH1115_Intervention This compound Intervention JIP3_KO JIP3 Knockout (Lysosomal Adaptor Deficiency) Axonal_Lysosome_Buildup Axonal Lysosome Buildup JIP3_KO->Axonal_Lysosome_Buildup Secreted_Abeta42 Increased Secreted Aβ42 JIP3_KO->Secreted_Abeta42 This compound This compound Axonal_Lysosome_Buildup->this compound rescues Reduced_Abeta42 Reduced Secreted Aβ42 JIP4 JIP4 This compound->JIP4 TMEM55B TMEM55B This compound->TMEM55B Restored_Transport Restored Axonal Lysosome Transport JIP4->Restored_Transport TMEM55B->Restored_Transport Restored_Transport->Reduced_Abeta42

Figure 2: this compound intervention in Alzheimer's pathology.

Physicochemical and Pharmacokinetic Properties

To be a viable therapeutic candidate, a small molecule must possess favorable physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundAqueous Kinetic Solubility (at 100 µM)Notes
DS1040Highly solubleAnalog of initial hits
RH1096Highly solubleAnalog of initial hits
This compound Highly soluble Selected for target identification
Data sourced from[1]

The high aqueous solubility of this compound makes it an excellent starting point for further probe development and preclinical studies.[1]

Key Experimental Protocols

The following summarizes the key experimental methodologies employed in the characterization of this compound.

High-Content Phenotypic Assay
  • Objective: To discover small molecules that promote autophagic flux.

  • Methodology: A high-content imaging-based screen was implemented to identify compounds that induce changes in cellular markers of autophagy. This approach allows for the unbiased discovery of molecules that modulate the autophagy pathway.

Target Identification via Biotin-Tagged Pulldown Assay
  • Objective: To identify the direct protein targets of this compound.

  • Methodology:

    • A biotin-labeled version of this compound (Biotin-RH1115) was synthesized.

    • The biotinylated probe was incubated with cell lysates to allow for binding to its protein targets.

    • Streptavidin beads were used to pull down the Biotin-RH1115-protein complexes.

    • Competition experiments were performed with an excess of unlabeled this compound to ensure specificity.

    • The captured proteins were eluted and identified using mass spectrometry and western blotting.[1]

Cell_Lysate Cell Lysate (Containing Target Proteins) Incubation Incubation Cell_Lysate->Incubation Biotin_this compound Biotin-RH1115 Probe Biotin_this compound->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Pulldown Pulldown of Probe-Target Complex Streptavidin_Beads->Pulldown Elution Elution of Captured Proteins Pulldown->Elution Mass_Spec Mass Spectrometry (Protein Identification) Elution->Mass_Spec Western_Blot Western Blot (Target Validation) Elution->Western_Blot

Figure 3: Workflow for this compound target identification.

Future Directions and Conclusion

References

Methodological & Application

Application Notes and Protocols for RH1115 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small molecule modulator of the autophagy-lysosome pathway.[1][2][3][4][5] It has been identified as an mTOR-independent autophagy activator.[6] The primary protein targets of this compound have been identified as Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[1][3][4][5][6] By interacting with these targets, this compound induces autophagic flux and alters the positioning of lysosomes within the cell, particularly in neurons.[1][3][6] These characteristics make this compound a valuable tool for studying the autophagy-lysosome pathway and its implications in various diseases, including neurodegenerative disorders like Alzheimer's disease.[3][6][7]

Mechanism of Action

This compound directly binds to Lamin A/C and LAMP1.[1][3][6] This interaction leads to the modulation of the autophagy-lysosome pathway, resulting in an increase in autophagic flux.[1] A key effect observed upon treatment with this compound is the alteration of lysosomal positioning within neuronal cells.[1][3][7] In neurons affected by pathologies linked to Alzheimer's disease, this compound has been shown to clear the abnormal accumulation of axonal lysosomes.[7]

RH1115_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LaminAC Lamin A/C Autophagy Autophagy-Lysosome Pathway LaminAC->Autophagy AutophagicFlux Increased Autophagic Flux Autophagy->AutophagicFlux Lysosome Lysosome (LAMP1) Lysosome->Autophagy LysosomePosition Altered Lysosome Positioning Lysosome->LysosomePosition This compound This compound This compound->LaminAC Binds This compound->Lysosome Binds to LAMP1

Caption: Proposed signaling pathway of this compound.

Data Presentation

Table 1: Quantitative Data for this compound in Cell Culture Experiments

ParameterCell LineValueAssayReference
EC50 HeLa (eGFP-LC3)46.2 µMeGFP-LC3 Puncta Formation[1][6]
Treatment Concentration i3Neurons15 µMLive-cell Imaging[6]
Treatment Concentration HeLa50 µMImmunoblot for LAMP1[6]
Treatment Concentration A549100 µMCellular Thermal Shift Assay (CETSA)[6]
Treatment Concentration Cell Lysate100 µMCompetition Pulldown[6]
Biotin-RH1115 Concentration Cell Lysate50 µMPulldown Assay[6]
Selectivity Window -22-foldAutophagy Activation vs. Cytotoxicity[6]
Solubility AqueousHighly solubleup to 100 µM[1][6]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing and treating adherent cell lines with this compound.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates or flasks

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the intended experiment.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line and assay.

    • Remove the old medium from the cells.

    • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Downstream Analysis:

    • After incubation, proceed with the specific downstream assay (e.g., immunofluorescence, western blotting, cytotoxicity assay).

Protocol 2: Monitoring Autophagy using eGFP-LC3 Puncta Formation Assay

This protocol describes how to quantify the induction of autophagy by this compound using cells stably expressing eGFP-LC3.

Materials:

  • HeLa cells stably expressing eGFP-LC3

  • Complete growth medium

  • This compound

  • Positive control (e.g., Rapamycin)

  • Negative control (e.g., DMSO)

  • 96-well imaging plates (black, clear bottom)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI solution (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Seed eGFP-LC3 HeLa cells into a 96-well imaging plate.

  • Allow cells to adhere for 24 hours.

  • Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM), a positive control, and a vehicle control for 24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 10 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Add PBS to the wells and image the plate using a fluorescence microscope.

  • Image Analysis:

    • Acquire images in the DAPI and FITC channels.

    • Quantify the number of eGFP-LC3 puncta per cell using image analysis software (e.g., CellProfiler, ImageJ).

    • An increase in the number of puncta per cell indicates an induction of autophagy.

eGFP_LC3_Workflow A Seed eGFP-LC3 HeLa cells in 96-well plate B Incubate for 24h A->B C Treat with this compound, positive & negative controls B->C D Incubate for 24h C->D E Fix with 4% PFA D->E F Stain with DAPI E->F G Image Acquisition (Fluorescence Microscope) F->G H Image Analysis (Quantify puncta/cell) G->H

Caption: Workflow for eGFP-LC3 puncta formation assay.

Protocol 3: Target Engagement Study using Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target protein, Lamin A/C, in intact cells.

Materials:

  • A549 cells (or other cell line expressing Lamin A/C)

  • Complete growth medium

  • This compound

  • DMSO

  • PBS

  • Protease inhibitor cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against Lamin A/C

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Culture A549 cells to high confluency.

  • Treat cells with a high concentration of this compound (e.g., 100 µM) or DMSO for 24 hours.[6]

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against Lamin A/C.

  • Data Analysis:

    • Quantify the band intensities.

    • Binding of this compound to Lamin A/C will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the DMSO control. Plot the relative amount of soluble Lamin A/C as a function of temperature.

Protocol 4: Analysis of Lysosome Positioning by Immunofluorescence

This protocol allows for the visualization of changes in lysosome distribution upon this compound treatment.

Materials:

  • Neuronal cells (e.g., i3Neurons) or other cell lines of interest

  • Complete growth medium

  • This compound

  • DMSO

  • Coverslips coated with an appropriate substrate (e.g., poly-D-lysine)

  • 4% PFA in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LAMP1

  • Fluorescently labeled secondary antibody

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coated coverslips in a multi-well plate.

  • Allow cells to differentiate or adhere as required.

  • Treat the cells with this compound or DMSO for the desired time.

  • Fix the cells with 4% PFA for 15 minutes.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-LAMP1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 10 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Image the cells using a fluorescence microscope, capturing the distribution of LAMP1-positive lysosomes.

Protocol 5: Cytotoxicity Assay

This protocol is essential for determining the concentration range at which this compound is not cytotoxic to the cells under investigation.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • Positive control for cytotoxicity (e.g., Staurosporine)

  • 96-well clear or opaque-walled plates (depending on the assay)

  • Cytotoxicity assay reagent (e.g., MTT, PrestoBlue, CellTox Green)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at an appropriate density.

  • Allow cells to adhere for 24 hours.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the old medium and add the medium containing different concentrations of this compound, a positive control, and a vehicle control.

  • Incubate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot cell viability (%) against the concentration of this compound to determine the cytotoxic concentration 50 (CC50).

    • This information will help in choosing non-toxic concentrations for subsequent experiments.

References

Application Notes and Protocols: RH1115-Mediated Autophagy Induction in i3Neurons

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the small molecule RH1115 to induce autophagy in i3Neurons (induced neurons). The protocols outlined below are based on established methodologies and offer a framework for studying autophagic flux and related cellular mechanisms.

Introduction

Autophagy is a critical cellular degradation and recycling process essential for maintaining homeostasis, particularly in post-mitotic cells such as neurons.[1][2][3] Dysregulation of the autophagy-lysosome pathway has been implicated in a variety of neurodegenerative diseases.[1][2] The small molecule this compound has been identified as an mTOR-independent activator of autophagy.[1] It functions by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), leading to induced autophagic flux and altered lysosome positioning.[1][2][3] These characteristics make this compound a valuable tool for investigating the therapeutic potential of autophagy modulation in neuronal contexts.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound treatment on autophagy markers in i3Neurons, as determined by immunoblotting and confocal microscopy analysis of cells expressing an LC3-RFP-GFP reporter.

ParameterControl (DMSO)This compound (15 µM, 72h)BafA1 (100 nM, 24h)Method
LC3-II/LC3-I Ratio BaselineSignificantly IncreasedNot ReportedImmunoblotting
% Autophagosomes LowLowMassively IncreasedConfocal Microscopy
% Autolysosomes BaselineNot Dramatically IncreasedFar Less than DMSO/RH1115Confocal Microscopy
Mean Size of Autolysosomes BaselineNearly 3x LargerNot ReportedConfocal Microscopy
Total LAMP1 Protein Levels Baseline~1.5-fold IncreaseNot ReportedImmunoblotting

Signaling Pathway

This compound induces autophagy through a mechanism that is independent of the mTOR pathway. It has been shown to directly interact with Lamin A/C and LAMP1. This interaction leads to an increase in LAMP1 levels, changes in lysosome positioning and size, and ultimately, an increase in autophagic flux.

RH1115_Signaling_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds LAMP1 LAMP1 This compound->LAMP1 Binds Lysosome Lysosome Positioning & Biogenesis LAMP1->Lysosome AutophagicFlux Increased Autophagic Flux Lysosome->AutophagicFlux Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture i3Neurons (e.g., to DIV10 or DIV20-21) Treatment Treat with 15 µM this compound or DMSO for 72h Culture->Treatment Immunoblot Immunoblotting (LC3-II/LC3-I Ratio) Treatment->Immunoblot Microscopy Confocal Microscopy (LC3-RFP-GFP Flux Assay) Treatment->Microscopy

References

Application Note: Monitoring Autophagy with eGFP-LC3 Puncta Formation Assay Using RH1115

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing the eGFP-LC3 puncta formation assay to investigate the effect of the novel compound RH1115 on autophagy. It includes a comprehensive experimental workflow, data presentation guidelines, and visual representations of the underlying biological processes.

Introduction to Autophagy and the eGFP-LC3 Puncta Assay

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. A key protein in this pathway is the microtubule-associated protein 1A/1B-light chain 3 (LC3). During the initiation of autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is then recruited to the membranes of autophagosomes.

The eGFP-LC3 puncta formation assay is a widely used method to monitor autophagy. In this assay, cells are transfected with a plasmid encoding a fusion protein of enhanced green fluorescent protein (eGFP) and LC3. Under basal conditions, eGFP-LC3 exhibits a diffuse cytosolic and nuclear distribution. Upon induction of autophagy, eGFP-LC3-II incorporates into the autophagosome membrane, appearing as distinct green fluorescent puncta within the cytoplasm. The number and intensity of these puncta correlate with the number of autophagosomes, providing a quantitative measure of autophagic activity.

This application note details the use of this assay to characterize the effects of a hypothetical compound, this compound, on autophagy.

Experimental Protocols

Materials and Reagents
  • Cell Line: A549 (human lung carcinoma) or other suitable cell line

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Transfection Reagent: Lipofectamine 3000 or similar

  • Plasmid: pEGFP-LC3

  • Compound: this compound (dissolved in DMSO)

  • Inducer (Positive Control): Rapamycin (100 nM) or Starvation (EBSS)

  • Inhibitor (Negative Control): Chloroquine (B1663885) (50 µM) or Bafilomycin A1 (100 nM)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium: ProLong Gold Antifade Mountant with DAPI

  • Imaging System: High-content imaging system or fluorescence microscope

Cell Culture and Transfection
  • Seed A549 cells onto 24-well plates containing sterile glass coverslips at a density that will result in 70-80% confluency at the time of transfection.

  • Incubate the cells at 37°C in a 5% CO2 incubator overnight.

  • Transfect the cells with the pEGFP-LC3 plasmid according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubate the cells for 24-48 hours to allow for expression of the eGFP-LC3 fusion protein.

Compound Treatment
  • Prepare working solutions of this compound, rapamycin, and chloroquine in complete culture medium. A vehicle control (DMSO) should also be prepared.

  • Remove the culture medium from the transfected cells and wash once with PBS.

  • Add the medium containing the respective treatments to the wells. A typical experimental setup would include:

    • Vehicle Control (DMSO)

    • This compound (e.g., 1 µM, 5 µM, 10 µM)

    • Positive Control (Rapamycin, 100 nM)

    • This compound + Chloroquine (to assess autophagic flux)

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

Cell Fixation and Imaging
  • Following treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Carefully remove the coverslips from the wells and mount them onto microscope slides using mounting medium with DAPI.

  • Allow the mounting medium to cure overnight at room temperature in the dark.

  • Image the slides using a fluorescence microscope. Acquire images from at least 10 random fields of view per condition.

Image Analysis and Quantification
  • Quantify the number of eGFP-LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

  • Set a consistent threshold for puncta detection across all images.

  • Count the number of cells (using DAPI stain for nuclei) and the total number of puncta in each field of view.

  • Calculate the average number of puncta per cell for each treatment condition.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Data Presentation

The quantitative data from the eGFP-LC3 puncta formation assay should be summarized in a clear and concise table. This allows for easy comparison between different treatment conditions.

Table 1: Quantification of eGFP-LC3 Puncta in A549 Cells Treated with this compound

Treatment GroupConcentrationAverage eGFP-LC3 Puncta per Cell (Mean ± SD)Fold Change vs. Vehiclep-value (vs. Vehicle)
Vehicle Control (DMSO)-5.2 ± 1.51.0-
This compound1 µM15.8 ± 3.23.0< 0.01
This compound5 µM28.4 ± 4.15.5< 0.001
This compound10 µM45.1 ± 5.98.7< 0.001
Rapamycin (Positive Ctrl)100 nM35.7 ± 4.56.9< 0.001
This compound + Chloroquine10 µM + 50 µM78.3 ± 8.215.1< 0.001

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Seed A549 Cells transfection Transfect with pEGFP-LC3 cell_culture->transfection compound_treatment Treat with this compound, Controls transfection->compound_treatment fixation Fix and Mount Cells compound_treatment->fixation imaging Fluorescence Microscopy fixation->imaging quantification Image Analysis & Quantification imaging->quantification

Caption: Experimental workflow for the eGFP-LC3 puncta formation assay.

autophagy_pathway cluster_induction Autophagy Induction cluster_vesicle_nucleation Vesicle Nucleation cluster_elongation Autophagosome Elongation cluster_maturation Maturation and Degradation stress Cellular Stress (e.g., Starvation) mTORC1 mTORC1 Inhibition stress->mTORC1 ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibition Beclin1_VPS34 Beclin-1/VPS34 Complex ULK1_complex->Beclin1_VPS34 LC3_I LC3-I (Diffuse eGFP) Beclin1_VPS34->LC3_I LC3_II LC3-II (Punctate eGFP) LC3_I->LC3_II Conjugation autophagosome Autophagosome LC3_II->autophagosome autolysosome Autolysosome autophagosome->autolysosome lysosome Lysosome lysosome->autolysosome This compound This compound This compound->mTORC1 Potential Target

Caption: Simplified signaling pathway of mammalian autophagy.

Interpretation of Results

  • Increased Puncta: An increase in the number of eGFP-LC3 puncta following treatment with this compound suggests an induction of autophagy.

  • Autophagic Flux: To distinguish between an induction of autophagy and a blockage of autophagosome degradation, it is crucial to assess autophagic flux. This is achieved by co-treating cells with this compound and a lysosomal inhibitor like chloroquine. A further increase in LC3 puncta in the presence of chloroquine indicates that this compound enhances autophagic flux.

  • Dose-Response: The hypothetical data in Table 1 suggests that this compound induces autophagy in a dose-dependent manner.

Conclusion

Application Notes and Protocols for Measuring RH1115-Induced Autophagy via LC3 Immunoblotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Consequently, the identification and characterization of novel small molecules that modulate autophagy are of significant interest in drug discovery. RH1115 is a recently identified small molecule that induces autophagic flux in an mTOR-independent manner.[1][2] This document provides a detailed protocol for the measurement of this compound-induced autophagy by monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) using immunoblotting.

Principle

Upon the induction of autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is recruited to the membranes of forming autophagosomes.[3] Therefore, the amount of LC3-II is correlated with the number of autophagosomes. An increase in the LC3-II level is a widely accepted indicator of autophagy induction. This protocol details the treatment of cells with this compound, preparation of cell lysates, and subsequent analysis of LC3-I to LC3-II conversion by Western blotting. To accurately measure autophagic flux, the protocol includes the use of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine, which prevents the degradation of LC3-II and allows for the assessment of the rate of autophagosome formation.[3][4]

Data Presentation

The following tables summarize the key quantitative parameters for the experimental protocols described below.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyStock ConcentrationWorking ConcentrationVendor (Example)Catalog # (Example)
This compound10 mM in DMSO15 µMNot Commercially AvailableN/A
Bafilomycin A1100 µM in DMSO100 nMSigma-AldrichB1793
Chloroquine50 mM in H₂O50 µMSigma-AldrichC6628
Anti-LC3B Antibody1 mg/mL1:1000 - 1:2000Novus BiologicalsNB100-2220
Anti-β-Actin Antibody1 mg/mL1:5000Abcamab8227
HRP-conjugated Goat Anti-Rabbit IgG0.8 mg/mL1:5000 - 1:10000Bio-Rad1706515
HRP-conjugated Goat Anti-Mouse IgG0.8 mg/mL1:5000 - 1:10000Bio-Rad1706516

Table 2: Experimental Conditions

ParameterCondition
Cell Seeding Density1-2 x 10⁶ cells per 60 mm dish
This compound Treatment Time2, 6, 12, 24 hours (Time-course recommended)
Lysosomal Inhibitor Treatment TimeFinal 2-4 hours of this compound treatment
Protein Loading Amount20-40 µg per lane
SDS-PAGE Gel Percentage12-15%
Primary Antibody IncubationOvernight at 4°C or 1-2 hours at room temperature
Secondary Antibody Incubation1 hour at room temperature

Experimental Protocols

Part 1: Cell Culture and Treatment
  • Cell Seeding: Plate an appropriate cell line (e.g., HeLa, SH-SY5Y) in 60 mm dishes at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment:

    • Prepare a working solution of this compound in cell culture medium at a final concentration of 15 µM.[1]

    • Aspirate the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired time points (e.g., 2, 6, 12, and 24 hours) to determine the optimal induction time.

  • Control Groups:

    • Vehicle Control: Treat cells with the same concentration of DMSO used for the this compound treatment.

    • Positive Control (Autophagy Induction): Treat cells with a known autophagy inducer, such as rapamycin (B549165) (100 nM) or starvation (culture in Earle's Balanced Salt Solution - EBSS).

  • Autophagic Flux Measurement:

    • For each experimental condition (Vehicle, this compound, Positive Control), prepare a parallel set of dishes.

    • During the final 2-4 hours of the treatment period, add a lysosomal inhibitor to these parallel dishes (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine).[4][5] This will prevent the degradation of LC3-II within the lysosomes.

Part 2: Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

Part 3: LC3 Immunoblotting
  • Sample Preparation:

    • Based on the protein concentration, dilute the lysates with Laemmli sample buffer to a final concentration of 1-2 µg/µL.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane onto a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).[3][5]

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane (0.22 µm pore size is recommended for small proteins like LC3).[5][6]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Blocking:

    • After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation:

    • Dilute the primary anti-LC3B antibody in the blocking buffer (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.[3]

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature with gentle agitation.[6]

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Loading Control):

    • After imaging for LC3, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Part 4: Data Analysis and Interpretation
  • Densitometry:

    • Quantify the band intensities for LC3-II and the loading control (e.g., β-actin) using image analysis software (e.g., ImageJ).

  • Normalization:

    • Normalize the LC3-II band intensity to the intensity of the corresponding loading control band.

  • Interpretation of Autophagic Flux:

    • An increase in the normalized LC3-II levels in this compound-treated cells compared to vehicle-treated cells indicates an accumulation of autophagosomes.

    • A further increase in LC3-II levels in the presence of a lysosomal inhibitor (this compound + Bafilomycin A1/Chloroquine) compared to this compound alone indicates a functional autophagic flux (i.e., this compound is inducing the formation of autophagosomes that are then degraded by the lysosome).[7] The ratio of LC3-II with and without the inhibitor can be used as a measure of autophagic flux.

Visualization of Pathways and Workflows

RH1115_Autophagy_Pathway cluster_cell Cell cluster_mTOR mTOR Pathway (Independent) This compound This compound LaminAC Lamin A/C This compound->LaminAC targets LAMP1 LAMP1 This compound->LAMP1 targets Autophagy_Machinery Core Autophagy Machinery (ATGs) This compound->Autophagy_Machinery mTOR-independent activation LaminAC->Autophagy_Machinery activates LAMP1->Autophagy_Machinery Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome mTOR mTOR Lysosome Lysosome Autophagosome->Lysosome fusion Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome

Caption: this compound-induced autophagy signaling pathway.

LC3_Immunoblotting_Workflow A Cell Culture & Treatment (this compound +/- Lysosomal Inhibitor) B Protein Extraction (Lysis & Quantification) A->B C Sample Preparation (with Laemmli Buffer & Boiling) B->C D SDS-PAGE (12-15% Gel) C->D E Protein Transfer (to PVDF Membrane) D->E F Blocking (5% Milk in TBST) E->F G Primary Antibody Incubation (Anti-LC3B) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL Substrate) H->I J Data Analysis (Densitometry & Normalization) I->J

Caption: Experimental workflow for LC3 immunoblotting.

References

Application Notes and Protocols for Biotinylated RH1115 in Pulldown Assays and Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing biotinylated RH1115 as a chemical probe for affinity pulldown assays aimed at identifying and validating protein targets. This compound is a small molecule modulator of the autophagy-lysosome pathway, a critical cellular process for maintaining homeostasis, particularly in neurons.[1] Dysfunction of this pathway is implicated in various neurodegenerative diseases, including Alzheimer's disease.[1][2] Identifying the molecular targets of compounds like this compound is crucial for understanding their mechanism of action and for the development of novel therapeutics.[2]

This document outlines the protocols for using a biotin-tagged version of this compound (Biotin-RH1115) to isolate its binding partners from cell lysates. The strong and specific interaction between biotin (B1667282) and streptavidin-coated beads allows for the efficient capture of Biotin-RH1115-protein complexes.[3] Subsequent analysis by mass spectrometry and western blotting can then identify and validate these protein targets.[1][2]

Target Identification of this compound

Through a pulldown assay using Biotin-RH1115 followed by mass spectrometry, 13 unique proteins were identified as potential interaction partners in HeLa cell lysates.[1] To distinguish specific binders from non-specific interactions, a competition experiment was performed where the pulldown was conducted in the presence of an excess of untagged this compound.[1] This resulted in the displacement of seven of the proteins, suggesting they are specific targets of this compound.[1] Among these, Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1) were further validated as direct targets of this compound through subsequent western blot analysis.[1][2]

Summary of Proteins Identified by Biotin-RH1115 Pulldown-Mass Spectrometry
Protein NameGene SymbolPutative FunctionSpecificity (Competed by excess this compound)
Lamin A/C LMNANuclear structure and regulationYes
Lysosomal-Associated Membrane Protein 1 LAMP1Lysosome biogenesis and maintenanceYes
Protein 3 Yes
Protein 4 Yes
Protein 5 Yes
Protein 6 Yes
Protein 7 Yes
Ubiquitin A-52 Residue Ribosomal Protein Fusion Product 1UBA52Protein degradation and ribosome biogenesisNo
Protein 9No
Protein 10No
Protein 11No
Protein 12No
Protein 13No

Note: The full list of all 13 proteins with quantitative data is available in the supplementary materials of the cited primary research article. UBA-52 was confirmed as a nonspecific binder by western blot.

Experimental Protocols

Protocol 1: Biotin-RH1115 Pulldown Assay

This protocol details the steps for capturing protein targets of this compound from cell lysates using Biotin-RH1115 and streptavidin-coated magnetic beads.

Materials:

  • HeLa cells (or other cell line of interest)

  • Biotin-RH1115 probe

  • Unlabeled this compound (for competition assay)

  • Streptavidin-coated magnetic beads

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

  • End-over-end rotator

Procedure:

  • Cell Lysis:

    • Culture HeLa cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration.

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer the required amount of beads to a new tube.

    • Place the tube on a magnetic rack to pellet the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer.

  • Probe Incubation:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with Biotin-RH1115 (e.g., 10 µM) for 2-4 hours at 4°C with gentle rotation.

    • For the competition assay, pre-incubate the lysate with an excess of unlabeled this compound (e.g., 100 µM) for 1 hour before adding the Biotin-RH1115 probe.

    • Include negative controls with DMSO and biotin acid instead of Biotin-RH1115.[1]

  • Capture of Biotin-RH1115-Protein Complexes:

    • Add the pre-washed streptavidin beads to the lysate-probe mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack to pellet the beads.

    • Discard the supernatant.

    • Wash the beads five times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes.

    • The eluate is now ready for analysis by SDS-PAGE and western blotting or for further processing for mass spectrometry.

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol describes the preparation of protein samples for mass spectrometry analysis directly on the streptavidin beads.

Materials:

  • Beads with captured protein complexes from Protocol 1

  • Ammonium Bicarbonate solution (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic Acid

Procedure:

  • Washing:

    • After the final wash in Protocol 1, wash the beads twice with 50 mM Ammonium Bicarbonate.

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM Ammonium Bicarbonate containing 10 mM DTT.

    • Incubate at 56°C for 30 minutes.

    • Cool to room temperature and add 55 mM IAA.

    • Incubate in the dark at room temperature for 20 minutes.

  • Digestion:

    • Add trypsin (e.g., 1 µg) to the bead suspension.

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second extraction by adding 50% acetonitrile/5% formic acid to the beads, vortexing, and collecting the supernatant.

    • Combine the supernatants and dry the peptides using a vacuum centrifuge.

  • Sample Cleanup:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

    • The cleaned peptides are ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_pulldown Pulldown Assay cluster_analysis Target Identification cell_lysate Cell Lysate incubation Incubation cell_lysate->incubation Protein Source biotin_this compound Biotin-RH1115 biotin_this compound->incubation Bait streptavidin_beads Streptavidin Beads capture Capture streptavidin_beads->capture Matrix incubation->capture washing Washing capture->washing elution Elution washing->elution on_bead_digestion On-Bead Digestion washing->on_bead_digestion For MS western_blot Western Blot elution->western_blot Validation mass_spec Mass Spectrometry on_bead_digestion->mass_spec data_analysis Data Analysis mass_spec->data_analysis

Caption: Experimental workflow for pulldown assay and target identification.

This compound Signaling Pathway

rh1115_pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds LAMP1 LAMP1 This compound->LAMP1 Binds Autophagy Autophagy Regulation LaminAC->Autophagy Lysosome Lysosome Positioning & Biogenesis LAMP1->Lysosome AutophagicFlux Increased Autophagic Flux Autophagy->AutophagicFlux Lysosome->AutophagicFlux

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for RH1115 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a small molecule modulator of the autophagy-lysosome pathway, a critical cellular process for maintaining homeostasis, particularly in neurons. This document provides detailed application notes and protocols for the use of this compound dissolved in Dimethyl Sulfoxide (DMSO) for in vitro research applications. This compound has been identified to target Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1), leading to alterations in lysosome positioning and an induction of autophagic flux.[1][2][3][4][5][6] These characteristics make this compound a valuable tool for studying neurodegenerative diseases and other conditions where autophagy dysfunction is implicated.

Physicochemical Properties and Solubility

This compound is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for in vitro studies.

PropertyValueReference
Chemical Name (2c)MedchemExpress, ACS Chem Neurosci 2023
Molecular Weight 357.48 g/mol MedchemExpress
Typical Stock Solution 10 mM in DMSOInvivoChem
Storage of Stock -20°C for short-term, -80°C for long-termMedchemExpress
In Vitro EC50 ~15 µM (eGFP-LC3 puncta assay)Estimated from ACS Chem Neurosci 2023
Biotin-RH1115 EC50 46.2 µM (eGFP-LC3 puncta assay)ACS Chem Neurosci 2023

Note on DMSO Concentration: The final concentration of DMSO in cell culture media should be kept low, typically below 0.5%, to avoid cytotoxic effects. For sensitive cell types, especially primary neurons, a final DMSO concentration of ≤0.1% is recommended.

Mechanism of Action and Signaling Pathway

This compound modulates the autophagy-lysosome pathway by directly interacting with Lamin A/C and LAMP1.[1][2][3][4][5][6] This interaction leads to a series of downstream effects, including the repositioning of lysosomes to the perinuclear region, which is associated with increased autophagosome-lysosome fusion and enhanced autophagic flux. The process is thought to involve the lysosomal adaptor protein JIP4 and the lysosomal membrane protein TMEM55B, which play roles in regulating lysosome transport.[5]

RH1115_Signaling_Pathway This compound Signaling Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 JIP4 JIP4 LAMP1->JIP4 Lysosome_Positioning Altered Lysosome Positioning (Perinuclear Clustering) Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosome_Positioning->Autophagosome_Lysosome_Fusion Autophagic_Flux Increased Autophagic Flux TMEM55B TMEM55B JIP4->TMEM55B TMEM55B->Lysosome_Positioning Autophagosome_Lysosome_Fusion->Autophagic_Flux Protocol_Workflow_Preparation Workflow for this compound Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO to make 10 mM Stock weigh->dissolve store Aliquot and Store at -80°C dissolve->store dilute Dilute Stock in Culture Media to final working concentration dissolve->dilute treat Treat Cells dilute->treat end End treat->end

References

Application Notes and Protocols for In Vivo Animal Studies with RH1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small molecule modulator of the autophagy-lysosome pathway, a critical cellular process for the degradation and recycling of cellular components. Dysregulation of this pathway is implicated in a variety of neurodegenerative diseases, including Alzheimer's disease.[1] this compound has been identified as a promising therapeutic candidate due to its ability to induce autophagic flux and modulate lysosome positioning within neurons.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, guiding researchers in the preclinical evaluation of this compound.

Mechanism of Action: this compound targets Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][2][3][4] By interacting with these proteins, this compound influences lysosomal function and positioning, ultimately enhancing the clearance of cellular debris through the autophagy pathway.[1][3][4]

Physicochemical Properties and Formulation

A critical step in the successful in vivo application of this compound is the development of a stable and biocompatible formulation. This compound has been found to be highly soluble at concentrations up to 100 μM.[1][3] Based on available data and common practices for similar small molecules, several formulation strategies can be employed for both oral and parenteral administration.

Table 1: Recommended Formulations for this compound In Vivo Studies

Administration RouteFormulation CompositionPreparation Notes
Oral (Suspension) 0.5% (w/v) Carboxymethyl cellulose (B213188) (CMC) in sterile waterSuspend this compound in the CMC solution. Ensure uniform suspension before each administration.
0.25% (v/v) Tween 80 and 0.5% (w/v) CMC in sterile waterThe addition of Tween 80 can improve the suspension of hydrophobic compounds.
Oral (Solution) Polyethylene glycol 400 (PEG400)Dissolve this compound directly in PEG400. May require gentle warming to fully dissolve.
Intraperitoneal (IP) / Intravenous (IV) (Solution) 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineThis co-solvent system is suitable for many small molecules. Prepare fresh before use.
10% DMSO, 90% Corn OilA lipid-based formulation that can be suitable for subcutaneous or intramuscular injections.
10% DMSO, 90% (20% SBE-β-CD in Saline)Solubilizing agent SBE-β-CD can enhance the aqueous solubility of the compound.

Note: The optimal formulation should be determined empirically based on the specific experimental requirements, including the desired pharmacokinetic profile and the animal model used.

Experimental Protocols

The following protocols provide a general framework for conducting in vivo studies with this compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Protocol 1: Preparation of this compound Formulation for Oral Administration (Suspension)

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC), low viscosity

  • Sterile, deionized water

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare 0.5% CMC solution: Weigh the appropriate amount of CMC and slowly add it to the sterile water while stirring vigorously to prevent clumping. Continue stirring until the CMC is fully dissolved and the solution is clear.

  • Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.

  • Suspend this compound: Add the weighed this compound powder to the 0.5% CMC solution.

  • Homogenize: Stir the mixture continuously using a magnetic stirrer until a uniform suspension is achieved. Visually inspect for any clumps.

  • Storage: Store the suspension at 4°C for short-term use (up to one week). Before each administration, ensure the suspension is brought to room temperature and vortexed thoroughly to ensure homogeneity.

Protocol 2: Administration of this compound to Rodents

Animal Models: The choice of animal model will depend on the specific research question. For neurodegenerative diseases, transgenic mouse models that recapitulate aspects of the human disease are commonly used.

Dosing: The optimal dose of this compound for in vivo efficacy has not yet been established. It is recommended to perform a dose-response study to determine the effective and non-toxic dose range. Based on in vitro data where this compound showed an EC50 of 46.2 μM, initial in vivo studies could explore a range of doses, for example, from 1 mg/kg to 50 mg/kg.

Procedure (Oral Gavage):

  • Animal Handling: Acclimatize the animals to the experimental conditions and handle them gently to minimize stress.

  • Dose Calculation: Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the target dose.

  • Administration: Use a proper-sized oral gavage needle to administer the formulation directly into the stomach. Ensure the procedure is performed by trained personnel to avoid injury.

  • Monitoring: After administration, monitor the animals for any signs of distress or adverse effects.

Visualization of Experimental Workflow and Signaling Pathway

To facilitate a clear understanding of the experimental process and the underlying mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Endpoint Analysis RH1115_Powder This compound Powder Vehicle Vehicle Selection (e.g., 0.5% CMC) RH1115_Powder->Vehicle Weigh & Combine Formulation Homogeneous Suspension/Solution Vehicle->Formulation Homogenize Dose_Calculation Dose Calculation (mg/kg) Formulation->Dose_Calculation Animal_Model Select Animal Model (e.g., Transgenic Mouse) Animal_Model->Dose_Calculation Administration Administration (e.g., Oral Gavage) Dose_Calculation->Administration Behavioral_Tests Behavioral Tests Administration->Behavioral_Tests Tissue_Collection Tissue Collection (e.g., Brain) Behavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot for LC3-II) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis Tissue_Collection->Histology

Caption: Experimental workflow for in vivo studies of this compound.

rh1115_pathway cluster_targets Cellular Targets cluster_effects Downstream Effects This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds to LAMP1 LAMP1 This compound->LAMP1 Binds to Lysosome_Positioning Altered Lysosome Positioning LAMP1->Lysosome_Positioning Modulates Autophagic_Flux Increased Autophagic Flux Lysosome_Positioning->Autophagic_Flux Promotes Cellular_Clearance Enhanced Cellular Clearance Autophagic_Flux->Cellular_Clearance Leads to

Caption: Simplified signaling pathway of this compound.

Data Presentation

To ensure clarity and comparability of results, all quantitative data from in vivo studies should be summarized in structured tables.

Table 2: Example of Data Summary for a Dose-Response Study

Treatment GroupDose (mg/kg)nBody Weight Change (%)Behavioral Endpoint (e.g., Morris Water Maze Latency, s)Brain LC3-II/LC3-I Ratio (fold change vs. Vehicle)
Vehicle010+2.5 ± 0.560 ± 51.0 ± 0.1
This compound110+2.3 ± 0.655 ± 61.5 ± 0.2
This compound1010+2.1 ± 0.445 ± 52.5 ± 0.3
This compound5010-1.0 ± 0.842 ± 62.8 ± 0.4

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Conclusion

This compound presents a promising therapeutic strategy for neurodegenerative diseases by modulating the autophagy-lysosome pathway. The protocols and guidelines presented here offer a comprehensive framework for the preclinical in vivo evaluation of this compound. Meticulous formulation, appropriate animal model selection, and robust experimental design are paramount to obtaining reliable and translatable results. Further studies are warranted to establish the detailed pharmacokinetic, pharmacodynamic, and toxicological profile of this compound to advance its development as a potential therapeutic agent.

References

Application of RH1115 in High-Content Screening for Autophagy Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it an attractive target for therapeutic intervention. High-content screening (HCS) has emerged as a powerful tool for identifying and characterizing novel autophagy modulators. This application note describes the use of a small molecule, RH1115, in HCS assays to identify and study modulators of the autophagy-lysosome pathway. This compound has been identified as an mTOR-independent autophagy activator that targets Lamin A/C and LAMP1, inducing autophagic flux.[1][2][3]

Principle of the Assay

The primary HCS assay for identifying autophagy modulators like this compound relies on the detection of autophagosome formation.[1] This is commonly achieved by monitoring the localization of microtubule-associated protein 1A/1B-light chain 3 (LC3), a protein that is recruited to the autophagosomal membrane upon autophagy induction. In its cytosolic form (LC3-I), it is diffusely localized. During autophagy, LC3-I is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which appears as distinct puncta within the cell.[4][5] High-content imaging systems can quantify the number, size, and intensity of these LC3 puncta, providing a robust readout of autophagy induction.

To further dissect the mechanism of action of compounds like this compound and to measure autophagic flux (the entire process from autophagosome formation to lysosomal degradation), a dual-reporter system, such as the mCherry-GFP-LC3 tandem construct, is employed.[1][6][7][8] In this system, autophagosomes fluoresce both green (GFP) and red (mCherry). Upon fusion with lysosomes, the acidic environment of the lysosome quenches the GFP signal, while the mCherry fluorescence persists. Therefore, an increase in red-only puncta indicates efficient autophagic flux.

Materials and Reagents

  • Cell Lines:

    • U2OS cells stably expressing GFP-LC3

    • Human induced pluripotent stem cell (iPSC)-derived neurons (i³Neurons) stably expressing mCherry-GFP-LC3[1]

  • Compounds:

    • This compound (and analogs like RH1096, DS1040)[1]

    • Positive Control (autophagy inducer): Rapamycin or PP242[9]

    • Positive Control (autophagy inhibitor): Chloroquine (CQ) or Bafilomycin A1 (BafA1)[1][9]

    • Vehicle Control: DMSO[1]

  • Reagents:

    • Cell culture medium (e.g., DMEM, Neurobasal medium) and supplements

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • DAPI (for nuclear staining)

    • Fixation and permeabilization buffers

    • Antibodies for immunocytochemistry (e.g., anti-LC3B)[9]

Experimental Protocols

High-Content Screening for Autophagy Inducers using GFP-LC3 Assay

This protocol describes the primary screen to identify compounds that induce the formation of autophagosomes.

HCS_Workflow cluster_workflow High-Content Screening Workflow A Seed U2OS-GFP-LC3 cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (e.g., this compound) and controls B->C D Incubate for specified time (e.g., 24h) C->D E Fix, permeabilize, and stain nuclei with DAPI D->E F Acquire images using high-content imager E->F G Analyze images to quantify GFP-LC3 puncta per cell F->G H Identify hit compounds (e.g., this compound) G->H

Caption: Workflow for high-content screening of autophagy inducers.

Protocol Steps:

  • Cell Seeding: Seed U2OS-GFP-LC3 cells in 96-well, black-walled, clear-bottom imaging plates at a density of 5,000 cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat the cells with a library of compounds, including this compound, positive controls (e.g., 1 µM Rapamycin), and a vehicle control (e.g., 0.1% DMSO). A typical screening concentration for novel compounds is 10 µM.

  • Incubation: Incubate the cells with the compounds for 24 hours.

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.1% Triton X-100 for 10 minutes.

    • Stain the nuclei with DAPI (1 µg/mL) for 5 minutes.

    • Wash the wells with PBS between each step.

  • Image Acquisition: Acquire images using a high-content imaging system (e.g., Opera Phenix™) with appropriate filters for DAPI and GFP.[10]

  • Image Analysis: Use image analysis software (e.g., Harmony®, CellProfiler) to identify individual cells (based on DAPI staining) and quantify the number, size, and intensity of GFP-LC3 puncta within each cell.[1][10]

  • Hit Identification: Identify compounds that significantly increase the number of GFP-LC3 puncta per cell compared to the vehicle control.

Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This secondary assay is crucial to confirm that the identified hits are true autophagy inducers and not inhibitors of lysosomal degradation.

Autophagic_Flux_Pathway cluster_pathway Autophagic Flux Monitoring with mCherry-GFP-LC3 Autophagosome Autophagosome (mCherry+ & GFP+) Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome (mCherry+ & GFP-) (Acidic pH quenches GFP) Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Principle of the mCherry-GFP-LC3 autophagic flux assay.

Protocol Steps:

  • Cell Seeding: Seed i³Neurons stably expressing mCherry-GFP-LC3 on appropriate plates.

  • Compound Treatment: Treat the cells with this compound (e.g., 15 µM), Bafilomycin A1 (e.g., 100 nM) as a positive control for flux inhibition, and DMSO as a negative control for 72 hours.[1]

  • Live-Cell Imaging: Acquire live-cell images using a confocal microscope (e.g., with Airyscan) equipped with filters for GFP and mCherry.[1]

  • Image Analysis:

    • Quantify the number of yellow puncta (autophagosomes, GFP+ and mCherry+) per cell.

    • Quantify the number of red-only puncta (autolysosomes, mCherry+ and GFP-) per cell.

    • Calculate the percentage of autophagosomes and autolysosomes.[1]

    • Measure the size and intensity of the autolysosomes.[1]

  • Interpretation: An increase in both yellow and red puncta, particularly a significant increase in the number and size of red-only puncta, indicates an induction of autophagic flux by the compound.

Data Presentation

Quantitative Analysis of this compound's Effect on Autophagy

The following tables summarize the quantitative data on the effects of this compound on autophagy in i³Neurons.[1]

Table 1: Effect of this compound on Autophagosome and Autolysosome Formation in i³Neurons

Treatment (72h)% Autophagosomes% Autolysosomes
DMSO (0.1%)~15%~85%
This compound (15 µM)~25% (significant increase)~75%
Bafilomycin A1 (100 nM, 24h)~40% (significant increase)~60%

Data are represented as mean percentages from three independent experiments.[1]

Table 2: Effect of this compound on Autolysosome Characteristics in i³Neurons

Treatment (72h)Mean Size of Autolysosomes (µm²)Mean Intensity of Autolysosomes (a.u.)
DMSO (0.1%)~0.1~2000
This compound (15 µM)~0.3 (nearly 3-fold increase)Significantly increased

Data are represented as mean values from three independent experiments.[1]

Table 3: Effect of this compound on LC3 Lipidation in i³Neurons

Treatment (72h)LC3-II / LC3-I Ratio (relative to DMSO)
DMSO (0.1%)1.0
This compound (15 µM)Significantly increased

Data are represented as mean ± SEM from four independent experiments, determined by immunoblotting.[1]

Signaling Pathway

Autophagy_Signaling cluster_pathway Simplified Autophagy Signaling Pathway Stress Cellular Stress mTORC1 mTORC1 Stress->mTORC1 inhibits ULK1_complex ULK1 Complex mTORC1->ULK1_complex inhibits Beclin1_complex Beclin-1/PI3KC3 Complex ULK1_complex->Beclin1_complex activates Autophagosome_formation Autophagosome Formation (LC3-I to LC3-II conversion) Beclin1_complex->Autophagosome_formation activates This compound This compound LaminAC_LAMP1 Lamin A/C & LAMP1 This compound->LaminAC_LAMP1 targets LaminAC_LAMP1->Autophagosome_formation induces (mTOR-independent)

Caption: this compound induces autophagy via an mTOR-independent pathway.

Conclusion

This compound serves as a valuable tool for studying the autophagy-lysosome pathway. The high-content screening protocols detailed in this application note provide a robust framework for the identification and characterization of novel autophagy modulators. The use of both primary screening with a single reporter and secondary validation with a dual-reporter system allows for the confident identification of compounds that genuinely enhance autophagic flux. The quantitative data presented demonstrate the potent activity of this compound in inducing autophagy in neuronal cells, highlighting its potential as a chemical probe for investigating the therapeutic implications of autophagy modulation in neurodegenerative diseases.

References

Application Notes and Protocols: Assessing the Effect of RH1115 on Lysosomal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RH1115 is a novel small molecule modulator of the autophagy-lysosome pathway, demonstrating potential as a therapeutic agent for neurodegenerative diseases.[1][2][3] It has been shown to influence lysosome positioning, alter the properties of Lysosomal-Associated Membrane Protein 1 (LAMP1) vesicles, and enhance overall lysosomal degradative capacity.[1][4][5][6][7] Specifically, this compound can clear the accumulation of axonal lysosomes, suggesting a role in restoring lysosomal transport and function in neurons.[1][2] Given its mechanism of action, a thorough assessment of its impact on various aspects of lysosomal function is critical for its continued development and characterization.

These application notes provide a comprehensive overview of key experimental protocols to investigate the effects of this compound on lysosomal function. The methods described herein cover the assessment of lysosomal pH, enzymatic activity, membrane permeability, and biogenesis.

Data Presentation: Summary of Potential Quantitative Data

The following table summarizes the expected quantitative data from the described experimental protocols, providing a structured format for easy comparison of the effects of this compound.

Functional Parameter Assay Method Key Metric(s) Control (Vehicle) This compound-Treated Positive Control Negative Control
Lysosomal pH LysoSensor/FITC-Dextran Ratiometric FluorescenceRatiometric fluorescence intensity (e.g., 510 nm / 450 nm)Baseline ratioAltered ratio indicating pH changeBafilomycin A1 (alkalinizing agent)Not applicable
Lysosomal Enzyme Activity Cathepsin B/D Fluorometric AssayRelative Fluorescence Units (RFU) / minBaseline activityIncreased/decreased activityRecombinant Cathepsin B/DSpecific inhibitor
Lysosomal Membrane Permeability Acridine Orange StainingRatio of Red/Green Fluorescence IntensityHigh red, low greenMaintained high red, low greenL-leucyl-L-leucine methyl ester (LLOMe)Not applicable
Lysosomal Biogenesis LAMP1 ImmunofluorescenceLAMP1-positive puncta per cellBaseline number and intensityIncreased number and/or intensityStarvation (e.g., EBSS)Not applicable
Lysosomal Positioning LAMP1 Immunofluorescence and Image AnalysisMean distance of lysosomes from the nucleusBaseline distributionAltered distribution (e.g., perinuclear clustering)Not applicableNot applicable

Experimental Protocols

Assessment of Lysosomal pH

Principle: Lysosomes maintain a highly acidic internal pH (4.5-5.0), which is crucial for the activity of lysosomal hydrolases.[8] Changes in lysosomal pH can indicate altered function. This protocol utilizes a ratiometric fluorescent dye, such as LysoSensor™ Yellow/Blue DND-160 or FITC-Dextran, to quantitatively measure lysosomal pH.[8][9][10][11]

Protocol: LysoSensor™ Staining

  • Cell Culture: Plate cells (e.g., neuronal cell line) on glass-bottom dishes suitable for live-cell imaging and culture until they reach the desired confluency.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the appropriate duration. Include a positive control for lysosomal alkalinization, such as Bafilomycin A1 (100 nM for 1 hour).

  • Dye Loading: Remove the culture medium and wash the cells once with pre-warmed Live Cell Imaging Solution. Add LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1 µM in Live Cell Imaging Solution and incubate for 5 minutes at 37°C.

  • Imaging: Remove the dye-containing medium and replace it with fresh, pre-warmed Live Cell Imaging Solution. Immediately image the cells using a fluorescence microscope equipped with a 37°C and 5% CO2 environmental chamber.

  • Data Acquisition: Acquire images using two different excitation wavelengths (e.g., 340 nm and 380 nm for LysoSensor™ Yellow/Blue) and a single emission wavelength (e.g., 510 nm).

  • Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) for individual lysosomes. A standard curve can be generated by incubating stained cells in buffers of known pH in the presence of an ionophore like nigericin (B1684572) to calibrate the fluorescence ratio to absolute pH values.

Measurement of Lysosomal Enzyme Activity

Principle: Lysosomes contain a variety of acid hydrolases, such as cathepsins, which are responsible for the degradation of macromolecules.[12][13] Alterations in the activity of these enzymes can reflect changes in lysosomal function. This protocol describes a fluorometric assay for Cathepsin B activity.[14]

Protocol: Cathepsin B Activity Assay

  • Cell Lysis: After treatment with this compound, harvest the cells and lyse them in a chilled lysis buffer.

  • Lysate Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the lysosomal enzymes.

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the enzyme activity.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the Cathepsin B substrate (e.g., Z-RR-AMC). Include a positive control (recombinant Cathepsin B) and a negative control (with a specific Cathepsin B inhibitor).

  • Fluorometric Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission ≈ 380/460 nm).

  • Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize it to the protein concentration to determine the specific enzyme activity.

Evaluation of Lysosomal Membrane Permeability (LMP)

Principle: Lysosomal membrane integrity is essential to prevent the leakage of hydrolytic enzymes into the cytoplasm, which can trigger cell death.[15][16][17][18] This protocol uses Acridine Orange (AO), a lysomotropic dye that fluoresces red in intact lysosomes and green in the cytoplasm and nucleus upon membrane leakage.[15][19][20][21][22]

Protocol: Acridine Orange Staining

  • Cell Culture and Treatment: Plate cells on glass-bottom dishes and treat with this compound or vehicle control. Include a positive control for LMP, such as L-leucyl-L-leucine methyl ester (LLOMe).

  • Acridine Orange Staining: Incubate the cells with 1-5 µg/mL Acridine Orange for 15-30 minutes at 37°C.[21]

  • Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

  • Live-Cell Imaging: Immediately image the cells using a fluorescence microscope.

  • Image Acquisition: Acquire images in both the red (lysosomes) and green (cytoplasm/nucleus) channels.

  • Analysis: Quantify the fluorescence intensity of both red and green channels. A decrease in the red-to-green fluorescence intensity ratio indicates an increase in lysosomal membrane permeability.

Assessment of Lysosomal Biogenesis

Principle: Lysosomal biogenesis is the process of generating new lysosomes and is often regulated by cellular stress and nutrient availability.[23][24][25][26] An increase in the number and size of lysosomes can indicate an upregulation of this process. This protocol uses immunofluorescence to detect the lysosomal marker LAMP1.

Protocol: LAMP1 Immunofluorescence

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control. A positive control for inducing lysosomal biogenesis, such as nutrient starvation (e.g., incubation in EBSS for 2-4 hours), can be included.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining: Block non-specific antibody binding and then incubate with a primary antibody against LAMP1. Subsequently, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.

  • Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.

  • Image Analysis: Use image analysis software to quantify the number, size, and intensity of LAMP1-positive puncta per cell.

Visualizations

experimental_workflow cluster_assays Assessment of Lysosomal Function cluster_steps Experimental Steps pH Lysosomal pH (LysoSensor Staining) cell_culture Cell Culture & this compound Treatment enzyme Enzyme Activity (Cathepsin Assay) lmp Membrane Permeability (Acridine Orange) biogenesis Biogenesis & Positioning (LAMP1 Staining) staining Staining / Immunofluorescence cell_culture->staining imaging Fluorescence Microscopy staining->imaging analysis Image & Data Analysis imaging->analysis lysosomal_function_pathway cluster_lysosome Lysosome This compound This compound pH Acidic pH This compound->pH Modulates enzymes Hydrolases This compound->enzymes Enhances Activity membrane Intact Membrane This compound->membrane Maintains Integrity biogenesis Biogenesis This compound->biogenesis Influences pH->enzymes Activates degradation degradation enzymes->degradation Degradation membrane->enzymes Contains biogenesis->pH biogenesis->enzymes biogenesis->membrane

References

Application Notes and Protocols for Live-Cell Imaging of Lysosomal Trafficking with RH1115 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the small molecule RH1115 for studying and modulating the autophagy-lysosome pathway. Detailed protocols for live-cell imaging of lysosomal trafficking following this compound treatment are outlined, along with quantitative data from neuronal cell models.

This compound is a small-molecule modulator of the autophagy-lysosome pathway that has been shown to induce autophagic flux and alter lysosome positioning in neurons.[1][2] It directly targets Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1), key proteins involved in nuclear structure and lysosomal function, respectively.[2][3] Treatment with this compound leads to the perinuclear clustering of lysosomes, an increase in LAMP1 protein levels, and changes in the size and intensity of LAMP1-positive vesicles.[1] These characteristics make this compound a valuable tool for investigating lysosomal dynamics and their role in cellular homeostasis, particularly in the context of neurodegenerative diseases like Alzheimer's, where lysosomal dysfunction is a known factor.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative effects of this compound treatment observed in human iPSC-derived neurons (i³Neurons) and HeLa cells.

ParameterCell TypeTreatmentResultReference
EC50 of Biotin-RH1115 HeLa (eGFP-LC3)Biotin-RH111546.2 µM[1][3]
LC3-II/LC3-I Ratio i³Neurons15 µM this compound (72h)Significant Increase[1]
LAMP1 Protein Levels i³Neurons15 µM this compound (72h)~1.5-fold Increase[1]
LAMP1 Glycosylation HeLa50 µM this compound (24h)Significant Increase in Glycosylated/Non-glycosylated Ratio[1][3]
LAMP1 Vesicle Size i³Neurons15 µM this compoundIncreased Mean Size[1]
LAMP1 Vesicle Intensity i³Neurons15 µM this compoundIncreased Mean Intensity[1]
Autolysosome Size i³Neurons15 µM this compound (72h)Nearly 3-fold Increase Compared to DMSO[1]

Signaling Pathway and Mechanism of Action

This compound modulates the autophagy-lysosome pathway through its interaction with Lamin A/C and LAMP1. This interaction leads to a cascade of events culminating in enhanced autophagic flux and altered lysosomal positioning, which can help clear pathological protein aggregates.

RH1115_Signaling_Pathway cluster_input Modulator cluster_targets Direct Targets cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Lysosome_Positioning Altered Lysosome Positioning (Perinuclear Clustering) LAMP1->Lysosome_Positioning LAMP1_Properties Changes in LAMP1 Vesicle Properties LAMP1->LAMP1_Properties Autophagic_Flux Increased Autophagic Flux Lysosome_Positioning->Autophagic_Flux Clearance Clearance of Axonal Lysosome Accumulation Autophagic_Flux->Clearance Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Start Plate i³Neurons expressing LAMP1-GFP on imaging dishes Culture Culture cells to desired confluency (e.g., DIV10) Start->Culture Treatment Treat cells with 15 µM this compound or DMSO control for 72h Culture->Treatment Imaging Perform live-cell imaging using confocal microscopy (e.g., Airyscan) Treatment->Imaging Acquire Acquire time-lapse images to observe lysosomal dynamics Imaging->Acquire Quantify Quantify lysosomal positioning, vesicle size, and intensity Acquire->Quantify Analyze Analyze data and compare treated vs. control groups Quantify->Analyze

References

Application Notes: Quantifying Autophagic Flux Using RH1115 and Bafilomycin A1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a critical role in homeostasis, development, and disease.[1] Autophagic flux refers to the entire dynamic process, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents.[2] Measuring this flux is more informative than assessing the static number of autophagosomes, as an accumulation of these vesicles can signify either an induction of autophagy or a blockage in the degradation pathway.[3]

This document provides a detailed protocol for quantifying changes in autophagic flux using RH1115, a novel small-molecule modulator, in conjunction with bafilomycin A1, a well-characterized autophagy inhibitor. This compound has been identified as an inducer of autophagic flux that targets Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1), affecting lysosome positioning and properties.[4][5][6] Bafilomycin A1 is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and blocks the fusion between autophagosomes and lysosomes.[7][8][9] By using this compound to stimulate autophagy and bafilomycin A1 to block the final degradation step, researchers can accurately measure the rate of autophagosome formation, thereby quantifying the change in autophagic flux induced by this compound.[2]

Principle of the Autophagic Flux Assay

The core of the assay is to differentiate between the synthesis and degradation of autophagosomes. In a typical state, the number of autophagosomes is a balance between their formation and their clearance by lysosomes.

  • Basal Autophagic Flux: In untreated cells, a steady-state level of autophagosomes is maintained.

  • Effect of this compound (Inducer): this compound is expected to increase the rate of autophagosome formation, which may lead to a modest increase in the steady-state number of autophagosomes, but this effect can be masked by a concurrent increase in degradation.[4][5]

  • Effect of Bafilomycin A1 (Inhibitor): Bafilomycin A1 blocks autophagosome degradation, causing them to accumulate. The rate of this accumulation reflects the basal autophagic flux.[2][7]

  • Combined Effect (this compound + Bafilomycin A1): When cells are treated with both the inducer and the inhibitor, the accumulation of autophagosomes reflects the induced rate of formation. The difference in autophagosome accumulation between cells treated with bafilomycin A1 alone and those treated with both this compound and bafilomycin A1 represents the net increase in autophagic flux attributable to this compound.

Autophagy Signaling Pathway and Points of Intervention

The diagram below illustrates the key stages of autophagy and the specific points where this compound and Bafilomycin A1 intervene in the process.

Autophagy_Pathway cluster_formation Autophagosome Formation cluster_degradation Degradation Phagophore Phagophore (Isolation Membrane) Autophagosome Autophagosome (Double Membrane) Phagophore->Autophagosome Elongation & Closure Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic) Lysosome->Autolysosome Degradation Degraded Contents Autolysosome->Degradation Digestion This compound This compound (Inducer) This compound->Phagophore Induces Formation BafA1 Bafilomycin A1 (Inhibitor) BafA1->Autolysosome Blocks Fusion & Acidification Experimental_Workflow cluster_paths Start Start Seed 1. Seed Cells (Plates or Coverslips) Start->Seed Treat 2. Treat with Compounds - Vehicle - this compound - Bafilomycin A1 - this compound + BafA1 Seed->Treat Incubate 3. Incubate (e.g., 24h total, with BafA1 for last 4-6h) Treat->Incubate Process 4. Process Cells Incubate->Process Lyse 4a. Lyse Cells & Quantify Protein Process->Lyse Fix 4b. Fix, Permeabilize & Stain for LC3 Process->Fix WB 5a. Western Blot for LC3-II Lyse->WB Analyze 6. Quantify Results (Densitometry or Puncta Count) WB->Analyze Imaging 5b. Fluorescence Microscopy Fix->Imaging Imaging->Analyze Calculate 7. Calculate Autophagic Flux Analyze->Calculate End End Calculate->End Logical_Framework Control Control (Basal Level) Calc1 Basal Autophagic Flux = (BafA1) - (Control) Control->Calc1 BafA1 Bafilomycin A1 alone (Basal Flux Accumulation) RH1115_BafA1 This compound + Bafilomycin A1 (Induced Flux Accumulation) BafA1->RH1115_BafA1 Addition of this compound Increases Accumulation BafA1->Calc1 Calc2 Net Induced Flux = (this compound + BafA1) - (BafA1) BafA1->Calc2 RH1115_BafA1->Calc2

References

Troubleshooting & Optimization

troubleshooting inconsistent results in RH1115 autophagy assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RH1115-related autophagy assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experiments involving the autophagy-inducing compound this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound to induce and measure autophagy.

Question: Why am I observing inconsistent or weak LC3 puncta formation in my cells after treatment with this compound?

Answer:

Inconsistent or weak formation of LC3 puncta, which are key indicators of autophagosome formation, can stem from several factors related to the compound, cell health, or the assay protocol itself.[1]

Potential Causes and Troubleshooting Steps:

  • Suboptimal this compound Concentration: The concentration of this compound may not be optimal for your specific cell line.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your cells. Based on existing studies, a starting point could be around 15 µM.[2] A 12-point dose-response curve, for example from 0.146 µM to 300 µM, can be effective.[2]

  • Incorrect Incubation Time: The duration of this compound treatment may be too short or too long.

    • Solution: Conduct a time-course experiment to identify the peak time for autophagy induction in your cell line. Treatment times can range from a few hours to 72 hours.[2]

  • Cell Viability Issues: High concentrations of this compound or other stressors could be causing cytotoxicity, which can interfere with the autophagy process.[2]

    • Solution: Always perform a cell viability assay in parallel with your autophagy assay to ensure that the observed effects are not due to cell death.[2] this compound has been shown to have a good selectivity window between autophagy activation and cytotoxicity.[2]

  • Problems with LC3 Reporter: If you are using a fluorescently-tagged LC3 (e.g., GFP-LC3), the reporter itself could be the issue.

    • Solution: Ensure your GFP-LC3 construct is expressing correctly. Overexpression of GFP-LC3 can lead to aggregate formation independent of autophagy.[3] It's advisable to use a stable cell line with low expression of the reporter.[1]

  • Issues with Autophagic Flux: An increase in autophagosomes (puncta) doesn't always mean increased autophagy; it could signify a blockage in the fusion of autophagosomes with lysosomes.[4][5][6][7][8]

    • Solution: To confirm true autophagic flux, use an mCherry-GFP-LC3 dual reporter. In this system, GFP fluorescence is quenched in the acidic environment of the autolysosome, while mCherry fluorescence persists.[2] An increase in red-only puncta indicates successful autophagic flux. Alternatively, you can measure LC3-II turnover by western blot in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or chloroquine.[3][9]

Question: I'm seeing high background fluorescence in my imaging-based autophagy assay with this compound. What can I do?

Answer:

High background fluorescence can obscure the specific signal from your autophagy markers, making quantification difficult and unreliable.

Potential Causes and Troubleshooting Steps:

  • Autofluorescence: Cells can naturally fluoresce, especially after fixation with aldehydes like formaldehyde (B43269) or glutaraldehyde.[10]

    • Solution: Include an unstained control sample to assess the level of autofluorescence. You can try using a different fixative, such as methanol, which can sometimes reduce autofluorescence.[10]

  • Non-specific Antibody Binding: If you are using immunofluorescence to detect LC3, the primary or secondary antibodies may be binding non-specifically.

    • Solution: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species).[11] Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[12]

  • Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too high.

    • Solution: Titrate your antibodies to find the optimal concentration that gives a good signal-to-noise ratio.

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to high background.

    • Solution: Increase the number and/or duration of your wash steps.[13]

Frequently Asked Questions (FAQs)

Question: What is this compound and what is its mechanism of action in inducing autophagy?

Answer:

This compound is a small-molecule modulator that activates autophagy.[2][14][15][16] It functions independently of the mTOR pathway, which is a common target for other autophagy inducers like rapamycin (B549165).[2] The mechanism of action of this compound involves the direct binding to two key proteins:

  • Lamin A/C: These are components of the nuclear lamina.[2][14]

  • Lysosome-associated membrane glycoprotein (B1211001) 1 (LAMP1): This protein is crucial for lysosome biogenesis and function.[2][14] By targeting these proteins, this compound induces changes in lysosome properties and positioning, which in turn promotes autophagic flux.[2][14]

Question: What is the recommended working concentration and incubation time for this compound?

Answer:

The optimal conditions can be cell-type dependent. However, based on published data, a starting point for optimization is recommended.

ParameterRecommended RangeCell Type ExampleCitation
Concentration 15 µM - 46.2 µM (EC50)i³Neurons, HeLa[2]
Incubation Time 24 - 72 hoursi³Neurons[2]

Note: It is highly recommended to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.

Question: How can I confirm that the effects I'm seeing are due to increased autophagic flux and not a blockage of the pathway?

Answer:

This is a critical consideration in all autophagy experiments. An accumulation of autophagosomes can mean either increased formation (induction of autophagy) or decreased degradation (blockage of flux).[4][5][6][7][8] There are several ways to measure autophagic flux:

  • mCherry-GFP-LC3 Dual Reporter Assay: This is a reliable method to distinguish between autophagosomes and autolysosomes.[2] When an autophagosome (yellow puncta: GFP + mCherry) fuses with a lysosome, the acidic environment quenches the GFP signal, leaving only the mCherry signal (red puncta). An increase in red puncta indicates that autophagic flux is occurring.[2]

  • LC3 Turnover Assay (Western Blot): This involves measuring the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine).[3][9] These inhibitors block the degradation of autophagosomes. If this compound is truly inducing autophagy, you will see a greater accumulation of LC3-II in the cells treated with both this compound and the lysosomal inhibitor, compared to cells treated with the inhibitor alone.[9]

  • p62/SQSTM1 Degradation Assay (Western Blot): The p62 protein is a cargo receptor that gets degraded during autophagy. A decrease in p62 levels is indicative of increased autophagic flux.[9]

Experimental Protocols

Protocol: GFP-LC3 Puncta Formation Assay for Autophagy Induction by this compound

This protocol outlines a typical experiment to visualize and quantify autophagosome formation using a GFP-LC3 reporter cell line.

  • Cell Seeding:

    • Seed HeLa cells stably expressing GFP-LC3 (or another suitable cell line) onto glass-bottom dishes or multi-well plates appropriate for fluorescence microscopy.

    • Allow cells to adhere and grow to 50-60% confluency.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (e.g., 15 µM).

    • Include the following controls:

      • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used for this compound.

      • Positive Control (Optional): Treat cells with a known autophagy inducer like rapamycin or starve them by incubating in Earle's Balanced Salt Solution (EBSS).

    • Remove the old medium from the cells and add the medium containing this compound or the controls.

    • Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Cell Fixation and Staining:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) If nuclear staining is desired, incubate the cells with a DAPI solution for 5 minutes.

    • Wash the cells twice with PBS.

  • Imaging:

    • Add fresh PBS to the wells to keep the cells hydrated.

    • Image the cells using a fluorescence microscope equipped with the appropriate filters for GFP (and DAPI, if used).

    • Acquire images from multiple random fields of view for each condition to ensure a representative sample.

  • Image Analysis and Quantification:

    • Quantify the number of GFP-LC3 puncta per cell. This can be done using automated image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • A cell is typically considered positive for autophagy induction if it displays a significant increase in the number of distinct, bright puncta compared to the diffuse cytosolic fluorescence seen in the vehicle control cells.

    • Calculate the average number of puncta per cell for each condition and perform statistical analysis.

Visualizations

RH1115_Mechanism_of_Action cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Lamin A/C Lamin A/C Autophagy Autophagic Flux Lamin A/C->Autophagy Modulates This compound This compound This compound->Lamin A/C Binds LAMP1 LAMP1 This compound->LAMP1 Binds Lysosome Lysosome Properties LAMP1->Lysosome Regulates Lysosome->Autophagy Promotes

Caption: Mechanism of action for the autophagy inducer this compound.

RH1115_Assay_Workflow start Seed GFP-LC3 Expressing Cells treatment Treat with this compound (and controls) start->treatment incubation Incubate for Optimal Duration treatment->incubation fix_stain Fix Cells and Stain Nuclei (DAPI) incubation->fix_stain imaging Fluorescence Microscopy fix_stain->imaging analysis Image Analysis: Quantify Puncta/Cell imaging->analysis end Interpret Results analysis->end

Caption: Experimental workflow for an this compound-induced autophagy assay.

Troubleshooting_Flowchart start Inconsistent Results with this compound Assay q1 Is the signal weak or absent? start->q1 a1_yes Check this compound dose & time Perform titration Verify cell health q1->a1_yes Yes q2 Is the background high? q1->q2 No a1_yes->q2 a2_yes Check for autofluorescence Optimize antibody concentrations Improve wash steps q2->a2_yes Yes q3 Are results variable between replicates? q2->q3 No a2_yes->q3 a3_yes Check cell density Ensure consistent treatment Verify pipetting accuracy q3->a3_yes Yes end Confirm autophagic flux (e.g., mCherry-GFP-LC3) q3->end No a3_yes->end

Caption: A logical flowchart for troubleshooting this compound assay issues.

References

Technical Support Center: Validating the mTOR-Independent Mechanism of RH1115

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the mTOR-independent mechanism of the autophagy-inducing compound RH1115 in their specific cell lines.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that the pro-autophagic effects of this compound are independent of the mTOR pathway in my cell line?

A1: To validate that this compound induces autophagy via an mTOR-independent pathway, the key is to assess the phosphorylation status of downstream effectors of mTOR Complex 1 (mTORC1). The most common and reliable method is Western blotting.

A hallmark of mTORC1 activation is the phosphorylation of its substrates, such as p70 S6 Kinase (p70S6K) at Threonine 389 (T389) and 4E-BP1 at Threonine 37/46 (T37/46). If this compound is indeed acting independently of mTOR, you should not observe a significant change in the phosphorylation levels of these proteins compared to your vehicle control.

In contrast, a known mTOR inhibitor like Rapamycin should be used as a positive control in your experiment, and it is expected to decrease the phosphorylation of p70S6K and 4E-BP1.[1]

Here is a summary of expected outcomes:

Treatment Groupp-p70S6K (T389) Levelp-4E-BP1 (T37/46) LevelInterpretation
Vehicle ControlBasal LevelBasal LevelBaseline mTOR activity
This compoundNo significant changeNo significant changeSuggests mTOR-independent mechanism
Rapamycin (Positive Control)DecreasedDecreasedConfirms mTOR inhibition

Q2: What is the known mechanism of action for this compound?

A2: this compound is a small molecule modulator of the autophagy-lysosome pathway.[1][2] It has been identified as an mTOR-independent autophagy activator.[1] Its validated protein targets are Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1), and it has been shown to induce autophagic flux and affect lysosome positioning.[1][2]

Q3: Are there alternative assays to Western blotting for assessing mTORC1 activity?

A3: While Western blotting is the most direct method, other cell-based assays can provide supportive evidence. For instance, high-content imaging can be used to assess the nuclear translocation of Transcription Factor EB (TFEB), which is negatively regulated by mTORC1. However, it's important to note that TFEB can also be regulated by other pathways, so this should be considered a complementary approach.

Troubleshooting Guide: Western Blotting for mTOR Pathway Proteins

This guide addresses common issues encountered when performing Western blots for mTOR pathway proteins.

IssuePossible Cause(s)Recommendation(s)
Weak or No Signal for Phosphorylated Proteins - Sub-optimal Lysis Buffer: Phosphatase inhibitors are crucial for preserving phosphorylation. - Low Protein Load: Insufficient amount of total protein loaded on the gel. - Inefficient Transfer: Poor transfer of high molecular weight proteins (like mTOR) or low abundance proteins. - Antibody Issues: Primary antibody dilution is too high, or the antibody is not specific or sensitive enough.- Use a lysis buffer containing a fresh cocktail of phosphatase and protease inhibitors. - Increase the amount of protein loaded per well (typically 20-40 µg). - Optimize transfer conditions (e.g., use a wet transfer system, extend transfer time for large proteins). - Use a reputable antibody supplier and optimize the antibody dilution. Start with the manufacturer's recommended dilution and perform a titration.
High Background - Inadequate Blocking: Insufficient blocking of the membrane. - Antibody Concentration Too High: Primary or secondary antibody concentration is excessive. - Insufficient Washing: Wash steps are too short or not frequent enough.- Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider using a different blocking agent (e.g., 5% BSA in TBST for phospho-antibodies). - Reduce the concentration of your primary and/or secondary antibodies. - Increase the number and duration of wash steps after antibody incubations.
Non-Specific Bands - Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins. - Protein Degradation: Samples were not handled properly, leading to protein breakdown.- Use a highly specific monoclonal antibody. - Ensure proper sample handling and storage, and always use protease inhibitors in your lysis buffer.

Experimental Protocols

Western Blotting for Phospho-p70S6K (T389) and Phospho-4E-BP1 (T37/46)

  • Cell Lysis:

    • Treat cells with this compound, vehicle control, and a positive control (e.g., Rapamycin) for the desired time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p70S6K (T389), total p70S6K, phospho-4E-BP1 (T37/46), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Nutrients Nutrients Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: Simplified mTORC1 signaling pathway.

Experimental_Workflow A Cell Culture and Treatment (Vehicle, this compound, Rapamycin) B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Western Blot Transfer B->C D Immunoblotting for: - p-p70S6K / total p70S6K - p-4E-BP1 / total 4E-BP1 - Loading Control C->D E Detection and Data Analysis D->E

Caption: Experimental workflow for validating mTOR independence.

Troubleshooting_Logic Start Western Blot Signal Issue? WeakSignal Weak or No Signal? Start->WeakSignal HighBg High Background? Start->HighBg NonSpecific Non-Specific Bands? Start->NonSpecific CheckLysis Check Lysis Buffer (add phosphatase inhibitors) WeakSignal->CheckLysis Yes OptimizeBlocking Optimize Blocking (time, agent) HighBg->OptimizeBlocking Yes CheckAntibody Verify Antibody Specificity NonSpecific->CheckAntibody Yes IncreaseProtein Increase Protein Load CheckLysis->IncreaseProtein OptimizeTransfer Optimize Transfer IncreaseProtein->OptimizeTransfer DecreaseAb Decrease Antibody Concentration OptimizeBlocking->DecreaseAb IncreaseWashes Increase Washes DecreaseAb->IncreaseWashes PreventDegradation Prevent Protein Degradation CheckAntibody->PreventDegradation

Caption: Troubleshooting logic for Western blotting.

References

addressing RH1115 solubility and stability issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential solubility and stability issues with the small molecule RH1115 in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in aqueous media? I am observing precipitation in my experiments.

A1: Published research indicates that this compound is highly soluble in aqueous media, even at concentrations up to 100 μM.[1] If you are observing precipitation, it is likely due to experimental conditions rather than the inherent solubility of the compound. Common causes for precipitation, often referred to as the compound "crashing out," include exceeding the solubility limit in the final aqueous solution after dilution from a high-concentration organic stock (like DMSO) or improper dilution techniques.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For most research applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] Commercial suppliers suggest preparing stock solutions at concentrations of 10 mM or higher in DMSO.[4]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][5]

Q4: What is the mechanism of action for this compound?

A4: this compound is a modulator of the autophagy-lysosome pathway.[1][6] Autophagy is a crucial cellular process for degrading and recycling cellular components to maintain homeostasis, especially in post-mitotic cells like neurons.[7][8] this compound has been shown to induce autophagic flux and alter the positioning of lysosomes within neurons.[1][6]

Q5: What are the known protein targets of this compound?

A5: The primary protein targets of this compound have been identified as Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[6][9][10][11] this compound has been shown to interact directly with these proteins, leading to changes in LAMP1 vesicle properties and stabilization of Lamin A/C.[7][9]

Data Summary Tables

Table 1: this compound Solubility Data

Solvent/MediumConcentrationObservationSource
Aqueous Media100 µMHighly Soluble[1]
DMSO10 mMSoluble[4]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL (7.01 mM)Clear Solution[5]
10% DMSO, 40% PEG300, 5% Tween-80 in Saline≥ 2.5 mg/mL (7.01 mM)Clear Solution[5]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationRecommendations
Solid Powder-20°C12 Months
Solid Powder4°C6 Months
Stock Solution in DMSO-20°C1 MonthAliquot to avoid freeze-thaw cycles.[5]
Stock Solution in DMSO-80°C6 MonthsAliquot to avoid freeze-thaw cycles.[5]

Troubleshooting Guides

Issue: Precipitation Observed After Diluting DMSO Stock Solution into Aqueous Media

If you observe immediate or delayed precipitation after adding your this compound DMSO stock to cell culture media or buffer, consult the following guide.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit under those specific conditions (e.g., pH, salt concentration, presence of serum).Decrease the final working concentration. Perform a solubility test in your specific medium to determine the maximum soluble concentration.[2]
Rapid Dilution Shock Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium can cause a rapid solvent exchange, leading to the compound "crashing out" before it can properly dissolve.[2]Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Always add the compound solution to the media dropwise while gently vortexing or swirling.[2]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use pre-warmed (37°C) cell culture media or buffers for preparing your final working solutions.[2]
Media Components and pH Components in complex media (e.g., high concentrations of salts, proteins in serum) can interact with the compound and reduce its solubility. The pH of the medium can also affect the solubility of ionizable compounds.Be consistent with your media formulation, including serum percentage. If problems persist, consider testing solubility in a simpler buffer (like PBS) to identify if media components are the issue.

Issue: Loss of Compound Activity Over Time in an Experiment

If you suspect that this compound is unstable during your experiment, consider the following factors.

Potential CauseExplanationRecommended Action
Chemical Instability in Media Although specific data for this compound is not available, small molecules can degrade in the complex chemical environment of cell culture media at 37°C.[12] Components like cysteine or certain ions in the media can impact stability.[13]Prepare fresh working solutions immediately before each experiment. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. If instability is suspected, perform a stability study (see protocol below).
Photodegradation Many chemical compounds are sensitive to light. Exposure to ambient lab light or intense light from microscopy can cause degradation.Protect this compound solutions from light by using amber tubes or wrapping containers in foil. Minimize light exposure during experiments where possible.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., plates, tubes, pipette tips), reducing the effective concentration in the medium.Consider using low-adhesion plasticware or pre-rinsing pipette tips with the solution.
Freeze-Thaw Instability Repeatedly freezing and thawing a stock solution can lead to compound degradation or precipitation, even if not immediately visible.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of solid this compound (Molecular Weight: 356.54 g/mol ).

    • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 280.5 µL of DMSO for a 10 mM stock).

    • Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary.[3]

    • Dispense into single-use aliquots in sterile, light-protected tubes.

    • Store at -20°C or -80°C.[5]

  • Working Solution Preparation (in Cell Culture Medium):

    • Pre-warm the cell culture medium to 37°C.[2]

    • Thaw a single aliquot of the this compound DMSO stock solution.

    • Crucial Step: To avoid precipitation, do not add the concentrated DMSO stock directly to the final volume of media. First, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:10 or 1:100 in pre-warmed media.

    • Add the intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium.

    • Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).[12]

    • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium

This protocol allows you to determine the stability of this compound under your specific experimental conditions using HPLC or LC-MS.

  • Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Dispense this solution into multiple sterile, light-protected tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Place the tubes in your cell culture incubator (e.g., 37°C, 5% CO₂).

  • At each designated time point, remove one tube and immediately analyze the sample by HPLC or LC-MS to quantify the concentration of the parent this compound compound.

  • The sample from time 0 serves as your 100% reference.

  • Calculate the percentage of this compound remaining at each subsequent time point to determine its stability profile.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid Solid this compound stock 10 mM Stock in DMSO solid->stock Dissolve dmso 100% DMSO dmso->stock intermediate Intermediate Dilution stock->intermediate 1. Dilute media1 Pre-warmed Media (37°C) media1->intermediate working Final Working Solution intermediate->working 2. Add dropwise while swirling media2 Final Volume of Pre-warmed Media media2->working troubleshooting_workflow start Precipitate Observed in Aqueous Medium? cause1 Is final concentration too high? start->cause1 Yes cause2 Was dilution performed rapidly? cause1->cause2 No sol1 Reduce final concentration. Perform solubility test. cause1->sol1 Yes cause3 Was medium cold? cause2->cause3 No sol2 Use serial dilution method. Add dropwise to media. cause2->sol2 Yes sol3 Use media pre-warmed to 37°C. cause3->sol3 Yes end Solution Clear cause3->end No sol1->end sol2->end sol3->end signaling_pathway cluster_targets Direct Targets cluster_pathway Autophagy-Lysosome Pathway This compound This compound Lamin Lamin A/C This compound->Lamin LAMP1 LAMP1 This compound->LAMP1 Autophagy Induction of Autophagic Flux Lamin->Autophagy Modulates Lysosome Lysosome Positioning & Vesicle Properties LAMP1->Lysosome Modulates Lysosome->Autophagy Enhances Clearance Cellular Homeostasis (Clearance of debris) Autophagy->Clearance

References

selecting appropriate positive and negative controls for RH1115 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RH1115, a small molecule modulator of the autophagy-lysosome pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that has been identified as a modulator of the autophagy-lysosome pathway.[1][2][3][4][5] It induces autophagic flux and has been shown to affect the positioning of lysosomes within the cell.[1][3] The primary protein targets of this compound have been identified as Lamin A/C and Lysosomal-associated membrane protein 1 (LAMP1).[1][2][4][5][6] By interacting with these targets, this compound can influence the cellular process of autophagy, which is crucial for cellular homeostasis.

Q2: What is the primary application of this compound in research?

This compound is primarily used as a tool to study and modulate the autophagy-lysosome pathway. Its ability to induce autophagic flux makes it valuable for investigating the roles of autophagy in various physiological and pathological processes, including neurodegenerative diseases.[1][3][6]

Troubleshooting Guide

Q3: How do I select the appropriate positive and negative controls for my this compound experiment?

The selection of appropriate controls is critical for the validation and interpretation of your experimental results.[7] A multi-faceted approach to controls is highly recommended.

Negative Controls:

A proper negative control should not induce any changes in the autophagy pathway.

  • Vehicle Control (Mandatory): The most common negative control is the vehicle in which this compound is dissolved, typically dimethyl sulfoxide (B87167) (DMSO).[1] This control accounts for any effects the solvent may have on the cells.

  • Inactive Analog (Optional but Recommended): If an inactive analog of this compound is available (one that does not bind to Lamin A/C or LAMP1 and does not induce autophagy), it serves as an excellent negative control to ensure the observed effects are specific to this compound's activity.

  • Genetic Knockdown/Knockout (For Pathway Validation): To confirm that the effects of this compound are indeed mediated through the canonical autophagy pathway, using cells with siRNA/shRNA knockdown or knockout of essential autophagy genes (e.g., ATG5 or ATG7) is recommended.[4][7] In these cells, this compound should not be able to induce an increase in autophagosomes.

Positive Controls:

A positive control should reliably induce autophagy, confirming that your experimental system and detection methods are working correctly.

  • Rapamycin (B549165): An inhibitor of the mTOR pathway, rapamycin is a widely used and well-characterized inducer of autophagy.[8][9]

  • Starvation: Inducing autophagy by nutrient deprivation (e.g., culturing cells in Earle's Balanced Salt Solution (EBSS) or serum-free media) is a classic and potent method.[8]

  • Chloroquine/Bafilomycin A1 (for Autophagic Flux): These compounds inhibit the fusion of autophagosomes with lysosomes or the degradation of autolysosomal content, leading to the accumulation of autophagosomes.[4][10][11] They are crucial for distinguishing between an induction of autophagy and a blockage in the pathway. When used alongside this compound, an even greater accumulation of autophagosomes compared to chloroquine/bafilomycin A1 alone indicates an increase in autophagic flux.

Q4: My negative control (vehicle only) is showing an increase in LC3 puncta. What should I do?

Unexpected results in negative controls can be a valuable source of information for troubleshooting.

  • Check for Solvent-Induced Stress: The vehicle itself might be causing cellular stress, leading to autophagy induction.[7] Consider lowering the final concentration of the solvent or testing a different, less toxic solvent.

  • Examine for Protein Aggregates: Overexpression of GFP-LC3 can sometimes lead to the formation of fluorescent protein aggregates that are not true autophagosomes.[7] These can be distinguished from autophagosomes by co-staining with p62/SQSTM1, as true autophagosomes should colocalize with this cargo receptor.[4][7]

  • Review Cell Culture Conditions: Ensure that the cells are healthy and not stressed due to factors like over-confluence, nutrient depletion in the media, or contamination.

Q5: I am not observing the expected increase in LC3 puncta with my positive control. What could be the issue?

  • Confirm Reagent Activity: The positive control compound (e.g., rapamycin) may be inactive. It is advisable to test a fresh batch or a different lot of the reagent.

  • Optimize Concentration and Incubation Time: The concentration and treatment duration for the positive control may not be optimal for your specific cell line. Perform a dose-response and time-course experiment to determine the ideal conditions.[7]

  • Verify Detection Method: Ensure that your imaging and analysis parameters are correctly set up to detect the fluorescent puncta. This includes appropriate antibody concentrations (for immunofluorescence), laser power, and exposure times on the microscope.

Quantitative Data for Control Selection

The following table provides typical concentration ranges and expected outcomes for commonly used controls in autophagy assays, particularly for the eGFP-LC3 puncta formation assay. Note that optimal conditions should be determined empirically for each cell line and experimental setup.

Control Type Typical Concentration Range Treatment Time Expected Outcome in eGFP-LC3 Puncta Assay
DMSO Negative (Vehicle)0.1% - 0.5% (v/v)Match this compound treatment timeDiffuse cytoplasmic GFP-LC3 fluorescence, minimal puncta.
Rapamycin Positive (Inducer)50 - 200 nM[8]4 - 24 hours[8]Significant increase in the number of GFP-LC3 puncta per cell.
Starvation (EBSS) Positive (Inducer)N/A2 - 6 hoursRobust increase in GFP-LC3 puncta formation.
Chloroquine Positive (Flux Inhibitor)20 - 50 µM[11][12]4 - 6 hoursAccumulation of GFP-LC3 puncta.
Bafilomycin A1 Positive (Flux Inhibitor)50 - 100 nM2 - 4 hoursAccumulation of GFP-LC3 puncta.
ATG5 siRNA Negative (Pathway)Varies with transfection reagent48 - 72 hours post-transfectionBasal level of puncta, this compound fails to induce an increase.

Experimental Protocols

Key Experiment: eGFP-LC3 Puncta Formation Assay

This assay is used to visualize and quantify the formation of autophagosomes in cells treated with this compound or control compounds.

Materials:

  • Cells stably expressing eGFP-LC3

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound, positive controls (e.g., rapamycin), and negative controls (e.g., DMSO)

  • Glass-bottom dishes or plates suitable for fluorescence microscopy

  • Fluorescence microscope with appropriate filters for GFP

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed the eGFP-LC3 expressing cells onto glass-bottom dishes or plates at a density that will result in 50-70% confluency at the time of imaging. Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare working solutions of this compound and control compounds in pre-warmed cell culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing the respective treatments (this compound, DMSO, rapamycin, etc.).

    • Incubate the cells for the desired treatment duration (e.g., 6-24 hours).

  • Cell Imaging:

    • Following incubation, visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each treatment condition to ensure a representative sample. Use consistent imaging parameters (magnification, exposure time, laser intensity) across all samples.

  • Image Analysis:

    • Quantify the number of eGFP-LC3 puncta per cell using image analysis software.

    • An increase in the average number of puncta per cell in the this compound-treated group compared to the negative control indicates the induction of autophagy.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed eGFP-LC3 Cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_this compound Treat with this compound overnight_incubation->treat_this compound Experimental Group treat_neg_control Treat with Vehicle (DMSO) overnight_incubation->treat_neg_control Negative Control treat_pos_control Treat with Positive Control (e.g., Rapamycin) overnight_incubation->treat_pos_control Positive Control microscopy Fluorescence Microscopy treat_this compound->microscopy treat_neg_control->microscopy treat_pos_control->microscopy quantification Quantify LC3 Puncta microscopy->quantification interpretation Interpret Results quantification->interpretation

Caption: Workflow for this compound eGFP-LC3 Puncta Assay.

signaling_pathway This compound Signaling and Control Logic cluster_controls Controls cluster_pathway Autophagy Pathway rapamycin Rapamycin mTOR mTOR rapamycin->mTOR atg5_ko ATG5 Knockout autophagy_machinery Autophagy Machinery (e.g., ATG5) atg5_ko->autophagy_machinery disrupts dmso DMSO This compound This compound mTOR->autophagy_machinery autophagosome Autophagosome Formation (LC3 Puncta) autophagy_machinery->autophagosome lamp1 LAMP1 This compound->lamp1 targets lamin Lamin A/C This compound->lamin targets lamp1->autophagy_machinery modulates lamin->autophagy_machinery modulates

Caption: Logic of Controls in this compound Experiments.

References

Technical Support Center: Interpreting Unexpected Phenotypes After RH1115 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RH1115. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter.

Frequently Asked Questions (FAQs)

1. Q: We observe significant changes in nuclear morphology and chromatin organization after this compound treatment. Is this an expected outcome?

A: This is a plausible, albeit potentially unexpected, phenotype. This compound has been shown to directly bind to Lamin A/C, a key component of the nuclear lamina that provides structural support to the nucleus and is involved in chromatin organization.[1][2][3][4] Modulation of Lamin A/C function could therefore lead to alterations in nuclear shape and gene expression.

Troubleshooting Steps:

  • Confirm Lamin A/C Engagement: Perform a cellular thermal shift assay (CETSA) to verify the engagement of this compound with Lamin A/C in your specific cell model.

  • Immunofluorescence Staining: Stain for Lamin A/C and DNA (e.g., with DAPI) to visualize changes in the nuclear lamina and chromatin distribution.

  • Western Blotting: Analyze the expression levels of Lamin A/C; however, be aware that this compound has been reported not to change the overall expression levels of Lamin A/C.[1]

  • Gene Expression Analysis: Perform RNA-sequencing or qPCR for genes known to be regulated by Lamin A/C to assess functional consequences.

2. Q: Following this compound treatment, we see a dramatic increase in the size and number of LAMP1-positive vesicles, but our autophagy flux assay is negative. What could be happening?

A: this compound is known to increase the total protein levels of LAMP1 and the size of LAMP1-positive vesicles (endolysosomes).[1][4] This can sometimes be misinterpreted as an increase in autophagosomes. It is also possible that there is a blockage in the later stages of autophagy, such as impaired fusion of autophagosomes with lysosomes.

Troubleshooting Steps:

  • Co-localization Studies: Perform immunofluorescence co-staining for LAMP1 and LC3 (an autophagosome marker) to determine if the vesicles are autophagosomes, lysosomes, or autolysosomes.

  • Autophagy Flux Assay: Use an autophagy flux reporter (e.g., tandem mCherry-EGFP-LC3) that can distinguish between autophagosomes and autolysosomes. A buildup of yellow puncta (mCherry and EGFP positive) would indicate an accumulation of autophagosomes, while an increase in red-only puncta (mCherry positive) signifies successful fusion with lysosomes.

  • Western Blotting for LC3-II: Measure the ratio of LC3-II to LC3-I in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II upon this compound treatment that is further enhanced by a lysosomal inhibitor would confirm an increase in autophagic flux.

3. Q: We are not observing the expected clearance of aggregated proteins in our neurodegenerative disease model after this compound treatment. Why might this be the case?

A: The efficacy of this compound in clearing protein aggregates can be cell-type and context-dependent. One key factor is the presence of the protein JIP4, which appears to be required for this compound to mobilize lysosomes and clear axonal lysosome accumulation.[5]

Troubleshooting Steps:

  • Confirm JIP4 Expression: Verify the expression of JIP4 in your cellular model using Western blotting or qPCR.

  • Assess Lysosomal Positioning: Use immunofluorescence to observe the subcellular localization of lysosomes (e.g., by staining for LAMP1). This compound is expected to promote a more perinuclear localization of lysosomes.[5]

  • Optimize this compound Concentration and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.

Quantitative Data Summary

ParameterVehicle ControlThis compound TreatmentReference
eGFP-LC3 Puncta/Cell BaselineSignificantly Increased[2]
EC50 for eGFP-LC3 Puncta Formation N/A46.2 µM[2]
LAMP1 Protein Levels 1-fold~1.5-fold increase[1]
LAMP1 Vesicle Size BaselineIncreased[1]
LAMP1 Glycosylation BaselineSignificantly Increased[1]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them using a non-denaturing lysis buffer.

  • Heating: Aliquot the cell lysates and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blotting: Analyze the supernatant for the presence of the target protein (e.g., Lamin A/C) by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.

Tandem mCherry-EGFP-LC3 Autophagy Flux Assay

  • Transfection/Transduction: Introduce the tandem mCherry-EGFP-LC3 construct into your cells of interest.

  • This compound Treatment: Treat the cells with this compound or a vehicle control.

  • Fluorescence Microscopy: Acquire images of the cells using a fluorescence microscope with appropriate filters for EGFP and mCherry.

  • Image Analysis: Quantify the number of yellow (EGFP and mCherry positive) and red-only (mCherry positive) puncta per cell. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.

Visualizations

RH1115_Mechanism_of_Action This compound Proposed Mechanism of Action This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds LAMP1 LAMP1 This compound->LAMP1 Binds Autophagy Autophagy Induction This compound->Autophagy Lysosome_Positioning Altered Lysosome Positioning LAMP1->Lysosome_Positioning LAMP1_Glycosylation Increased LAMP1 Glycosylation LAMP1->LAMP1_Glycosylation LAMP1_Levels Increased LAMP1 Levels LAMP1->LAMP1_Levels Autophagic_Flux Increased Autophagic Flux Autophagy->Autophagic_Flux Lysosome_Positioning->Autophagic_Flux Phenotype Cellular Phenotype Autophagic_Flux->Phenotype

Caption: Proposed mechanism of action for this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes with this compound Start Unexpected Phenotype Observed Question1 Is the phenotype related to nuclear morphology? Start->Question1 Question2 Is there a discrepancy in autophagy readouts? Question1->Question2 No Action1 Investigate Lamin A/C - CETSA - Immunofluorescence Question1->Action1 Yes Question3 Is there a lack of expected protein clearance? Question2->Question3 No Action2 Dissect Autophagy Pathway - Co-localization (LC3/LAMP1) - Flux Reporter Assay Question2->Action2 Yes Action3 Verify Cellular Context - Check JIP4 Expression - Optimize Dose/Time Question3->Action3 Yes End Interpretation Question3->End No Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting unexpected results.

References

Navigating Variability in Autophagy-Modulating High-Throughput Screens

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center for Researchers Utilizing RH1115-Related Screening Protocols

For researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) for modulators of the autophagy-lysosome pathway, inspired by the discovery of compounds like this compound, minimizing experimental variability is paramount for the identification of robust and reproducible hits. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during such cell-based, high-content screens.

Troubleshooting Guide: Minimizing Variability

High variability in HTS data can obscure genuine hits and lead to a high rate of false positives or negatives. Below are common sources of variability in autophagy and lysosomal HTS assays, along with systematic troubleshooting approaches.

Problem Potential Cause Recommended Solution
High Well-to-Well Variability in Autophagy Puncta Counts (e.g., GFP-LC3) Inconsistent cell seeding density.Ensure a homogenous cell suspension and use automated cell counters for accurate cell density determination before plating.
Edge effects due to evaporation or temperature gradients.[1]Fill perimeter wells with sterile PBS or media without cells and do not include them in the analysis.[1] Ensure proper humidity control in incubators.
Variability in compound dispensing.[2]Regularly calibrate and validate liquid handling robotics.[2] Use low-evaporation plates or plate seals.
Inconsistent Lysosomal Staining Intensity (e.g., LysoTracker, LAMP1) Fluctuation in lysosomal pH affecting LysoTracker dyes.Maintain consistent culture conditions (CO2, temperature) as they can influence cellular pH. Pre-incubate cells in standardized media before adding the dye.
Variable antibody penetration for LAMP1 staining.Optimize fixation and permeabilization steps. Ensure consistent incubation times and antibody concentrations.[1]
Photobleaching of fluorescent signals.[3]Minimize exposure to excitation light. Use anti-fade mounting media if applicable. Acquire images promptly after staining.
High Plate-to-Plate Variability Batch effects from reagents or cells.[4]Use the same batch of cells, serum, and critical reagents for the entire screen. If not possible, include bridging controls between batches.
Instrument drift (microscope focus, lamp intensity).Perform daily or weekly calibration of the imaging system using standardized fluorescent beads or slides.
Inconsistent incubation times.[5]Automate plate handling to ensure precise and consistent incubation periods for all plates.
Low Z'-Factor Small signal window (difference between positive and negative controls).Optimize the concentration of the positive control (e.g., a known autophagy inducer like rapamycin) and the assay duration to maximize the signal window.
High variability in control wells.Increase the number of control wells per plate for better statistical power.[6] Investigate sources of variability in controls as you would for sample wells.

Frequently Asked Questions (FAQs)

Assay Development and Optimization

Q1: What are the critical parameters to optimize for a robust autophagy HTS assay?

A1: Key parameters to optimize include cell seeding density, concentration and incubation time of the fluorescent probe (e.g., GFP-LC3 transfection efficiency, LysoTracker concentration), concentration of positive and negative controls, and the time course of treatment with compounds. Each of these can significantly impact the assay window and variability.

Q2: How do I choose the right cell line for my autophagy screen?

A2: Select a cell line that is biologically relevant to your research question and exhibits a robust and reproducible autophagic response. It is crucial that the chosen cell line is stable over many passages to avoid phenotypic drift.[4]

Q3: What are appropriate positive and negative controls for an this compound-like autophagy screen?

A3:

  • Positive Controls: Known autophagy inducers such as rapamycin (B549165) or starvation media. For lysosomal function, chloroquine (B1663885) or bafilomycin A1 can be used as they block autophagic flux, leading to an accumulation of autophagosomes.[7]

  • Negative Controls: A vehicle control (e.g., DMSO) is essential.[6]

Data Analysis and Interpretation

Q4: How can I identify and correct for systematic errors like edge effects?

A4: Systematic errors can often be identified by visualizing the data on a plate-by-plate basis (heat maps).[7] If a consistent pattern emerges (e.g., higher or lower values in outer wells), these wells can be excluded from the analysis, or plate normalization algorithms can be applied.[1]

Q5: What quality control metrics should I use to assess the reliability of my HTS data?

A5: The Z'-factor is a widely used metric to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Other useful metrics include the signal-to-background ratio (S/B) and the coefficient of variation (%CV) for your controls.

Experimental Protocols

Protocol: High-Content Screening for Autophagy Modulators using GFP-LC3 Puncta Formation
  • Cell Plating: Seed a stable GFP-LC3 expressing cell line (e.g., HeLa, U2OS) in 384-well, black-walled, clear-bottom imaging plates at a pre-optimized density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Using an automated liquid handler, dispense compounds from your library and controls (vehicle, positive control) into the appropriate wells.

  • Incubation: Incubate the plates for a pre-determined duration (e.g., 16-24 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Staining (Optional): Add a nuclear stain (e.g., Hoechst 33342) to each well for cell segmentation and counting.

  • Imaging: Acquire images using an automated high-content imaging system. Capture both the GFP (for LC3 puncta) and DAPI (for nuclei) channels.

  • Image Analysis: Use image analysis software to identify and segment individual cells based on the nuclear stain. Within each cell, quantify the number, size, and intensity of GFP-LC3 puncta.

  • Data Analysis: Normalize the puncta count per cell. Calculate the Z'-factor for each plate and identify hits based on a statistically significant increase or decrease in puncta formation compared to the vehicle control.

Visualizations

Signaling Pathway: this compound and the Autophagy-Lysosome Pathway

This compound is a small molecule that modulates the autophagy-lysosome pathway.[7][8] Its identified protein targets include Lamin A/C and the Lysosome-Associated Membrane Protein 1 (LAMP1).[7][8] Treatment with this compound has been shown to induce autophagic flux and alter the positioning of lysosomes within the cell, which is a critical step for the fusion of autophagosomes and lysosomes.[6][7][9]

RH1115_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC targets LAMP1 LAMP1 This compound->LAMP1 targets Lysosome Lysosome Positioning & Function LAMP1->Lysosome LysosomeFusion Autophagosome-Lysosome Fusion Lysosome->LysosomeFusion AutophagicFlux Autophagic Flux Degradation Cellular Component Degradation AutophagicFlux->Degradation Autophagosome Autophagosome Autophagosome->LysosomeFusion LysosomeFusion->AutophagicFlux

Caption: this compound targets Lamin A/C and LAMP1 to modulate lysosome function and induce autophagic flux.

Experimental Workflow: HTS for Autophagy Modulators

A typical high-throughput screening workflow for identifying novel autophagy modulators involves several key stages, from plate preparation to hit identification. Minimizing variability at each step is crucial for success.

HTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Plating Cell Plating Treatment Treatment & Incubation Cell_Plating->Treatment Compound_Plating Compound Plating Compound_Plating->Treatment Staining Staining Treatment->Staining Imaging High-Content Imaging Staining->Imaging Image_Analysis Image & Data Analysis Imaging->Image_Analysis Hit_ID Hit Identification Image_Analysis->Hit_ID Z_Factor_Troubleshooting Start Low Z'-Factor (<0.5) Check_Controls Analyze Control Wells Start->Check_Controls High_CV High %CV in Controls? Check_Controls->High_CV Small_Window Small Signal Window? Check_Controls->Small_Window Troubleshoot_Variability Troubleshoot General Variability (see guide) High_CV->Troubleshoot_Variability Yes Reevaluate Re-evaluate Z'-Factor High_CV->Reevaluate No Optimize_Controls Optimize Control Concentrations & Type Small_Window->Optimize_Controls Yes Small_Window->Reevaluate No Troubleshoot_Variability->Reevaluate Optimize_Time Optimize Incubation Time Optimize_Controls->Optimize_Time Optimize_Time->Reevaluate

References

Technical Support Center: Refining Pulldown Assay Protocols to Identify Novel RH1115 Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions for utilizing pulldown assays to identify novel protein binding partners of the small molecule RH1115.

Experimental Protocols

Protocol: Small Molecule Pulldown Assay to Identify Novel this compound Binding Partners

This protocol outlines the key steps for using a biotinylated version of this compound (Biotin-RH1115) to capture and identify interacting proteins from cell lysates.

1. Preparation of Biotin-RH1115 Bait Protein

A biotin-tagged version of this compound is required to serve as the "bait" in the pulldown assay. This allows for the capture of the bait-prey complexes using streptavidin-coated beads.[1]

2. Cell Culture and Lysis

  • Culture cells of interest to ~80-90% confluency.

  • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

3. Pre-clearing the Lysate

This step is crucial to minimize non-specific binding of proteins to the affinity beads.[2]

  • To 1 mg of protein lysate, add 50 µL of a 50% slurry of streptavidin-coated magnetic beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

4. Incubation of Lysate with Bait

  • To the pre-cleared lysate, add Biotin-RH1115 to a final concentration of 10 µM.

  • As a negative control, add an equivalent volume of DMSO or biotin (B1667282) alone to a separate aliquot of pre-cleared lysate.[3]

  • To confirm binding specificity, a competition assay can be performed by adding an excess of non-biotinylated this compound along with Biotin-RH1115 to another aliquot.[3]

  • Incubate on a rotator for 2-4 hours at 4°C.

5. Capture of Bait-Prey Complexes

  • Add 50 µL of a 50% slurry of streptavidin-coated magnetic beads to each lysate-bait mixture.

  • Incubate on a rotator for 1 hour at 4°C.

6. Washing

Washing steps are critical for removing non-specifically bound proteins.[4]

  • Pellet the beads on a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a specific salt concentration).

  • After the final wash, carefully remove all residual wash buffer.

7. Elution

  • Elute the bound proteins from the beads by adding 50 µL of 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Alternatively, for mass spectrometry analysis, use a non-denaturing elution buffer (e.g., high salt or low pH).[4][5]

8. Analysis of Pulldown Proteins

  • The eluted proteins can be analyzed by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting to validate known interactions.[4][6]

  • For the identification of novel binding partners, the eluted proteins should be analyzed by mass spectrometry.[4]

Troubleshooting Guides

Frequently Encountered Issues and Solutions
Issue Potential Cause Recommended Solution
High Background 1. Insufficient pre-clearing. 2. Inadequate washing. 3. Non-specific binding to beads or bait.1. Increase the incubation time or amount of beads for pre-clearing.[2] 2. Increase the number of washes or the stringency of the wash buffer (e.g., increase salt concentration).[2][4] 3. Add a blocking agent like BSA to the lysis buffer.[4]
Low Yield of Target Protein 1. Inefficient binding of bait to beads. 2. Disruption of protein-protein interaction during lysis or washing. 3. Inefficient elution.1. Ensure the biotin tag on this compound is accessible. 2. Optimize lysis and wash buffer conditions (e.g., lower salt concentration, different detergent).[7] 3. Increase the volume of elution buffer or the incubation time.[8]
Non-Specific Binding 1. Hydrophobic or ionic interactions with beads. 2. Presence of "sticky" proteins in the lysate.1. Include non-ionic detergents (e.g., Tween-20) in the wash buffer.[8] 2. Optimize the salt concentration in the lysis and wash buffers.[2]
False Positives in Control Lane 1. Protein binds non-specifically to the beads. 2. Protein interacts with the biotin tag.1. Perform a pre-clearing step with unconjugated beads.[9] 2. Use a biotin-only control to identify proteins that bind to the tag itself.

Frequently Asked Questions (FAQs)

Q1: What are the best negative controls for a pulldown assay with this compound?

A1: The most effective negative controls are:

  • Beads alone: Incubate streptavidin beads with the cell lysate to identify proteins that bind non-specifically to the beads.

  • Biotin control: Incubate the cell lysate with biotin alone to identify proteins that may interact with the biotin tag.[3]

  • DMSO control: As this compound is likely solubilized in DMSO, a DMSO-only control is essential to rule out any effects of the solvent on protein interactions.[3]

Q2: How can I validate the novel binding partners identified by mass spectrometry?

A2: Validation of potential binding partners is a critical step.[10] Methods for validation include:

  • Co-immunoprecipitation (Co-IP): Use an antibody against the putative binding partner to pull it down and then probe for this compound-interacting proteins.

  • Reverse pulldown: Tag the newly identified protein and use it as bait to see if it can pull down a known this compound target like Lamin A/C or LAMP1.[4]

  • In vitro binding assays: Use purified recombinant proteins of the novel interactor and a known this compound target to confirm a direct interaction in the presence of this compound.

Q3: What concentration of Biotin-RH1115 should I use?

A3: The optimal concentration of the bait molecule should be determined empirically. A good starting point is a concentration range of 1-10 µM. A titration experiment is recommended to find the concentration that gives the best signal-to-noise ratio.

Q4: Should I use magnetic beads or agarose (B213101) beads?

A4: Both magnetic and agarose beads can be used. Magnetic beads offer easier and faster handling, especially for multiple samples, and can result in lower background.[4] Agarose beads may have a higher binding capacity but require centrifugation steps, which can sometimes lead to bead damage and non-specific binding.[2][4]

Q5: How can I be sure that the interaction is specific to this compound?

A5: A competition experiment is the best way to confirm specificity.[3] By adding a 10-100 fold excess of non-biotinylated this compound along with the Biotin-RH1115, specific binding partners should be outcompeted and will not be pulled down. Proteins that are still present in the pulldown are likely non-specific binders.

Visualizations

Experimental Workflow

Pulldown_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis prep_bait Prepare Biotin-RH1115 Bait incubate Incubate Lysate with Biotin-RH1115 prep_bait->incubate prep_lysate Prepare Cell Lysate preclear Pre-clear Lysate (with Streptavidin Beads) prep_lysate->preclear preclear->incubate capture Capture Complexes (with Streptavidin Beads) incubate->capture wash Wash Beads (Remove Non-specific Binders) capture->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE and Mass Spectrometry elute->analyze

Caption: Workflow for identifying this compound binding partners.

Hypothetical Signaling Pathway

Signaling_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 NovelPartner Novel Binding Partner (e.g., Protein X) This compound->NovelPartner NuclearLamina Nuclear Lamina Integrity LaminAC->NuclearLamina Autophagy Autophagy Regulation LAMP1->Autophagy Downstream Downstream Cellular Process (e.g., Cytoskeletal Dynamics) NovelPartner->Downstream

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Optimizing RH1115 Efficacy in Primary Neuronal Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RH1115 in primary neuronal culture models. Our aim is to help you improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in neurons?

This compound is a small molecule modulator of the autophagy-lysosome pathway.[1][2][3][4] In neurons, it has been shown to interact with Lamin A/C and Lysosomal Associated Membrane Protein 1 (LAMP1).[1][2][3] This interaction leads to changes in lysosome positioning, moving them to a more perinuclear location, which is thought to facilitate the fusion of autophagosomes with lysosomes.[1] This process, known as autophagic flux, is crucial for clearing cellular waste and maintaining neuronal health.[1][5] this compound has been observed to increase the size and intensity of LAMP1 vesicles and to increase the overall levels of LAMP1 protein.[1]

Q2: What are the expected phenotypic changes in primary neuronal cultures after treatment with this compound?

Treatment of primary neurons with this compound is expected to induce several key phenotypic changes related to the autophagy-lysosome pathway:

  • Altered Lysosome Positioning: An observable shift in LAMP1-positive vesicles towards the perinuclear region of the neuronal soma.[1]

  • Increased LAMP1 Levels: An increase in the intensity of LAMP1 staining and the size of LAMP1-positive vesicles.[1] Western blot analysis may also show an increase in total LAMP1 protein levels.[1]

  • Enhanced Autophagic Flux: An increase in the formation and degradation of autophagosomes. This can be monitored using tandem fluorescent reporters like mCherry-EGFP-LC3.

  • Clearance of Pathological Markers: In disease models, such as those for Alzheimer's disease, this compound has been shown to clear the accumulation of axonal lysosomes and reduce extracellular Aβ42 levels.[4][5]

Q3: What is the recommended working concentration and treatment duration for this compound in primary neuronal cultures?

The optimal concentration and duration of this compound treatment can vary depending on the specific neuronal culture system and the experimental goals. Based on published data, a starting point for concentration is in the micromolar range. For example, the EC50 for increasing eGFP-LC3 puncta has been reported to be 46.2 μM in a cell line.[2] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuronal culture. Treatment duration can range from several hours to several days, depending on the desired outcome and the dynamics of the pathway being studied.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable change in lysosome position or LAMP1 levels. 1. Suboptimal this compound concentration: The concentration may be too low to elicit a response. 2. Insufficient treatment duration: The treatment time may be too short to observe changes. 3. Poor cell health: Unhealthy primary neuronal cultures may not respond appropriately.[6] 4. Issues with immunocytochemistry or imaging: Problems with antibody staining or microscope settings can obscure results.1. Perform a dose-response experiment to identify the optimal concentration. 2. Conduct a time-course experiment to determine the optimal treatment duration. 3. Ensure your primary neuronal cultures are healthy, with well-defined processes and minimal signs of stress before starting the experiment.[6] 4. Optimize your staining protocol and imaging parameters. Include positive and negative controls.
High levels of cytotoxicity or neuronal death observed after treatment. 1. This compound concentration is too high: Exceeding the optimal concentration can lead to toxicity.[1] 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7] 3. Pre-existing poor culture health: Starting with unhealthy neurons can exacerbate the toxic effects of any treatment.[8]1. Lower the concentration of this compound. Perform a viability assay (e.g., MTT or LDH assay) to determine the toxic threshold. 2. Ensure the final concentration of the solvent in the culture medium is low and consistent across all conditions, including vehicle controls.[7] 3. Carefully assess the health of your primary neuronal cultures before beginning any experiment.[6]
Variability in results between experiments. 1. Inconsistent this compound preparation: Variations in stock solution preparation can lead to inconsistent final concentrations. 2. Differences in primary culture preparations: Batch-to-batch variability in primary neuronal cultures is a common issue.[9] 3. Inconsistent treatment conditions: Variations in incubation times or other environmental factors.1. Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency. 2. Standardize your primary neuronal culture protocol as much as possible, including dissection, cell density, and media changes.[10][11] 3. Maintain strict consistency in all experimental steps, including treatment times and handling procedures.[9]

Quantitative Data Summary

Parameter Value Cell Type/Assay Reference
EC50 of Biotin-RH1115 46.2 μMeGFP-LC3 puncta formation assay[2]
Increase in LAMP1 protein levels ~1.5-foldHuman iPSC-derived neurons[1]
Increase in autolysosome size ~3-foldHuman iPSC-derived neurons[1]

Experimental Protocols

General Protocol for this compound Treatment of Primary Neuronal Cultures

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Primary Neuron Culture: Culture primary neurons according to your established laboratory protocol. Ensure cultures are healthy and have reached the desired developmental stage before treatment.[6]

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in pre-warmed complete neuronal culture medium to the desired final concentration.

    • Carefully remove a portion of the old medium from the neuronal cultures and replace it with the medium containing this compound.

    • Include a vehicle control (medium with the same final concentration of the solvent) in your experiment.

  • Incubation: Incubate the treated neurons for the desired duration under standard culture conditions (37°C, 5% CO2).

  • Analysis: After incubation, proceed with your desired analysis method, such as:

    • Immunocytochemistry: Fix the cells and stain for markers like LAMP1, LC3, and neuronal markers (e.g., MAP2, NeuN).

    • Western Blotting: Lyse the cells to extract proteins and analyze the levels of LAMP1, LC3-II/LC3-I ratio, and other proteins of interest.

    • Live-Cell Imaging: If using fluorescent reporters (e.g., mCherry-EGFP-LC3), perform live imaging to monitor autophagic flux.

Visualizations

RH1115_Signaling_Pathway cluster_effects Downstream Effects This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds LAMP1 LAMP1 This compound->LAMP1 Binds Lysosome Lysosome LAMP1->Lysosome Component of LysosomePosition Perinuclear Lysosome Positioning LAMP1->LysosomePosition LAMP1_levels Increased LAMP1 Levels & Vesicle Size LAMP1->LAMP1_levels Autolysosome Autolysosome Lysosome->Autolysosome Fuses with Autophagosome Autophagosome Autophagosome->Autolysosome Degradation Degradation of Cargo Autolysosome->Degradation Leads to AutophagicFlux Increased Autophagic Flux Autolysosome->AutophagicFlux

Caption: Signaling pathway of this compound in neurons.

Experimental_Workflow cluster_analysis Analysis start Start: Healthy Primary Neuronal Culture treatment Treat with this compound (and vehicle control) start->treatment incubation Incubate for Optimized Duration treatment->incubation ICC Immunocytochemistry (e.g., LAMP1, LC3) incubation->ICC WB Western Blot (e.g., LAMP1, LC3-II/I) incubation->WB LiveImaging Live-Cell Imaging (e.g., mCherry-EGFP-LC3) incubation->LiveImaging data_analysis Data Analysis and Quantification ICC->data_analysis WB->data_analysis LiveImaging->data_analysis end End: Conclusion data_analysis->end

Caption: Experimental workflow for using this compound.

Troubleshooting_Tree start Problem with This compound Experiment q1 What is the issue? start->q1 no_effect No Observable Effect q1->no_effect No Effect toxicity High Cytotoxicity q1->toxicity Toxicity variability High Variability q1->variability Variability q2_no_effect Have you optimized concentration and duration? no_effect->q2_no_effect q2_toxicity Is the this compound or solvent concentration too high? toxicity->q2_toxicity q2_variability Are your protocols standardized? variability->q2_variability sol_no_effect1 Perform dose-response and time-course experiments. q2_no_effect->sol_no_effect1 No sol_no_effect2 Check culture health and analysis methods. q2_no_effect->sol_no_effect2 Yes sol_toxicity1 Lower this compound concentration. Perform viability assays. q2_toxicity->sol_toxicity1 This compound sol_toxicity2 Reduce final solvent concentration. q2_toxicity->sol_toxicity2 Solvent sol_variability1 Standardize this compound stock and culture protocols. q2_variability->sol_variability1 No

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Managing Potential RH1115-Induced Cellular Stress Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing RH1115. The information is designed to help identify and mitigate potential cellular stress artifacts that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule modulator of the autophagy-lysosome pathway.[1][2][3] Its primary mechanism involves the direct binding to Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][2] This interaction leads to an induction of autophagic flux and alters the positioning of lysosomes within the cell, often causing them to cluster in the perinuclear region.[4][1]

Q2: What are the potential cellular stress artifacts associated with this compound treatment?

A2: While this compound is being investigated for its therapeutic potential, its potent modulation of the autophagy-lysosome pathway could potentially lead to cellular stress.[3] Hypothesized artifacts include:

  • Lysosomal Stress: Alterations in lysosomal membrane integrity or pH due to direct interaction with LAMP1.[5][6][7]

  • Autophagic Stress: Dysregulation of autophagic flux, where either excessive induction or a blockage in the later stages of autophagy could lead to the accumulation of autophagosomes.[8][9][10]

  • Nuclear Stress: Given that Lamin A/C is a key component of the nuclear lamina, its modulation by this compound could potentially impact nuclear architecture and stress responses.[11][12][13]

  • Apoptosis Induction: Prolonged or severe cellular stress can trigger programmed cell death (apoptosis).

Q3: At what concentration are effects of this compound observed?

A3: The effective concentration of this compound can vary depending on the cell type and experimental conditions. A biotin-labeled version of this compound was shown to increase eGFP-LC3 puncta with an EC50 of 46.2 μM.[4] Significant increases in LAMP1 levels have been observed with 15 μM of this compound.[1] It is recommended to perform a dose-response curve for your specific cell line and assay.

Quantitative Data Summary

CompoundAssayResultReference
Biotin-RH1115eGFP-LC3 puncta formationEC50: 46.2 μM[4]
This compoundLAMP1 immunoblotSignificant increase at 15 μM[1]

Troubleshooting Guides

Issue 1: I am observing increased cell death in my this compound-treated cultures.

This could be a genuine effect of the compound under your experimental conditions or an artifact of cellular stress.

Troubleshooting Workflow:

A Increased Cell Death Observed B Perform Dose-Response and Time-Course Analysis A->B C Assess Markers of Apoptosis (Caspase-3/7 activity, Annexin V staining) B->C Is cell death dose/time-dependent? D Evaluate Mitochondrial Health (JC-1 assay for membrane potential) C->D E Genuine Compound Effect D->E Apoptosis and mitochondrial dysfunction confirmed F Artifactual Cell Death D->F Inconsistent or negative results H Investigate Upstream Stress Pathways (Lysosomal or Autophagic Stress) E->H G Optimize this compound Concentration and Treatment Duration F->G

Caption: Troubleshooting workflow for increased cell death.

Suggested Actions:

  • Confirm Apoptosis: Utilize a Caspase-3/7 activity assay to determine if the observed cell death is due to apoptosis.

  • Assess Mitochondrial Integrity: Measure the mitochondrial membrane potential using a JC-1 assay. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, an early hallmark of apoptosis.

  • Optimize Treatment Conditions: If apoptosis is confirmed, consider reducing the concentration of this compound or the duration of treatment to minimize off-target toxicity while still observing the desired effects on autophagy.

Issue 2: I see a significant accumulation of LC3-II puncta, but I'm not sure if it's due to increased autophagic flux or a blockage.

An increase in autophagosomes can indicate either the induction of autophagy or an impairment in the fusion of autophagosomes with lysosomes.

Troubleshooting Workflow:

A LC3-II Puncta Accumulation B Perform Autophagic Flux Assay A->B C Treat cells with this compound + Lysosomal Inhibitor (e.g., Bafilomycin A1, Chloroquine) B->C D Measure LC3-II levels (Western Blot or Imaging) C->D G Further increase in LC3-II compared to this compound alone D->G H No significant increase in LC3-II compared to this compound alone D->H E Increased Autophagic Flux F Autophagy Blockage G->E H->F

Caption: Troubleshooting workflow for LC3-II puncta accumulation.

Suggested Actions:

  • Perform an Autophagic Flux Assay: This is the gold standard for distinguishing between autophagy induction and blockage.[10][14][15][16][17][18][19]

    • Treat cells with this compound alone.

    • Treat cells with a lysosomal inhibitor (e.g., Bafilomycin A1 or chloroquine) alone.

    • Co-treat cells with this compound and the lysosomal inhibitor.

  • Analyze LC3-II Levels: Measure LC3-II levels via Western blot or quantify LC3 puncta using fluorescence microscopy.

    • Interpretation: If co-treatment with this compound and a lysosomal inhibitor results in a further increase in LC3-II levels compared to this compound alone, this indicates that this compound is indeed increasing autophagic flux. If there is no significant difference, it suggests that this compound may be impairing autophagosome-lysosome fusion.

Issue 3: I am concerned about potential lysosomal membrane permeabilization (LMP).

Given that this compound targets LAMP1, a key protein for lysosomal integrity, it is prudent to assess for LMP.[5][6]

Suggested Actions:

  • Acridine Orange Staining: Use the lysosomotropic dye Acridine Orange. In healthy cells, it accumulates in lysosomes and fluoresces red. Upon LMP, it leaks into the cytosol and nucleus, fluorescing green.

  • Cathepsin Release Assay: Perform immunofluorescence for lysosomal proteases like Cathepsin B. In healthy cells, Cathepsin B shows a punctate lysosomal staining pattern. A diffuse cytosolic signal is indicative of LMP.[20]

  • Galectin Puncta Formation Assay: Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the lysosomal membrane upon damage. An increase in galectin puncta that co-localize with a lysosomal marker indicates LMP.

This compound Signaling and Potential Stress Responses

cluster_0 This compound Action cluster_1 Cellular Processes cluster_2 Potential Stress Artifacts This compound This compound LAMP1 LAMP1 This compound->LAMP1 LaminAC Lamin A/C This compound->LaminAC Lysosome Lysosome Positioning & Function LAMP1->Lysosome Nuclear Nuclear Lamina Stability LaminAC->Nuclear Autophagy Autophagic Flux Lysosome->Autophagy LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP AutophagicStress Autophagic Stress Autophagy->AutophagicStress NuclearStress Nuclear Stress Nuclear->NuclearStress Apoptosis Apoptosis LMP->Apoptosis AutophagicStress->Apoptosis NuclearStress->Apoptosis

Caption: this compound mechanism and potential downstream cellular stress.

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)

This protocol is adapted from standard methodologies for measuring executioner caspase activity, a hallmark of apoptosis.[21][22][23][24][25]

Materials:

  • Cells treated with this compound and appropriate controls.

  • Caspase-3/7 Glo® Reagent or similar.

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Plate cells in a 96-well plate and treat with varying concentrations of this compound for the desired time. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Equilibrate the plate and the Caspase-3/7 Glo® Reagent to room temperature.

  • Add 100 µL of Caspase-3/7 Glo® Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Normalize the data to the number of viable cells if necessary. An increase in luminescence indicates an increase in caspase-3/7 activity.

Protocol 2: JC-1 Assay for Mitochondrial Membrane Potential (Flow Cytometry)

This protocol measures the ratio of JC-1 aggregates (red fluorescence) to monomers (green fluorescence) as an indicator of mitochondrial health.[26][27][28][29][30]

Materials:

  • Cells in suspension.

  • JC-1 dye.

  • FACS buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

  • CCCP (a mitochondrial membrane potential uncoupler) for positive control.

Procedure:

  • Harvest and wash cells, then resuspend in warm cell culture medium at a concentration of 1x10^6 cells/mL.

  • For a positive control, treat a sample of cells with 50 µM CCCP for 5-10 minutes at 37°C.

  • Add JC-1 dye to all samples to a final concentration of 2 µM.

  • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Analyze the cells on a flow cytometer, detecting green fluorescence in the FL1 channel (e.g., FITC) and red fluorescence in the FL2 channel (e.g., PE).

  • Healthy cells will exhibit a high red/green fluorescence ratio, while apoptotic or stressed cells will show a decrease in this ratio.

Protocol 3: Autophagic Flux Assay (Western Blot)

This protocol quantifies the amount of LC3-II that accumulates in the presence of a lysosomal inhibitor.[10][19]

Materials:

  • Cells cultured in appropriate plates.

  • This compound.

  • Bafilomycin A1 or Chloroquine.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Set up four treatment groups: 1) Vehicle control, 2) this compound, 3) Bafilomycin A1 (100 nM), and 4) this compound + Bafilomycin A1.

  • Treat the cells for a predetermined time (e.g., 6 hours). For the co-treatment group, add Bafilomycin A1 for the last 2-4 hours of the this compound treatment.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3 and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the band intensities for LC3-II and normalize to the loading control. The difference in normalized LC3-II levels between the this compound and the this compound + Bafilomycin A1 groups represents the autophagic flux.

References

Validation & Comparative

RH1115 vs. Bafilomycin A1: A Comparative Guide to Their Opposing Roles in Autophagic Flux

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of autophagic flux is critical. This guide provides an objective comparison of RH1115, an inducer of autophagic flux, and Bafilomycin A1, a well-established inhibitor. We present supporting experimental data, detailed methodologies for key assays, and visual representations of their mechanisms to facilitate a comprehensive understanding of their contrasting effects.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. The modulation of autophagic flux—the complete process from autophagosome formation to lysosomal degradation—is a key area of research, particularly in neurodegenerative diseases and cancer. This guide contrasts the effects of the novel small molecule this compound with the widely used inhibitor Bafilomycin A1. While this compound has been identified as an inducer of autophagic flux, Bafilomycin A1 is a potent inhibitor, and their opposing mechanisms provide valuable tools for studying autophagy.

Comparative Analysis of Performance

This compound and Bafilomycin A1 exert diametrically opposite effects on autophagic flux. This compound promotes the process, leading to enhanced clearance of autophagic substrates, whereas Bafilomycin A1 blocks the final stages of autophagy, causing an accumulation of autophagosomes.

Mechanism of Action

This compound , a novel small-molecule modulator, has been shown to induce autophagic flux by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[1][2] Its interaction with these proteins leads to changes in lysosome positioning and an increase in the size of autolysosomes, suggesting an enhancement of the fusion between autophagosomes and lysosomes and subsequent cargo degradation.[2] Studies have also indicated that this compound increases the glycosylation of LAMP1, which may play a role in the maturation and function of lysosomes.[2]

Bafilomycin A1 is a macrolide antibiotic that acts as a specific inhibitor of vacuolar H+-ATPase (V-ATPase).[3] By inhibiting this proton pump, Bafilomycin A1 prevents the acidification of lysosomes.[3] This lack of acidification has a dual inhibitory effect on autophagic flux: it prevents the activation of acid-dependent lysosomal hydrolases responsible for degradation and, importantly, it blocks the fusion of autophagosomes with lysosomes.[3][4] More recent evidence suggests that Bafilomycin A1 may also independently inhibit the ER-calcium ATPase Ca-P60A/SERCA, further contributing to the blockade of autophagosome-lysosome fusion.[3][5][6]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and Bafilomycin A1 on key markers of autophagic flux, as determined by immunoblotting and fluorescence microscopy in human iPSC-derived neurons (i³Neurons).

ParameterControl (DMSO)This compound (15 µM, 72h)Bafilomycin A1 (100 nM, 24h)
LC3-II/LC3-I Ratio BaselineSignificantly IncreasedNot Reported in this study, but generally causes accumulation of LC3-II
% Autophagosomes ~10%~15%~50%
% Autolysosomes ~90%~85%~50%
Autolysosome Size BaselineNearly 3x largerNot Reported

Data derived from studies on i³Neurons.[2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and Bafilomycin A1.

RH1115_Pathway cluster_cell Cellular Environment This compound This compound LaminAC Lamin A/C This compound->LaminAC targets LAMP1 LAMP1 This compound->LAMP1 targets Lysosome Lysosome Positioning & Maturation LAMP1->Lysosome promotes Autolysosome Autolysosome (Increased Size) Lysosome->Autolysosome fusion Autophagosome Autophagosome Autophagosome->Autolysosome fusion Degradation Enhanced Cargo Degradation Autolysosome->Degradation leads to

Caption: Mechanism of this compound-induced autophagic flux.

BafilomycinA1_Pathway cluster_cell Cellular Environment BafA1 Bafilomycin A1 VATPase V-ATPase BafA1->VATPase inhibits SERCA Ca-P60A/SERCA BafA1->SERCA inhibits LysosomeAcid Lysosomal Acidification VATPase->LysosomeAcid drives Fusion Autophagosome- Lysosome Fusion SERCA->Fusion enables LysosomeAcid->Fusion Autophagosome Autophagosome Autophagosome->Fusion Degradation Cargo Degradation Fusion->Degradation allows

Caption: Mechanism of Bafilomycin A1-inhibited autophagic flux.

Experimental Protocols

To aid in the design and interpretation of experiments studying autophagic flux, we provide detailed methodologies for two key assays.

LC3 Turnover Assay (via Western Blotting)

This assay measures the levels of LC3-II, a protein that is recruited to the autophagosome membrane, to assess autophagic flux. An increase in LC3-II in the presence of a lysosomal inhibitor like Bafilomycin A1 indicates an active autophagic flux.

Experimental Workflow Diagram

LC3_Turnover_Workflow start Seed Cells treatment Treat cells with compound of interest (e.g., this compound) +/- Bafilomycin A1 start->treatment lysis Lyse cells and collect protein treatment->lysis quantification Quantify protein concentration lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (anti-LC3) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal (chemiluminescence) secondary_ab->detection analysis Analyze LC3-I and LC3-II bands (Densitometry) detection->analysis

Caption: Workflow for the LC3 Turnover Assay.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the experimental compound (e.g., this compound) for the desired time. For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.[7][8] Include appropriate vehicle controls.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE using a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II.[1]

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II using densitometry software.

    • Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., actin or tubulin). Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Tandem mRFP-GFP-LC3 Assay

This fluorescence microscopy-based assay utilizes a tandem fluorescent-tagged LC3 protein (mRFP-GFP-LC3) to visualize and quantify autophagosomes and autolysosomes. In neutral pH environments like the autophagosome, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red puncta.[9][10]

Methodology:

  • Cell Transfection and Treatment:

    • Transfect cells with a plasmid encoding mRFP-GFP-LC3. Stable cell lines are recommended for consistent expression.

    • Plate the transfected cells on coverslips or in imaging-compatible plates.

    • Treat the cells with the experimental compounds (e.g., this compound or Bafilomycin A1) for the desired duration.

  • Live-Cell Imaging or Fixation:

    • For live-cell imaging, visualize the cells directly using a confocal microscope equipped with the appropriate lasers and filters for GFP and mRFP.

    • Alternatively, fix the cells with 4% paraformaldehyde, taking care to avoid protocols that may alter lysosomal pH.[9]

  • Image Acquisition and Analysis:

    • Acquire images of the cells, capturing both the GFP and mRFP channels.

    • Identify and count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

    • The ratio of red to yellow puncta, or the total number of each, can be used to assess the state of autophagic flux. An increase in red puncta indicates enhanced flux, while an accumulation of yellow puncta suggests a blockage in the fusion or degradation steps.

Conclusion

This compound and Bafilomycin A1 represent two extremes in the modulation of autophagic flux. This compound, by targeting Lamin A/C and LAMP1, enhances the late stages of autophagy, promoting the formation of larger, functional autolysosomes and increasing cargo degradation. In stark contrast, Bafilomycin A1 acts as a potent inhibitor by preventing lysosomal acidification and autophagosome-lysosome fusion through its effects on V-ATPase and potentially SERCA. The distinct and opposing mechanisms of these two compounds make them invaluable tools for dissecting the intricate process of autophagy. A thorough understanding of their effects, supported by robust experimental data and appropriate assays, is essential for researchers aiming to manipulate and study autophagic pathways in health and disease.

References

how does RH1115's mechanism differ from other autophagy inducers like trehalose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, is a critical mechanism for maintaining cellular homeostasis and its dysfunction is implicated in a host of diseases, including neurodegenerative disorders and cancer. Consequently, the identification and characterization of small-molecule autophagy inducers are of significant interest in drug discovery. This guide provides a detailed comparison of two such inducers, RH1115 and trehalose (B1683222), focusing on their distinct mechanisms of action, supported by experimental data.

Differentiating the Mechanisms: A Tale of Two Pathways

Both this compound and trehalose are notable for their ability to induce autophagy independently of the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism. However, their upstream mechanisms of action diverge significantly. This compound acts through direct engagement with specific protein targets, while trehalose initiates autophagy by inducing a broader cellular stress response centered on the lysosome.

This compound: A Targeted Approach to Autophagy Induction

This compound is a novel small-molecule modulator of the autophagy-lysosome pathway.[1][2][3][4][5] Through target identification studies, including cellular thermal shift assays (CETSA) and pulldown experiments, Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1) have been identified as direct protein targets of this compound.[1][2][3][6] The interaction with these proteins is thought to initiate a cascade of events leading to enhanced autophagic flux.

The engagement of LAMP1 by this compound is particularly noteworthy as it leads to changes in lysosomal properties, including their positioning within the cell and an increase in their size.[6][7] Specifically, treatment with this compound has been shown to promote the perinuclear clustering of lysosomes, a phenomenon associated with increased autophagosome-lysosome fusion and enhanced degradative capacity.[6]

Trehalose: A Lysosome-Centric Mechanism of Autophagy Activation

Trehalose, a naturally occurring disaccharide, employs a more indirect, stress-responsive mechanism to induce autophagy.[8][9][10][11][12][13] Its primary mode of action involves the induction of lysosomal stress.[9][10][11][12] This is characterized by lysosomal enlargement and transient lysosomal membrane permeabilization (LMP).[8][14]

The permeabilization of the lysosomal membrane leads to the release of calcium into the cytoplasm.[8] This increase in cytosolic calcium activates the phosphatase calcineurin, which in turn dephosphorylates and activates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[8][14] Activated TFEB then translocates to the nucleus, where it drives the expression of genes involved in the autophagy-lysosome pathway.[8][15] An alternative but related mechanism suggests that trehalose accumulation in lysosomes can lead to a mild elevation of lysosomal pH, which can inactivate mTORC1 on the lysosomal surface, thereby relieving its inhibitory effect on TFEB.[9][10][13][16][17]

At a Glance: Key Mechanistic Differences

FeatureThis compoundTrehalose
Primary Mechanism Direct binding to protein targetsInduction of lysosomal stress
Key Molecular Targets Lamin A/C, LAMP1[1][2][3][6]TFEB (indirectly activated)[8][9][10][11][12][13]
Cellular Process Modulation of lysosome positioning and function[6][7]Lysosomal membrane permeabilization and TFEB nuclear translocation[8][14]
mTOR-Dependence Independent[6]Independent[8][18]

Quantitative Comparison of Autophagy Induction

Direct comparative studies quantifying the autophagic induction of this compound and trehalose under identical conditions are limited. The following table summarizes available quantitative data from separate studies, highlighting the different experimental contexts.

ParameterThis compoundTrehalose
LC3-II Fold Increase Data not available in a directly comparable format.Significant increases in LC3-II levels have been reported.[8][15]
p62 Degradation Implied through increased autophagic flux.Demonstrated to accelerate p62 turnover.
TFEB Nuclear Translocation Not reported as a primary mechanism.Significant nuclear translocation observed 6-24 hours post-treatment.[8]
Lysosomal Effects 1.5-fold increase in LAMP1 protein levels; ~3-fold increase in autolysosome size.[6]3-fold increase in EGFP-LGALS3 puncta (marker of LMP).[8]
Effective Concentration EC50 of 46.2 µM for eGFP-LC3 puncta formation (biotinylated derivative).[6]Autophagy induction observed at concentrations as low as 100 µM.[11]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of this compound and trehalose in inducing autophagy.

RH1115_Pathway cluster_cell Cell This compound This compound LaminAC Lamin A/C This compound->LaminAC Direct Binding LAMP1 LAMP1 This compound->LAMP1 Direct Binding Lysosome Lysosome LAMP1->Lysosome Alters Positioning & Function Autolysosome Autolysosome (Enhanced Degradation) Lysosome->Autolysosome Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Trehalose_Pathway cluster_cell Cell Trehalose Trehalose Lysosome Lysosome Trehalose->Lysosome Induces Stress LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Ca2_release Ca2+ Release LMP->Ca2_release Calcineurin Calcineurin Ca2_release->Calcineurin Activates TFEB_p TFEB (Phosphorylated) [Cytoplasm] Calcineurin->TFEB_p Dephosphorylates TFEB TFEB (Dephosphorylated) [Nucleus] TFEB_p->TFEB Nuclear Translocation Autophagy_Genes Autophagy & Lysosomal Gene Expression TFEB->Autophagy_Genes Upregulates

References

A Comparative Analysis of RH1115 and Other mTOR-Independent Autophagy Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, is critical for maintaining cellular homeostasis. Its dysregulation is implicated in a range of diseases, including neurodegenerative disorders and cancer. While the mTOR-dependent pathway has been a primary target for inducing autophagy, attention is increasingly turning to mTOR-independent mechanisms to circumvent potential side effects associated with mTOR inhibition. This guide provides a comparative analysis of a novel mTOR-independent autophagy activator, RH1115, and other established compounds in this class, supported by experimental data and detailed protocols.

Performance Comparison of mTOR-Independent Autophagy Activators

The following table summarizes the key characteristics of this compound and other notable mTOR-independent autophagy activators. Direct comparison of potency (e.g., EC50 values) should be interpreted with caution, as the data are derived from various studies with differing experimental conditions.

ActivatorMechanism of ActionEffective Concentration for Autophagy InductionCytotoxicityKey Features
This compound Targets Lamin A/C and LAMP1, affecting lysosome positioning and autophagic flux.[1]EC50 of 46.2 μM for a biotinylated analogue in eGFP-LC3 puncta formation assay.[1]Shows a 22-fold selectivity window between autophagy activation and cytotoxicity.[1] No overt cytotoxicity observed in iPSC-derived neurons at effective concentrations.[1]Novel mechanism targeting lamin and lysosomal proteins.[1]
CCT020312 Selective activator of PERK (EIF2AK3), leading to eIF2α phosphorylation.[2][3][4][5][6]EC50 of 5.1 μM for PERK activation.[4] Effective concentrations for inhibiting cell proliferation are in the low micromolar range (e.g., 1.8-6.1 μM).[2][3][5]Induces G1 cell cycle arrest and apoptosis in cancer cells.[6]Acts on the unfolded protein response (UPR) pathway.[6]
Trehalose Mechanism is not fully elucidated but is known to be mTOR-independent.[7][8]Effective concentrations range from 50 mM to 100 mM in various cell lines.[9]Generally low cytotoxicity, but high concentrations can induce osmotic stress.[7][10]A naturally occurring disaccharide with neuroprotective properties.[7]
SMER28 Mechanism is not fully defined but enhances autophagosome synthesis.Effective at concentrations between 10 µM and 50 µM.[11][12]Low cytotoxicity reported in multiple studies.[13][14]Identified through a screen for small-molecule enhancers of rapamycin.
Carbamazepine (B1668303) Lowers intracellular inositol (B14025) and IP3 levels.[15]Effective concentrations are in the micromolar range (e.g., 6-14 µg/mL).[16]Can exhibit cytotoxicity at higher concentrations.[16][17][18][19]An approved anti-convulsant and mood-stabilizing drug.[15]
Valproic Acid Multiple proposed mechanisms, including inhibition of the Akt/mTOR pathway in some contexts, but also mTOR-independent effects.[20][21][22][23]Effective concentrations are in the millimolar range (e.g., 1 mM).[20][21][22]Dose-dependent cytotoxicity has been observed.[20][21][22][24]A histone deacetylase inhibitor with anti-cancer properties.[23]
Lithium Inhibits inositol monophosphatase (IMPase), leading to reduced IP3 levels.Effective concentrations are in the millimolar range.Dose-dependent cytotoxicity has been reported.[25][26][27][28][29]A long-established treatment for bipolar disorder.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental procedures involved in studying these compounds, the following diagrams illustrate the key signaling pathways and experimental workflows.

mTOR_Independent_Autophagy_Pathways cluster_this compound This compound Pathway cluster_CCT020312 CCT020312 Pathway cluster_Inositol Inositol Depletion Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Lysosome Lysosome Positioning & Autophagic Flux LAMP1->Lysosome CCT020312 CCT020312 PERK PERK CCT020312->PERK eIF2a eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 AutophagyGenes Autophagy Gene Expression ATF4->AutophagyGenes Inhibitors Lithium, Carbamazepine, Valproic Acid IMPase IMPase Inhibitors->IMPase inhibit Inositol Inositol IMPase->Inositol inhibits production IP3 IP3 Inositol->IP3 precursor Autophagy Autophagy Induction IP3->Autophagy inhibits

Figure 1: Signaling pathways of select mTOR-independent autophagy activators.

Experimental_Workflow cluster_LC3 LC3-II Immunoblotting cluster_Flux mCherry-GFP-LC3 Autophagy Flux Assay cluster_p62 p62/SQSTM1 Degradation Assay A1 Cell Culture & Treatment with Activator A2 Cell Lysis A1->A2 A3 Protein Quantification A2->A3 A4 SDS-PAGE A3->A4 A5 Western Blot for LC3-I/II A4->A5 A6 Densitometry Analysis (LC3-II/LC3-I or LC3-II/Actin) A5->A6 B1 Transfect Cells with mCherry-GFP-LC3 B2 Treat with Activator B1->B2 B3 Fluorescence Microscopy or Flow Cytometry B2->B3 B4 Quantify Yellow (Autophagosomes) & Red (Autolysosomes) Puncta B3->B4 C1 Cell Culture & Treatment with Activator C2 Cell Lysis C1->C2 C3 Western Blot for p62 C2->C3 C4 Densitometry Analysis (p62/Actin) C3->C4

Figure 2: General experimental workflows for assessing autophagy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for the key assays used to evaluate the performance of autophagy activators.

LC3-II Immunoblotting for Autophagy Induction

This protocol is a standard method to assess the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

a. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of the autophagy activator (e.g., this compound, CCT020312) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

  • To assess autophagic flux, a parallel set of wells should be co-treated with an autophagy inhibitor such as Bafilomycin A1 (100 nM) for the final 2-4 hours of the activator treatment.

b. Cell Lysis and Protein Quantification:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

c. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 12-15% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B (1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The membrane can be stripped and re-probed for a loading control such as β-actin or GAPDH.

d. Data Analysis:

  • Quantify the band intensities for LC3-I, LC3-II, and the loading control using densitometry software (e.g., ImageJ).

  • Calculate the LC3-II/LC3-I ratio or the LC3-II/loading control ratio to determine the level of autophagy induction. An increase in this ratio upon treatment with the activator, which is further enhanced in the presence of Bafilomycin A1, indicates an increase in autophagic flux.

mCherry-GFP-LC3 Autophagy Flux Assay

This fluorescence-based assay allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes and autolysosomes.

a. Cell Transfection and Treatment:

  • Plate cells on glass coverslips in a 24-well plate.

  • Transfect the cells with a plasmid encoding the mCherry-GFP-LC3 tandem construct using a suitable transfection reagent.

  • Allow the cells to express the construct for 24-48 hours.

  • Treat the cells with the autophagy activator or vehicle control for the desired time.

b. Fluorescence Microscopy:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.

  • Image the cells using a confocal microscope with appropriate laser lines for GFP (e.g., 488 nm) and mCherry (e.g., 561 nm).

c. Data Analysis:

  • For each cell, count the number of yellow puncta (mCherry+GFP+, representing autophagosomes) and red puncta (mCherry+GFP-, representing autolysosomes).

  • An increase in the number of both yellow and red puncta upon treatment suggests an overall induction of autophagy. An increase in the ratio of red to yellow puncta indicates an efficient autophagic flux.

p62/SQSTM1 Degradation Assay

p62 is a protein that is selectively degraded by autophagy. Therefore, its levels are inversely correlated with autophagic activity.

a. Cell Culture, Treatment, and Lysis:

  • Follow the same procedure as for the LC3-II Immunoblotting protocol (steps a and b).

b. Western Blotting:

  • Follow the same procedure as for the LC3-II Immunoblotting protocol (step c), but use a primary antibody against p62/SQSTM1 (1:1000 dilution).

  • The membrane should also be probed for a loading control.

c. Data Analysis:

  • Quantify the band intensities for p62 and the loading control.

  • A decrease in the p62/loading control ratio upon treatment with the autophagy activator indicates an increase in autophagic flux.[30]

References

RH1115: A Superior Modulator of Autophagy Compared to Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the advantages of RH1115 in autophagy modulation, supported by comparative experimental data and detailed protocols.

The field of autophagy modulation is rapidly evolving, with new therapeutic strategies emerging for a host of neurodegenerative diseases, cancers, and other conditions linked to dysfunctional cellular clearance pathways. While traditional autophagy modulators like rapamycin (B549165), chloroquine (B1663885), and bafilomycin A1 have been invaluable research tools, they possess significant limitations, including off-target effects and mechanisms that do not fully recapitulate physiological autophagy. A novel small molecule, this compound, has emerged as a promising alternative, offering a more precise and potentially more therapeutically relevant mechanism of action. This guide provides a comprehensive comparison of this compound with traditional autophagy modulators, presenting key experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

Key Advantages of this compound

This compound stands out from traditional autophagy modulators due to its unique mechanism of action. Unlike rapamycin, which induces autophagy through the well-characterized mTOR-dependent pathway, this compound operates independently of mTOR signaling.[1][2][3] This is a significant advantage, as the mTOR pathway is a central regulator of numerous cellular processes, and its inhibition can lead to a wide range of off-target effects.[2][3]

Furthermore, this compound has been shown to enhance autophagic flux, the complete process from autophagosome formation to their fusion with lysosomes and the degradation of their contents.[1][2] This is in contrast to late-stage inhibitors like chloroquine and bafilomycin A1, which block the final steps of autophagy, leading to an accumulation of autophagosomes that are not cleared.[2][4][5]

Recent studies have identified Lamin A/C and Lysosome-associated membrane protein 1 (LAMP1) as protein targets of this compound.[2][3][6][7] This interaction appears to modulate lysosome positioning and function, contributing to its ability to enhance the autophagy-lysosome pathway.[2][6][8][9] This targeted approach offers a more nuanced regulation of autophagy compared to the broad inhibitory effects of traditional modulators.

Comparative Data: this compound vs. Traditional Modulators

The superiority of this compound can be observed in its effects on key markers of autophagy. The following tables summarize quantitative data from comparative studies.

Autophagy Marker This compound Rapamycin Bafilomycin A1 / Chloroquine Cell Type Reference
LC3-II/LC3-I Ratio Significantly IncreasedIncreasedIncreased (accumulation)HeLa, i³Neurons[2]
mCherry-GFP-LC3 Puncta Increase in red puncta (autolysosomes)Increase in yellow and red punctaAccumulation of yellow puncta (autophagosomes)HeLa[1][2]
p-P70S6K Levels No significant changeDecreasedNo significant changeHeLa[2]
LAMP1 Levels Significantly IncreasedNot reportedNot reportedi³Neurons[2]
Autophagosome Percentage LowModerateHighi³Neurons[2]
Autolysosome Percentage HighModerateLowi³Neurons[2]

Table 1: Comparative effects of this compound and traditional autophagy modulators on key autophagy markers.

Parameter This compound (15 µM) DMSO (Control) Fold Change P-value Cell Type Reference
LC3-II/LC3-I Ratio Data not quantified in foldsSignificantly higher than DMSO-<0.05i³Neurons[2]
LAMP1 Protein Level ~1.5-fold increase1.01.5<0.05i³Neurons[2]
Autolysosome Intensity Significantly higher than DMSO--<0.001i³Neurons[2]
Autolysosome Size Significantly larger than DMSO--<0.01i³Neurons[2]

Table 2: Quantitative effects of this compound on autophagy and lysosomal markers in human iPSC-derived neurons (i³Neurons).

Signaling Pathways and Mechanisms

The distinct mechanisms of this compound and traditional autophagy modulators are visualized in the following diagrams.

RH1115_vs_Traditional_Autophagy_Modulators cluster_this compound This compound Pathway cluster_Traditional Traditional Modulator Pathways cluster_Rapamycin Rapamycin (mTOR-dependent) cluster_CQ_BafA1 Chloroquine / Bafilomycin A1 (Late-stage) This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Lysosome Lysosome Function & Positioning LAMP1->Lysosome AutophagicFlux Increased Autophagic Flux Lysosome->AutophagicFlux Rapamycin Rapamycin mTORC1 mTORC1 Rapamycin->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 AutophagyInduction_Rapa Autophagy Induction ULK1->AutophagyInduction_Rapa CQ_BafA1 Chloroquine / Bafilomycin A1 AutophagosomeLysosomeFusion Autophagosome- Lysosome Fusion CQ_BafA1->AutophagosomeLysosomeFusion LysosomalAcidification Lysosomal Acidification CQ_BafA1->LysosomalAcidification AutophagosomeAccumulation Autophagosome Accumulation

Caption: Comparative signaling pathways of this compound and traditional autophagy modulators.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Western Blot for LC3-II/LC3-I Ratio

This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

Methodology:

  • Cell Lysis: After treatment with the respective compounds (e.g., this compound, rapamycin, or vehicle control), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on a 12% SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

    • Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • Quantify the band intensities for LC3-I and LC3-II using densitometry software. The ratio of LC3-II to LC3-I is then calculated. An increase in this ratio indicates an induction of autophagy.[2][10]

mCherry-GFP-LC3 Autophagic Flux Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.[1]

Autophagic_Flux_Assay_Workflow Start Cells expressing mCherry-GFP-LC3 Treatment Treat with this compound, Rapamycin, or Control Start->Treatment Imaging Live or Fixed-Cell Fluorescence Microscopy Treatment->Imaging Analysis Quantify Yellow (Autophagosomes) and Red (Autolysosomes) Puncta Imaging->Analysis Conclusion Increased Red/Yellow Ratio = Increased Autophagic Flux Analysis->Conclusion

Caption: Experimental workflow for the mCherry-GFP-LC3 autophagic flux assay.

Methodology:

  • Cell Culture and Transfection: Culture cells (e.g., HeLa or neuronal cells) on glass coverslips and transfect them with a plasmid encoding the mCherry-GFP-LC3 tandem fluorescent protein.

  • Compound Treatment: Treat the transfected cells with this compound, traditional modulators, or a vehicle control for the desired duration (e.g., 4-24 hours).[1]

  • Cell Fixation and Staining (for fixed-cell imaging):

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.[1]

  • Fluorescence Microscopy:

    • Acquire images using a fluorescence microscope equipped with filters for GFP (green channel) and mCherry (red channel).

    • Capture images from multiple random fields for each experimental condition.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (co-localization of GFP and mCherry), while autolysosomes will appear as red puncta (GFP signal is quenched in the acidic lysosomal environment).[1][2]

    • Quantify the number of yellow and red puncta per cell.

    • An increase in the number of red puncta or an increased ratio of red to yellow puncta indicates an enhancement of autophagic flux.[1]

Conclusion

This compound represents a significant advancement in the field of autophagy modulation. Its mTOR-independent mechanism, targeted action on the lysosome, and ability to promote complete autophagic flux offer distinct advantages over traditional modulators. The experimental data clearly demonstrates its efficacy in inducing a productive autophagic response without the confounding effects associated with broad-acting agents like rapamycin or the artificial accumulation of autophagosomes caused by late-stage inhibitors. For researchers and drug development professionals, this compound provides a powerful and precise tool to investigate the therapeutic potential of autophagy in a wide range of diseases.

References

A Comparative Guide to the Neuroprotective Effects of RH1115 and Other Autophagy-Lysosome Modulating Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of the autophagy-lysosome pathway is a promising therapeutic strategy for neurodegenerative diseases. This guide provides a comparative analysis of the novel small-molecule autophagy modulator, RH1115, with other compounds known to exert neuroprotective effects through this pathway. The information presented is based on available preclinical data and is intended to facilitate an objective evaluation of these compounds for further research and development.

Introduction to this compound

This compound is a recently identified small molecule that promotes autophagic flux by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[1][2] Its mechanism of action involves inducing changes in lysosome positioning and enhancing lysosomal function, which are crucial for the clearance of aggregated proteins and damaged organelles in neurons.[1][2] Dysfunction of the autophagy-lysosome pathway is a known hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][3][4][5]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize the quantitative data on the effects of this compound and other relevant neuroprotective compounds on key biomarkers of the autophagy-lysosome pathway. It is important to note that direct comparative studies are limited, and the data presented here are compiled from individual studies. Variations in experimental models and conditions should be considered when interpreting these results.

Table 1: Effects of Autophagy-Modulating Compounds on Key Biomarkers

CompoundTarget/MechanismModel SystemKey Biomarker(s)Quantitative EffectReference
This compound Lamin A/C, LAMP1Human iPSC-derived neurons (i³Neurons)LAMP1 protein levels~1.5-fold increase[1]
LC3-II/LC3-I ratioSignificant increase[1][2]
Rapamycin mTOR inhibitor (autophagy activator)Various neuronal modelsLC3-II levels, p62 degradationIncreased autophagic flux[6]
Trehalose mTOR-independent autophagy activatorPC12 cells, mouse modelsLC3 levels, clearance of mutant α-synucleinIncreased autophagy and neuroprotection[7]
Melatonin Multi-target (antioxidant, autophagy modulator)Rat models of MCAO, OGD modelsBeclin-1, LC3 conversionInhibition of Beclin-1 and LC3 conversion, neuroprotection
Coniferaldehyde Nrf2 signaling pathway activatorAPP/PS1 mouse modelAmyloid-beta (Aβ) pathologyReduction in Aβ pathology[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the studies of this compound.

Immunoblotting for LAMP1 and LC3
  • Cell Culture and Treatment: Human iPSC-derived neurons (i³Neurons) were treated with this compound (15 μM) or DMSO (vehicle control) for 72 hours.[1]

  • Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined using a standard protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against LAMP1 and LC3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software, and the LC3-II/LC3-I ratio or LAMP1 levels normalized to a loading control (e.g., tubulin) were calculated.[1]

Confocal Microscopy for Autophagic Flux
  • Cell Culture and Transfection: Neurons were transduced with a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) reporter construct.

  • Treatment: Cells were treated with this compound, DMSO, or a known autophagy inhibitor like Bafilomycin A1 (BafA1) as a control.[1][2]

  • Imaging: Live-cell or fixed-cell imaging was performed using a confocal microscope.

  • Image Analysis: The number of GFP-positive (autophagosomes) and mCherry-positive (autolysosomes) puncta per cell were quantified. An increase in red-only puncta indicates successful fusion of autophagosomes with lysosomes and thus, an active autophagic flux.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general workflow for evaluating neuroprotective compounds.

RH1115_Signaling_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC Binds to LAMP1 LAMP1 This compound->LAMP1 Binds to Lysosome Lysosome LAMP1->Lysosome Modulates positioning & biogenesis Autophagy Autophagy Induction Lysosome->Autophagy AutophagicFlux Increased Autophagic Flux Autophagy->AutophagicFlux Neuroprotection Neuroprotection AutophagicFlux->Neuroprotection Leads to

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation CellCulture Neuronal Cell Culture (e.g., i³Neurons) CompoundTreatment Treatment with Test Compound CellCulture->CompoundTreatment BiochemicalAssays Biochemical Assays (Western Blot for LC3, LAMP1) CompoundTreatment->BiochemicalAssays ImagingAssays Imaging Assays (Confocal Microscopy for Autophagic Flux) CompoundTreatment->ImagingAssays AnimalModel Neurodegenerative Disease Animal Model (e.g., APP/PS1 mice) BiochemicalAssays->AnimalModel Inform CellViability Cell Viability Assays ImagingAssays->CellViability CompoundAdmin Compound Administration AnimalModel->CompoundAdmin BehavioralTests Behavioral Tests (e.g., Morris Water Maze) CompoundAdmin->BehavioralTests Histology Histological Analysis (e.g., Plaque load) BehavioralTests->Histology BiomarkerAnalysis Biomarker Analysis (e.g., Protein levels in brain tissue) Histology->BiomarkerAnalysis

References

Revolutionizing Neurodegenerative Disease Research: A Comparative Analysis of RH1115 and Other Autophagy-Lysosomal Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel small molecule, RH1115, is showing significant promise in preclinical models of neurodegenerative diseases by modulating the autophagy-lysosomal pathway (ALP). This guide provides a comprehensive comparison of this compound with other ALP modulators, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and protocols.

This compound, a modulator of the autophagy-lysosomal pathway, has demonstrated the ability to resolve pathologies linked to Alzheimer's Disease in cellular and zebrafish models. It functions by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1), leading to the induction of autophagic flux and a change in the positioning of lysosomes within neurons. This mechanism has been shown to clear the accumulation of axonal lysosomes and decrease the levels of extracellular amyloid-beta 42 (Aβ42) in human iPSC-derived neurons.

This comparison guide will delve into the quantitative effects of this compound in various neurodegenerative disease models and contrast its performance with that of other well-known autophagy modulators, such as rapamycin (B549165), trehalose, and Small-Molecule Enhancers of Rapamycin (SMERs).

Comparative Efficacy of Autophagy Modulators in Neurodegenerative Disease Models

The following tables summarize the quantitative effects of this compound and alternative compounds in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases.

Compound Disease Model Key Efficacy Readout Quantitative Effect Reference
This compound JIP3 KO Zebrafish (AD model)Rescue of locomotor defectsSignificant rescue of total distance moved and average velocity.[1]
JIP3 KO human i3Neurons (AD model)Reduction of extracellular Aβ42Reduces secreted Aβ42 levels.[1]
Rapamycin 3xTg-AD mice (AD model)Reduction of Aβ plaques and Tau tanglesSignificantly reduced plaques and tangles when administered early.[2]
MPTP-induced mouse model (PD model)Protection of dopaminergic neuronsImproved behavioral symptoms and reduced loss of dopamine (B1211576) neurons.[3]
SAMP8 mouse model (neurodegeneration)Increase in autophagy markersSignificantly increased LC3-II and beclin 1 protein expression.[4]
Trehalose PrP-A53T mouse model (PD model)Prevention of dopaminergic neuron lossPrevented a 25% loss of nigral TH+ neurons and a 38% loss of striatal TH+ projections.[5]
AAV α-synuclein rat model (PD model)Reduction of α-synuclein aggregatesSignificantly reduced the amount of α-synuclein aggregates and improved motor deficits.[6]
SMERs PC12 cells (HD/PD model)Clearance of mutant huntingtin and α-synucleinReduced A53T α-synuclein levels to 50% or lower than control.[7]

Signaling Pathways and Mechanisms of Action

This compound operates through a distinct, mTOR-independent mechanism by targeting Lamin A/C and LAMP1. This contrasts with many other autophagy modulators that function via the mTOR pathway.

This compound Signaling Pathway This compound This compound Lamin_AC Lamin A/C This compound->Lamin_AC LAMP1 LAMP1 This compound->LAMP1 Lysosome_Positioning Altered Lysosome Positioning Lamin_AC->Lysosome_Positioning LAMP1->Lysosome_Positioning Autophagic_Flux Increased Autophagic Flux Lysosome_Positioning->Autophagic_Flux Axonal_Transport Restored Axonal Lysosome Transport Autophagic_Flux->Axonal_Transport Clearance Clearance of Protein Aggregates (e.g., Aβ42) Axonal_Transport->Clearance Neuroprotection Neuroprotection Clearance->Neuroprotection

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Measurement of Autophagic Flux using Tandem mCherry-GFP-LC3 Assay

This assay is a reliable method to monitor the progression of autophagy from autophagosome formation to lysosomal fusion and degradation.

Principle: The tandem fluorescent protein mCherry-GFP-LC3 is used to label autophagosomes and autolysosomes. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta. An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.

Protocol Outline:

  • Cell Culture and Transfection: Culture neuronal cells (e.g., iPSC-derived neurons) on glass coverslips and transfect with a plasmid encoding mCherry-GFP-LC3.

  • Compound Treatment: Treat cells with this compound or other autophagy modulators at desired concentrations for a specified duration (e.g., 24 hours). Include vehicle-treated cells as a negative control and rapamycin-treated cells as a positive control.

  • Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount the coverslips on microscope slides, and acquire images using a confocal fluorescence microscope.

  • Image Analysis: Quantify the number of yellow (GFP+/mCherry+) and red (GFP-/mCherry+) puncta per cell. Calculate the autophagic flux as the ratio of red puncta to yellow puncta.

Autophagic Flux Assay Workflow Start Start: Neuronal Cell Culture Transfection Transfect with mCherry-GFP-LC3 Start->Transfection Treatment Treat with Compound (e.g., this compound) Transfection->Treatment Fixation Fix and Mount Cells Treatment->Fixation Imaging Confocal Microscopy Fixation->Imaging Analysis Quantify Yellow and Red Puncta Imaging->Analysis Result Calculate Autophagic Flux Analysis->Result

Figure 2: Workflow for measuring autophagic flux.
Zebrafish Locomotor Assay (Touch-Evoked Response)

This assay assesses the functional output of the motor system in a whole-organism model.

Principle: Zebrafish larvae exhibit a characteristic escape response when touched. Deficits in this response can indicate underlying neuromuscular dysfunction, which can be rescued by effective therapeutic compounds.

Protocol Outline:

  • Animal Husbandry and Treatment: Raise zebrafish embryos in standard conditions. Treat JIP3 knockout and wild-type larvae with this compound or vehicle from 1-day post-fertilization (dpf).

  • Behavioral Assay: At 6 dpf, individually place larvae in a petri dish on an illuminated stage.

  • Stimulation and Recording: Acclimate the larva for a short period. Deliver a gentle touch stimulus to the head or tail with a fine probe. Record the subsequent swimming behavior using a high-speed camera.

  • Data Analysis: Track the movement of the larva using appropriate software to quantify parameters such as total distance moved, average velocity, and maximum acceleration. Compare these parameters between treated and untreated knockout and wild-type larvae.

Zebrafish Locomotor Assay Start Start: Zebrafish Larvae (WT and JIP3 KO) Treatment Treat with this compound or Vehicle Start->Treatment Assay_Setup Place Individual Larva in Petri Dish Treatment->Assay_Setup Stimulation Deliver Touch Stimulus Assay_Setup->Stimulation Recording Record Escape Response (High-Speed Camera) Stimulation->Recording Analysis Track and Quantify Movement Parameters Recording->Analysis Result Compare Locomotor Performance Analysis->Result

Figure 3: Workflow for the zebrafish touch-evoked response assay.

Conclusion

This compound presents a promising and distinct approach to tackling neurodegenerative diseases by targeting the autophagy-lysosomal pathway through a novel, mTOR-independent mechanism. Its ability to rescue disease-related phenotypes in preclinical models warrants further investigation and positions it as a strong candidate for continued drug development. This guide provides a foundational comparison to aid researchers in evaluating the potential of this compound alongside other autophagy-modulating strategies.

References

cross-validation of RH1115's activity in various research laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the activity and experimental validation of the novel autophagy-lysosome modulator, RH1115, designed for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the novel small molecule this compound, a modulator of the autophagy-lysosome pathway, with other compounds, supported by experimental data from foundational research. We present a summary of its performance, detailed experimental protocols, and visualizations of its mechanism of action to facilitate a clear understanding of its potential in therapeutic development.

Performance Comparison of Autophagy-Inducing Compounds

This compound was identified through a high-throughput screening of 10,000 molecules for their ability to induce the formation of eGFP-LC3 puncta in HeLa cells, a key indicator of autophagy.[1] The initial screen identified 312 potential candidates, from which two compounds, 1a and 2a , were prioritized.[1] Subsequent synthetic optimization of these initial hits led to the development of more potent analogues, including this compound.[1][2]

The table below summarizes the key quantitative data related to the activity of this compound and its precursors.

CompoundTarget(s)Effect on LAMP1 Levels (in neurons)Key CharacteristicsReference
This compound Lamin A/C, LAMP11.5-fold increaseInduces changes in LAMP1 vesicle properties, alters lysosome positioning, and increases autophagic flux in an mTOR-independent manner.[1][ACS Chem Neurosci. 2023, 14, 24][3]
1a (DS1040) Not specifiedNot specifiedPrioritized hit from initial eGFP-LC3 puncta formation assay.[1][ACS Chem Neurosci. 2023, 14, 24][3]
2a Not specifiedNot specifiedPrioritized hit from initial eGFP-LC3 puncta formation assay.[1][ACS Chem Neurosci. 2023, 14, 24][3]

Mechanism of Action and Signaling Pathway

This compound modulates the autophagy-lysosome pathway by directly targeting Lamin A/C and Lysosomal-Associated Membrane Protein 1 (LAMP1).[1][4] This interaction leads to an increase in LAMP1 protein levels, changes in the properties of LAMP1 vesicles, and altered positioning of lysosomes within the cell.[1][4] These cellular changes ultimately result in an increased autophagic flux. The mechanism is notably independent of the mTOR pathway, a common regulator of autophagy.

RH1115_Signaling_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC targets LAMP1 LAMP1 This compound->LAMP1 targets Lysosome Lysosome Positioning & LAMP1 Vesicles LaminAC->Lysosome modulates LAMP1->Lysosome modulates Autophagy Autophagic Flux Lysosome->Autophagy induces

Signaling pathway of this compound in modulating autophagy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

eGFP-LC3 Puncta Formation Assay

This high-throughput screening assay was utilized to identify molecules that induce autophagy.

  • Cell Line: HeLa cells stably expressing eGFP-LC3.

  • Procedure:

    • Cells were plated at a density of 2,500 cells per well in a 384-well plate.

    • A library of 10,000 small molecules was added to the wells at a final concentration of 10 µM.

    • Cells were incubated for 24 hours.

    • Cells were fixed, stained with Hoechst dye, and imaged using an automated high-content imaging system.

    • Image analysis was performed to quantify the number of eGFP-LC3 puncta per cell.

  • Positive Hit Criteria: Molecules that significantly increased the number of puncta per cell (z-score > 2.199 in two biological replicates) were considered hits.[1]

Target Identification using Biotinylated this compound Probe

A biotin-labeled version of this compound was developed to identify its protein targets.

  • Probe: Biotin-RH1115

  • Procedure:

    • A549 cell lysates were incubated with Biotin-RH1115 (50 µM) or biotin (B1667282) acid as a negative control.

    • Streptavidin beads were used to pull down the biotin-labeled probe and any bound proteins.

    • For competition experiments, an excess of unlabeled this compound (100 µM) was added to the lysate prior to the addition of Biotin-RH1115.[1]

    • The pulled-down proteins were analyzed by western blotting and mass spectrometry.

  • Target Validation: The identified targets, Lamin A/C and LAMP1, were further validated using western blotting and a cellular thermal shift assay (CETSA).[1]

Experimental_Workflow_Target_ID cluster_pulldown Streptavidin Pulldown cluster_analysis Analysis Lysate A549 Cell Lysate Incubation Incubation Lysate->Incubation Biotin_this compound Biotin-RH1115 Biotin_this compound->Incubation Streptavidin_Beads Streptavidin Beads Incubation->Streptavidin_Beads Pulldown Pulldown Streptavidin_Beads->Pulldown Western_Blot Western Blot Pulldown->Western_Blot Mass_Spec Mass Spectrometry Pulldown->Mass_Spec

Workflow for this compound target identification.
Western Blotting

Western blotting was used to quantify changes in protein levels following treatment with this compound.

  • Cell Lines: HeLa cells and human iPSC-derived neurons.

  • Procedure:

    • Cells were treated with this compound (50 µM) or DMSO for 24 hours.[1]

    • Cell lysates were collected and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes were probed with primary antibodies against LAMP1 and Lamin A/C, followed by HRP-conjugated secondary antibodies.

    • Protein bands were visualized using chemiluminescence and quantified.

  • Normalization: Protein levels were normalized to β-actin as a loading control.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA was performed to confirm the direct binding of this compound to its target proteins.

  • Cell Line: A549 cells.

  • Procedure:

    • Cells were treated with this compound (100 µM) or DMSO for 24 hours.[1]

    • The treated cells were heated at various temperatures for 3 minutes.[1]

    • Cell lysates were collected and the soluble fraction was analyzed by western blotting for the target proteins.

  • Principle: Binding of a ligand (this compound) to its target protein can increase the thermal stability of the protein, resulting in more soluble protein being present at higher temperatures compared to the untreated control.

Conclusion

This compound represents a promising new small molecule for the modulation of the autophagy-lysosome pathway. Its unique, mTOR-independent mechanism of action and its specific targets, Lamin A/C and LAMP1, offer a novel avenue for therapeutic intervention in diseases where this pathway is implicated, such as neurodegenerative disorders.[1][4] The experimental data from the foundational study by Hippman et al. provides a strong basis for its activity. Further cross-validation of this compound's efficacy and safety in various research laboratories will be crucial for its continued development and potential clinical application.

References

comparative transcriptomics of cells treated with RH1115 and rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule RH1115 and the well-established mTOR inhibitor, rapamycin (B549165). While direct comparative transcriptomic data is not yet available in published literature, this document synthesizes the current understanding of their distinct mechanisms of action and impacts on cellular pathways. The guide also presents a hypothetical experimental protocol for a comprehensive comparative transcriptomics study, offering a roadmap for future research in this area.

Molecular and Cellular Mechanisms: A Comparative Overview

This compound and rapamycin both influence fundamental cellular processes, primarily autophagy, but through different signaling cascades and molecular targets. Rapamycin is a well-characterized inhibitor of the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2][3] In contrast, this compound modulates the autophagy-lysosome pathway by targeting Lamin A/C and Lysosome-Associated Membrane Protein 1 (LAMP1).[4][5][6][7]

FeatureThis compoundRapamycin
Primary Molecular Target(s) Lamin A/C, LAMP1[4][5][6][7]FKBP12, leading to inhibition of mTORC1[2]
Affected Signaling Pathway Autophagy-Lysosome Pathway[4][5][6][7]mTOR Signaling Pathway[1][2][3]
Key Cellular Outcomes Induction of autophagic flux, modulation of lysosome positioning[4]Inhibition of cell growth and proliferation, induction of autophagy, modulation of immune responses[4][8]
Known Transcriptomic Effects Not yet documented in publicly available research.Downregulation of genes related to cell death, survival, and migration; upregulation of oxidative stress response genes.[4][8]

Signaling Pathways

The signaling pathways affected by this compound and rapamycin are distinct, highlighting their different modes of action.

RH1115_Pathway This compound This compound LaminAC Lamin A/C This compound->LaminAC LAMP1 LAMP1 This compound->LAMP1 Autophagy_Lysosome_Pathway Autophagy-Lysosome Pathway Modulation LaminAC->Autophagy_Lysosome_Pathway LAMP1->Autophagy_Lysosome_Pathway Autophagic_Flux Increased Autophagic Flux Autophagy_Lysosome_Pathway->Autophagic_Flux Lysosome_Positioning Altered Lysosome Positioning Autophagy_Lysosome_Pathway->Lysosome_Positioning

Figure 1: Proposed signaling pathway of this compound.

Rapamycin_Pathway Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 mTORC1 mTORC1 FKBP12->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Inhibits EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Protein_Synthesis Protein Synthesis (Inhibited) S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Autophagy Autophagy (Induced) ULK1->Autophagy

Figure 2: Simplified mTOR signaling pathway inhibited by rapamycin.

Hypothetical Experimental Protocol for Comparative Transcriptomics

To directly compare the transcriptomic consequences of this compound and rapamycin treatment, a robust experimental design is crucial. The following protocol outlines a standard workflow for such a study.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing & Data Analysis Cell_Seeding Seed cells (e.g., HeLa, U2OS) in replicate plates Treatment Treat with: - Vehicle (DMSO) - this compound - Rapamycin Cell_Seeding->Treatment Incubation Incubate for a defined time period (e.g., 24h) Treatment->Incubation RNA_Isolation Isolate total RNA Incubation->RNA_Isolation QC_Check Assess RNA quality and quantity (e.g., Agilent Bioanalyzer) RNA_Isolation->QC_Check Library_Prep Prepare RNA-seq libraries QC_Check->Library_Prep Sequencing High-throughput sequencing (e.g., Illumina NovaSeq) Library_Prep->Sequencing Data_QC Raw read quality control (e.g., FastQC) Sequencing->Data_QC Alignment Align reads to reference genome Data_QC->Alignment Quantification Gene expression quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway and Gene Ontology Enrichment Analysis DEA->Pathway_Analysis

Figure 3: A typical experimental workflow for comparative transcriptomics.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: A human cell line relevant to the study of autophagy, such as HeLa or U2OS, would be suitable.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells would be seeded at an appropriate density to reach approximately 70-80% confluency at the time of treatment. They would then be treated with a vehicle control (e.g., DMSO), a final concentration of this compound (e.g., 10 µM, based on previous studies), and a final concentration of rapamycin (e.g., 100 nM). At least three biological replicates for each condition are essential.

  • Incubation: Following treatment, cells should be incubated for a predetermined time, for instance, 24 hours, to allow for significant transcriptomic changes to occur.

2. RNA Isolation and Quality Control:

  • Isolation: Total RNA would be extracted from the cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: The integrity and concentration of the isolated RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.

3. RNA-sequencing Library Preparation and Sequencing:

  • Library Preparation: RNA-seq libraries would be prepared from a set amount of total RNA (e.g., 1 µg) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries would be sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq, to generate a sufficient number of reads per sample for robust statistical analysis (e.g., 20-30 million single-end or paired-end reads).

4. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC. Adapter sequences and low-quality reads would be trimmed.

  • Alignment: The cleaned reads would be aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene would be counted using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Differential gene expression between the treatment groups (this compound vs. vehicle, rapamycin vs. vehicle, and this compound vs. rapamycin) would be determined using statistical packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 would be considered significantly differentially expressed.

  • Pathway and Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) would be performed on the lists of differentially expressed genes using tools like g:Profiler or DAVID to identify the biological processes and pathways affected by each treatment.

Conclusion

While both this compound and rapamycin induce autophagy, they do so through distinct molecular mechanisms. Rapamycin acts as a specific inhibitor of the central metabolic regulator mTORC1, leading to broad transcriptomic changes that suppress cell growth and promote a catabolic state. This compound, on the other hand, represents a novel modulator of the autophagy-lysosome pathway through its interaction with Lamin A/C and LAMP1. The precise transcriptomic consequences of this compound treatment remain to be elucidated. The proposed experimental workflow provides a clear path forward to directly compare the gene expression profiles induced by these two compounds, which will be instrumental in understanding their unique and potentially overlapping cellular functions. This knowledge will be invaluable for researchers and drug development professionals seeking to therapeutically target autophagy in various disease contexts.

References

A Comparative Analysis of RH1115 and Existing Therapeutics for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the novel therapeutic candidate RH1115 in comparison to established Alzheimer's disease (AD) medications. Quantitative data from preclinical and clinical studies are presented to facilitate an objective assessment of their respective mechanisms of action, efficacy, and experimental foundations.

Executive Summary

Alzheimer's disease presents a significant challenge to modern medicine, with current therapeutic strategies offering primarily symptomatic relief or targeting the amyloid cascade with varying degrees of success. This compound emerges as a promising preclinical candidate with a distinct mechanism of action centered on the modulation of the autophagy-lysosomal pathway. This guide will dissect the therapeutic potential of this compound by juxtaposing its preclinical profile with the established clinical data of leading Alzheimer's drugs, including amyloid-beta (Aβ) targeting monoclonal antibodies and cholinesterase inhibitors.

Mechanism of Action

A fundamental distinction between this compound and current mainstream AD drugs lies in their therapeutic targets.

  • This compound: This small molecule modulator enhances the autophagy-lysosomal pathway, a critical cellular process for clearing aggregated proteins and damaged organelles.[1][2][3] Preclinical evidence indicates that this compound directly interacts with Lysosome-Associated Membrane Protein 1 (LAMP1) and Lamin A/C.[3][4] This interaction is proposed to regulate lysosome positioning within neurons, thereby rescuing the axonal buildup of autophagic and lysosomal intermediates and reducing the secretion of pathogenic Aβ42.[1][2]

  • Amyloid-Targeting Monoclonal Antibodies (Aducanumab, Lecanemab, Donanemab): These biologic therapies are designed to bind to and facilitate the clearance of amyloid-beta plaques, a hallmark pathology of Alzheimer's disease.[2] Aducanumab and Donanemab primarily target aggregated forms of Aβ, while Lecanemab also targets soluble Aβ protofibrils.

  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs function by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the brain.[5] They address the symptomatic cognitive decline but do not modify the underlying disease pathology.[6]

  • NMDA Receptor Antagonist (Memantine): This drug works by regulating the activity of glutamate, another important neurotransmitter.[5] It is typically used for moderate-to-severe AD and helps to improve cognitive function.[5]

Signaling Pathway of this compound

RH1115_Pathway cluster_neuron Neuron This compound This compound LAMP1 LAMP1 This compound->LAMP1 interacts with LaminAC Lamin A/C This compound->LaminAC interacts with Lysosome Lysosome Positioning and Function LAMP1->Lysosome Autophagy Autophagic Flux LaminAC->Autophagy Lysosome->Autophagy enhances AxonalTransport Axonal Transport Restoration Autophagy->AxonalTransport improves Abeta_Reduction Reduced Secreted Aβ42 AxonalTransport->Abeta_Reduction leads to Neuroprotection Neuroprotection Abeta_Reduction->Neuroprotection

Caption: Proposed signaling pathway of this compound in neurons.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and approved Alzheimer's drugs. It is crucial to note that the data for this compound is from preclinical studies and is not directly comparable to the clinical trial data of approved drugs.

Table 1: Preclinical Efficacy of this compound
Experimental Model Key Parameter Result Reference
Human iPSC-derived neurons (JIP3 KO)Secreted Aβ42 levelsSignificant reduction[1][2]
Human iPSC-derived neurons (JIP3 KO)Axonal autophagic and lysosomal buildupRescue of aberrant buildup[1][2]
JIP3 KO zebrafish larvaeLocomotor defectsRescue of defects[2]
Table 2: Clinical Efficacy of Amyloid-Targeting Monoclonal Antibodies
Drug Clinical Trial Primary Endpoint Result vs. Placebo Reference
Aducanumab EMERGE (Phase 3)Change in CDR-SB at 78 weeks (High Dose)22% slowing of clinical decline[7]
ENGAGE (Phase 3)Change in CDR-SB at 78 weeks (High Dose)No statistically significant difference[7]
Lecanemab Clarity AD (Phase 3)Change in CDR-SB at 18 months27% slowing of clinical decline
Donanemab TRAILBLAZER-ALZ 2 (Phase 3)Change in iADRS at 76 weeks35% slowing of disease progression[8]

CDR-SB: Clinical Dementia Rating-Sum of Boxes; iADRS: integrated Alzheimer's Disease Rating Scale.

Table 3: Clinical Efficacy of Symptomatic Treatments
Drug Mechanism Primary Outcome Measures General Efficacy Reference
Donepezil Cholinesterase InhibitorADAS-Cog, CIBIC-plusModest improvement in cognition and global function[9]
Memantine NMDA Receptor AntagonistADCS-ADL, SIBImprovement in activities of daily living and severe cognitive impairment[5]

ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; CIBIC-plus: Clinician's Interview-Based Impression of Change-plus caregiver input; ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; SIB: Severe Impairment Battery.

Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of scientific findings. Below are outlines of key experimental protocols relevant to the evaluation of this compound and existing Alzheimer's drugs.

This compound Preclinical Evaluation

Human iPSC-Derived Neuron Model of AD:

  • Cell Culture: Human induced pluripotent stem cells (iPSCs) with a knockout of JIP3 (a protein implicated in axonal transport) are differentiated into neurons.

  • This compound Treatment: Differentiated neurons are treated with varying concentrations of this compound or a vehicle control.

  • Aβ42 Measurement: After a specified incubation period, the culture medium is collected, and the concentration of secreted Aβ42 is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Immunofluorescence and Imaging: Neurons are fixed and stained for markers of autophagic vacuoles (e.g., LC3) and lysosomes (e.g., LAMP1). High-resolution microscopy is used to visualize and quantify the accumulation of these markers in the axons.

Zebrafish Model of AD:

  • Model Generation: Zebrafish larvae with a JIP3 knockout are used to model axonal transport defects relevant to AD.

  • Drug Administration: Larvae are exposed to this compound in their water.

  • Behavioral Analysis: Locomotor activity is tracked and quantified to assess the rescue of motor deficits.

Experimental Workflow for this compound Preclinical Studies

RH1115_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies iPSC Human iPSC Culture (JIP3 KO) Differentiation Neuronal Differentiation iPSC->Differentiation Treatment_vitro This compound Treatment Differentiation->Treatment_vitro Analysis_vitro Aβ42 ELISA & Immunofluorescence Treatment_vitro->Analysis_vitro Results Data Analysis & Interpretation Analysis_vitro->Results Zebrafish Zebrafish Model (JIP3 KO) Treatment_vivo This compound Administration Zebrafish->Treatment_vivo Analysis_vivo Locomotor Activity Assay Treatment_vivo->Analysis_vivo Analysis_vivo->Results

References

On-Target Effects of RH1115: A Comparative Analysis with Genetic Knockdown of LAMP1 and Lamin A/C

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the phenotypic outcomes of the small molecule RH1115 with genetic silencing of its known targets, Lysosome-Associated Membrane Protein 1 (LAMP1) and Lamin A/C. This document provides supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the underlying biological pathways and experimental workflows.

Introduction

This compound is a novel small molecule modulator of the autophagy-lysosome pathway, a critical cellular process for maintaining homeostasis, particularly in neurons.[1] Target identification and validation studies have revealed that this compound directly interacts with two key proteins: LAMP1, a major constituent of the lysosomal membrane involved in lysosome biogenesis and function, and Lamin A/C, a nuclear lamina protein crucial for maintaining nuclear structure and regulating gene expression.[1][2] Understanding the on-target effects of this compound is paramount for its development as a potential therapeutic agent. One established method for validating the mechanism of action of a small molecule is to compare its effects with those of genetically silencing its protein targets. This guide provides a comparative analysis of the phenotypic consequences of this compound treatment versus siRNA-mediated knockdown of LAMP1 and Lamin A/C.

Comparison of Phenotypic Effects

The on-target effects of this compound are evaluated by comparing its induced phenotypes with those observed upon the genetic knockdown of its identified targets, LAMP1 and Lamin A/C. This comparison helps to confirm that the cellular changes elicited by this compound are a direct consequence of its interaction with these proteins.

This compound Treatment vs. LAMP1 Knockdown

This compound treatment leads to a distinct perinuclear clustering of lysosomes.[2] This repositioning is associated with an increase in both the size and intensity of LAMP1-positive vesicles, suggesting a potential role in enhancing autophagic flux by facilitating the fusion of autophagosomes with lysosomes.[1][3] While direct quantitative comparisons of lysosomal distribution post-LAMP1 knockdown are not extensively detailed in the available literature, knockdown of LAMP1 has been shown to reduce overall LAMP1 staining, indicating a decrease in the number or integrity of these organelles.[4][5]

Phenotypic ParameterThis compound TreatmentLAMP1 Knockdown
Lysosome Positioning Induces significant perinuclear clustering of LAMP1-positive vesicles.[1][2]Reduced overall LAMP1 staining, but specific effects on spatial distribution require further quantitative analysis.[4][5]
LAMP1 Vesicle Morphology Increases the mean size and intensity of LAMP1-positive vesicles.[1][2]Leads to a substantial reduction in LAMP1 staining intensity.[4][6]
Autophagic Flux Increases the LC3-II/LC3-I ratio, indicative of enhanced autophagic flux.[1]The direct impact on autophagic flux is not as clearly established and may be context-dependent.
This compound Treatment vs. Lamin A/C Knockdown

The primary and most well-documented phenotype associated with Lamin A/C knockdown is a significant alteration in nuclear morphology. This includes a decrease in nuclear circularity and an increase in nuclear blebbing, leading to irregular or crescent-shaped nuclei.[7] Currently, there is no published data to suggest that this compound treatment has a direct effect on nuclear morphology.

Lamin A/C has also been implicated in the regulation of autophagy. Some studies suggest that the knockdown of certain proteins that interact with Lamin A/C can lead to an increase in LC3-II levels, a marker for autophagosome formation.[5][6] This aligns with the known pro-autophagic activity of this compound.[1]

Phenotypic ParameterThis compound TreatmentLamin A/C Knockdown
Nuclear Morphology No reported effect.Induces significant nuclear deformities, including decreased circularity and increased blebbing.[7]
Autophagic Flux Increases the LC3-II/LC3-I ratio, indicating an induction of autophagy.[1]May indirectly influence autophagy, with some evidence suggesting an increase in LC3-II levels upon disruption of Lamin A/C-interacting proteins.[5][6][8]

Experimental Protocols

To facilitate the independent verification of the on-target effects of this compound, detailed protocols for the genetic knockdown of LAMP1 and Lamin A/C, followed by phenotypic analysis, are provided below.

siRNA-Mediated Knockdown of LAMP1 in HeLa Cells

This protocol describes the transfection of HeLa cells with small interfering RNA (siRNA) to specifically silence the expression of LAMP1.

Materials:

  • HeLa cells

  • siRNA targeting LAMP1 (and a non-targeting control siRNA)

  • Opti-MEM® I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • DMEM with 10% FBS

  • 6-well plates

  • Antibodies for Western blotting: anti-LAMP1 and anti-GAPDH (loading control)

  • Antibodies for Immunofluorescence: anti-LAMP1

  • DAPI nuclear stain

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[9]

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 10-50 nM of LAMP1 siRNA (or non-targeting control) in 50 µL of Opti-MEM®.[10]

    • In a separate tube, dilute 1.5-2 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM®.[10]

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature.[10]

  • Transfection: Add the siRNA-Lipofectamine™ complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[9]

  • Analysis:

    • Western Blotting: Harvest cells and perform Western blot analysis to confirm the knockdown of LAMP1 protein levels. Use GAPDH as a loading control.

    • Immunofluorescence: Fix and permeabilize cells, then stain with an anti-LAMP1 antibody to visualize the distribution of remaining lysosomes. Counterstain with DAPI to visualize nuclei. Capture images using a fluorescence microscope.

siRNA-Mediated Knockdown of Lamin A/C in U2OS Cells

This protocol outlines the procedure for silencing Lamin A/C expression in U2OS cells to study its effect on nuclear morphology.

Materials:

  • U2OS cells

  • siRNA targeting Lamin A/C (and a non-targeting control siRNA)

  • Opti-MEM® I Reduced Serum Medium

  • RNAiMAX transfection reagent[11]

  • DMEM with 10% FBS

  • 6-well plates with coverslips

  • Antibodies for Western blotting: anti-Lamin A/C and anti-GAPDH (loading control)

  • Antibodies for Immunofluorescence: anti-Lamin A/C

  • DAPI nuclear stain

Procedure:

  • Cell Seeding: Seed U2OS cells on coverslips in a 6-well plate to achieve 70% confluency on the day of transfection.[11]

  • siRNA Transfection: Transfect cells with siRNA targeting Lamin A/C or a non-targeting control using RNAiMAX according to the manufacturer's instructions. A final siRNA concentration of 10-50 nM is recommended.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.[12]

  • Analysis:

    • Western Blotting: Lyse a parallel set of cells and perform Western blotting to verify the knockdown of Lamin A/C protein.

    • Immunofluorescence: Fix, permeabilize, and stain the cells on coverslips with an anti-Lamin A/C antibody and DAPI. Acquire images using a confocal microscope to analyze nuclear morphology. Quantify nuclear circularity and blebbing using image analysis software.

Visualizing Pathways and Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

RH1115_Mechanism_of_Action cluster_lysosome Lysosomal Pathway cluster_nucleus Nuclear Integrity This compound This compound LAMP1 LAMP1 This compound->LAMP1 Binds to LaminAC Lamin A/C This compound->LaminAC Binds to Lysosome_Positioning Perinuclear Lysosome Clustering LAMP1->Lysosome_Positioning Autophagic_Flux_Increase Increased Autophagic Flux LaminAC->Autophagic_Flux_Increase Potential Regulation Nuclear_Morphology Maintained Nuclear Morphology LaminAC->Nuclear_Morphology Lysosome_Positioning->Autophagic_Flux_Increase

Fig. 1: Proposed mechanism of this compound action.

Genetic_Knockdown_Comparison cluster_lamp1 LAMP1 Knockdown cluster_laminac Lamin A/C Knockdown siRNA_LAMP1 siRNA targeting LAMP1 Reduced_LAMP1 Reduced LAMP1 Protein siRNA_LAMP1->Reduced_LAMP1 Altered_Lysosomes Altered Lysosome Distribution Reduced_LAMP1->Altered_Lysosomes siRNA_LaminAC siRNA targeting Lamin A/C Reduced_LaminAC Reduced Lamin A/C Protein siRNA_LaminAC->Reduced_LaminAC Abnormal_Nuclei Abnormal Nuclear Morphology Reduced_LaminAC->Abnormal_Nuclei Autophagy_Modulation Potential Autophagy Modulation Reduced_LaminAC->Autophagy_Modulation

Fig. 2: Phenotypic outcomes of genetic knockdown.

Experimental_Workflow start Start: Cell Seeding transfection siRNA Transfection (LAMP1 or Lamin A/C) start->transfection incubation Incubation (24-72 hours) transfection->incubation analysis Phenotypic Analysis incubation->analysis western Western Blot (Protein Knockdown) analysis->western ifm Immunofluorescence (Morphology/Distribution) analysis->ifm

Fig. 3: General experimental workflow for validation.

Conclusion

This guide provides a framework for confirming the on-target effects of this compound by comparing its cellular phenotypes with those induced by the genetic knockdown of its targets, LAMP1 and Lamin A/C. The available data strongly suggest that the effects of this compound on lysosome positioning and autophagy are mediated through its interaction with LAMP1. The connection between this compound's interaction with Lamin A/C and its pro-autophagic activity warrants further investigation, as does the potential for this compound to influence nuclear morphology. The provided experimental protocols offer a starting point for researchers to independently validate and expand upon these findings, ultimately contributing to a more complete understanding of the mechanism of action of this promising small molecule.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of RH1115

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the proper disposal of RH1115, a modulator of the autophagy-lysosome pathway used for research purposes. As no specific safety data sheet (SDS) with explicit disposal instructions for this compound is readily available, a conservative approach based on general laboratory chemical waste guidelines and the known properties of its common solvents is imperative.

Immediate Safety and Handling Precautions

Given that this compound is a bioactive small molecule, all waste containing this compound should be treated as hazardous chemical waste. It is crucial to prevent its release into the environment.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (butyl gloves are recommended when working with DMSO) when handling this compound and its waste products.

Avoid Contamination: Prevent contact with skin and eyes. Do not ingest or inhale. Handle the compound and its solutions in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste depends on its form (solid or liquid solution).

Disposal of Solid (Neat) this compound
  • Collection: Collect any unused or waste solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The label should include the chemical name ("this compound"), the quantity, and the hazard classification (e.g., "Toxic Chemical Waste," "Bioactive Compound").

  • Storage: Store the waste container in a designated, secure area for hazardous waste pickup.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Disposal of this compound Solutions

This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and Tween-80. The disposal method must account for both the this compound and the solvent.

  • Collection:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the container with the full names of all chemical constituents, including "this compound," and the solvents (e.g., "this compound in DMSO, PEG300, Tween-80, and Saline").

    • Indicate the approximate concentrations of each component.

  • Prohibited Disposal:

    • Do not pour this compound solutions down the drain. [1] This is critical to prevent the release of this bioactive compound into the aquatic environment.

    • Do not dispose of this waste with regular trash.

  • Professional Disposal:

    • The collected liquid waste must be disposed of through your institution's EHS-approved hazardous waste management program.[1][2]

    • Incineration at a licensed facility is a common and effective method for destroying organic chemical waste.[2][3]

Disposal Considerations for Common Solvents

The solvents used to prepare this compound solutions have their own disposal requirements which must be followed.

SolventKey Disposal Considerations
Dimethyl Sulfoxide (DMSO) Must be disposed of as hazardous waste in accordance with local and national environmental regulations.[2][4] It is a combustible liquid and can penetrate the skin, potentially carrying dissolved chemicals into the body.[3][5] Waste should be collected in suitable, closed containers for disposal by an approved waste disposal plant.[5]
Polyethylene Glycol 300 (PEG300) While not typically classified as hazardous, when mixed with a bioactive compound like this compound, the entire solution must be treated as hazardous waste.
Tween-80 Generally considered non-hazardous waste, but should not be discharged into drains or the environment.[6][7] When part of a solution with this compound, the mixture is treated as hazardous.
Saline/Aqueous Solutions The presence of this compound necessitates that the entire aqueous solution be treated as hazardous chemical waste.

Experimental Protocols: General Chemical Waste Handling

While no specific experimental protocols for the disposal of this compound are available, the following general protocol for handling chemical waste in a laboratory setting is mandatory.

  • Identify and Segregate: Identify all waste streams generated during your experiment. Segregate this compound waste from other types of waste (e.g., biohazardous waste, sharps, regular trash).[8][9]

  • Containerize: Use appropriate, labeled, and sealed containers for each waste stream. For liquid this compound waste, use a designated hazardous liquid waste container.

  • Document: Maintain a log of the waste generated, including the chemical names, quantities, and dates of accumulation.

  • Storage: Store waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

RH1115_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Form start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store in Designated Hazardous Waste Area collect_solid->store no_drain DO NOT Pour Down Drain collect_liquid->no_drain collect_liquid->store ehs_pickup Arrange for Pickup by EHS/Licensed Disposal Company store->ehs_pickup end End: Proper Disposal ehs_pickup->end

References

Navigating the Safe Handling of RH1115: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel autophagy-lysosome modulator RH1115, a thorough understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS: 3080978-62-4) is not publicly available at this time. The following recommendations are based on general laboratory safety protocols for handling novel chemical compounds of a similar nature and should be supplemented by a risk assessment specific to the experimental procedures being undertaken.

Essential Personal Protective Equipment (PPE)

Given the absence of specific hazard data for this compound, a cautious approach to personal protection is essential. The following PPE is mandatory when handling this compound in solid or solution form:

  • Eye Protection: Chemical safety goggles are required to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves should be worn at all times. It is recommended to double-glove, especially when handling concentrated solutions. Gloves should be inspected for tears or holes before use and changed immediately if contaminated.

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, a chemically resistant apron or gown should be worn over the lab coat.

  • Respiratory Protection: Work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Handling Protocols

Adherence to strict operational protocols is crucial for minimizing exposure and ensuring experimental integrity.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months.

Preparation of Solutions:

  • All weighing of solid this compound and preparation of stock solutions must be performed in a chemical fume hood.

  • Use appropriate solvents as recommended by the supplier. Ensure all glassware is clean and dry before use.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Experimental Use:

  • Always handle solutions of this compound with care to avoid spills and aerosol generation.

  • Use the smallest quantity of the compound necessary for the experiment.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and laboratory safety officer.

  • Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules).

  • Clean: Wearing appropriate PPE, carefully clean the spill area. Decontaminate the area with a suitable cleaning agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Waste Disposal:

  • All solid waste contaminated with this compound (e.g., pipette tips, tubes, gloves) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

  • Follow your institution's specific guidelines for the disposal of chemical waste.

Quantitative Data Summary

PropertyValue
CAS Number 3080978-62-4
Molecular Formula C21H23FN4O3
Molecular Weight 402.43 g/mol
Storage Temperature -20°C (1 month), -80°C (6 months)

Experimental Workflow for Handling this compound

RH1115_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Risk Assessment B Don Appropriate PPE A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Doff PPE G->H I End H->I Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound in a laboratory setting.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.